3-(4-Chlorophenyl)glutaramic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJVRPOYTZTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405557 | |
| Record name | 3-(4-Chlorophenyl)glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-23-7 | |
| Record name | β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG2V9C2V9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(4-Chlorophenyl)glutaramic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 3-(4-chlorophenyl)glutaramic acid, a compound of significant interest in medicinal chemistry and neuroscience. As a key intermediate in the synthesis of Baclofen, a widely used muscle relaxant, its properties and synthesis are of foundational importance.[1] This document will delve into its fundamental properties, synthesis protocols, and its pharmacological context, providing a rigorous scientific framework for its study and application.
Introduction: Pharmacological Context and Rationale
This compound, also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] Its primary relevance stems from its role as a precursor to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a potent and selective agonist for the GABA-B receptor.[3][4] The GABAergic system is the main inhibitory network in the central nervous system (CNS), and its modulation is a key strategy for treating neurological disorders like spasticity, epilepsy, and anxiety.[5][6]
The investigation of this compound is driven by its structural similarity to Baclofen, implying a potential, albeit likely weaker, interaction with GABA receptors or serving as a scaffold for novel derivatives targeting the GABAergic system. Understanding its basic properties is the critical first step for any such research endeavor.
Physicochemical and Structural Properties
A compound's physicochemical profile is the bedrock of experimental design, influencing everything from solubility in assay buffers to its potential for crossing biological membranes.
Structural Analysis
Key structural features of this compound include:
-
Glutaramic Acid Backbone: A five-carbon dicarboxylic acid monoamide that provides the foundational structure.
-
4-Chlorophenyl Group: This lipophilic moiety at the beta-position is crucial for its pharmacological lineage, significantly influencing receptor binding affinity and the ability to penetrate the blood-brain barrier.
-
Chiral Center: The carbon atom bonded to the 4-chlorophenyl group is a chiral center. This means the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed. This is a critical consideration, as biological activity, particularly in receptor binding, is often highly dependent on stereochemistry.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Significance in Research |
| Molecular Formula | C₁₁H₁₂ClNO₃[1][2] | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 241.67 g/mol [1][2] | Crucial for calculating molar concentrations for assays. |
| Melting Point | 168-170°C[1] | A key indicator of purity. |
| Boiling Point | 494.9°C at 760 mmHg[1] | Provides data for purification and stability assessments. |
| Density | 1.343 g/cm³[1] | Useful for formulation and process chemistry calculations. |
| Solubility | Soluble in DMSO, slightly soluble in methanol.[7][8] | Dictates the choice of solvent vehicle for in vitro and in vivo studies. |
Synthesis and Purification Workflow
The synthesis of this compound is a critical step in the production of Baclofen. A common pathway involves the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.[9] The glutarimide itself is derived from 3-(4-chlorophenyl)glutaric acid.[9]
Caption: A generalized synthetic pathway leading to Baclofen, highlighting the intermediate role of this compound.
Detailed Synthesis Protocol (from Glutaric Acid)
This protocol is a representative example based on established chemical transformations.
-
Step 1: Synthesis of 3-(4-chlorophenyl)glutaric acid: This precursor can be synthesized via a condensation reaction between 4-chlorobenzaldehyde and two equivalents of an acetoacetic ester, followed by hydrolysis and decarboxylation.[9]
-
Step 2: Formation of the Monoamide (Title Compound): 3-(4-chlorophenyl)glutaric acid can be selectively amidated. Alternatively, controlled hydrolysis of 3-(4-chlorophenyl)glutarimide can yield the target compound.[10]
-
Step 3: Purification: The crude product is purified to >99% purity, typically by recrystallization from a suitable solvent system or by column chromatography. Purity is confirmed by HPLC.[11]
Self-Validating Characterization
Rigorous analytical validation is non-negotiable to ensure the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra must be acquired to confirm the chemical structure. Signal chemical shifts, integrations, and coupling patterns should align with the expected structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be employed to verify the exact molecular weight and confirm the elemental formula (C₁₁H₁₂ClNO₃).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the primary amide (N-H and C=O stretches).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, which should be ≥95% for use in biological assays.[11]
Pharmacological Profile and Hypothesized Mechanism of Action
The primary pharmacological target related to this chemical family is the GABA-B receptor.[12]
The GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory effects in the brain.[4] Their activation is central to the therapeutic action of Baclofen.[5][13]
Caption: The canonical GABA-B receptor signaling cascade initiated by an agonist.
Mechanism of Action Causality:
-
Receptor Binding: An agonist like Baclofen binds to the GABA-B receptor.[5]
-
G-Protein Activation: This induces a conformational change, activating the associated inhibitory G-protein (Gᵢ/Gₒ).[4]
-
Downstream Effectors: The activated G-protein modulates downstream targets:
-
Inhibition of Adenylyl Cyclase: This reduces the production of the second messenger cyclic AMP (cAMP).[5]
-
Ion Channel Modulation: It inhibits presynaptic voltage-gated Ca²⁺ channels, which reduces the release of excitatory neurotransmitters.[5][14] It also activates postsynaptic K⁺ channels, leading to membrane hyperpolarization and reduced neuronal excitability.[5]
-
Experimental Validation Workflow
To characterize a novel compound within this family, a systematic validation workflow is essential.
Caption: A stepwise workflow for the comprehensive biological validation of a novel GABA-B receptor modulator.
Key Experimental Protocols
The following protocols are foundational for characterizing the biological activity of any compound targeting the GABA-B receptor.
Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of the test compound for the GABA-B receptor.
Principle: A competitive assay where the test compound displaces a known radiolabeled GABA-B ligand from receptor-rich membrane preparations. The amount of displacement is proportional to the affinity of the test compound.
Methodology:
-
Membrane Preparation: Prepare membranes from a source rich in GABA-B receptors (e.g., rat whole brain or a cell line overexpressing the receptor). Homogenize tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]GABA in the presence of a GABA-A blocker), and a range of concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the assay mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Use non-linear regression to fit the data and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To determine if the compound is an agonist, antagonist, or inverse agonist at the GABA-B receptor.
Principle: Agonist binding to a Gᵢ/Gₒ-coupled receptor like GABA-B stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.
Methodology:
-
Membrane Preparation: Use the same membrane preparations as in the binding assay.
-
Assay Setup: In a multi-well plate, combine membranes, GDP, a range of concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) to allow for receptor stimulation and G-protein activation.
-
Separation & Quantification: Separate bound and free [³⁵S]GTPγS via rapid filtration and quantify the filter-bound radioactivity.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log of the test compound concentration. A dose-response curve indicates agonist activity, from which potency (EC₅₀) and efficacy (% stimulation relative to a full agonist like GABA or Baclofen) can be determined.
Conclusion and Future Directions
This compound is a fundamentally important molecule, serving as a key building block for the synthesis of the GABA-B agonist Baclofen. While its own biological activity is not extensively documented, its structural features provide a strong rationale for its investigation as a potential GABAergic modulator or as a scaffold for new drug discovery efforts. The synthetic routes are well-established, and a clear, systematic workflow exists for its rigorous pharmacological characterization.
Future research should focus on the stereospecific synthesis and separation of its (R) and (S) enantiomers, followed by a full pharmacological workup of each isomer to determine if activity is stereoselective. Following comprehensive in vitro profiling, any active compounds would warrant investigation into their pharmacokinetic properties and efficacy in relevant in vivo models of CNS disorders.
References
- Patsnap Synapse. (2024). What is the mechanism of Baclofen?
- Cates, J. R., & Litten, R. Z. (2022). Baclofen. StatPearls.
- Dr.Oracle. (2025). What is the mode of action of baclofen?
- de Feo, V., et al. (2021).
- Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. PubMed, NIH.
- Medscape. Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more.
- Ningbo Innopharmchem Co., Ltd. This compound.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis.
- ChemicalBook. This compound | 1141-23-7.
- Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?
- Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0.
- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.
- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. PubMed.
- FAQ. (2024). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?
- ChemicalBook. Baclofen synthesis.
- Santa Cruz Biotechnology. This compound | CAS 1141-23-7.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 6. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 7. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 8. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 1141-23-7 [chemicalbook.com]
- 11. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 12. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of 3-(4-Chlorophenyl)glutaramic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
As a cornerstone in the synthesis of various pharmaceutical compounds, 3-(4-Chlorophenyl)glutaramic acid presents a molecule of significant interest. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and potential applications. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a vital resource for professionals in the field, ensuring scientific integrity and fostering innovation.
Molecular Architecture and Physicochemical Profile
A foundational understanding of a molecule's structure and properties is paramount in predicting its behavior and potential utility.
Core Chemical Identity
Structural Elucidation
The molecular framework of this compound is characterized by a glutaramic acid backbone with a 4-chlorophenyl substituent at the β-position. This substitution introduces a chiral center, leading to the existence of (R) and (S) enantiomers, a critical consideration for stereospecific applications.
Figure 1: Core structural components of this compound.
Physicochemical Characteristics
A summary of key physicochemical data is presented below, offering insights into the compound's behavior in various environments.
| Property | Value | Source |
| Melting Point | 168-174 °C | [2][7] |
| Boiling Point | 494.9 °C at 760 mmHg | [2][7] |
| Density | 1.343 g/cm³ | [2][7] |
| Vapor Pressure | 1.3E-10 mmHg at 25°C | [2][7] |
| Solubility | Slightly soluble in Methanol | [2] |
Synthesis and Methodologies
The synthesis of this compound is a multi-step process that can be strategically designed to achieve high purity and yield. A logical and commonly employed synthetic pathway is detailed below.
Retrosynthetic Analysis
A well-considered retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into readily available starting materials.
Figure 2: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol
This protocol outlines a robust method for the synthesis of 3-(4-Chlorophenyl)glutaric acid, a key precursor.
Step 1: Synthesis of Crude 3-(4-chlorophenyl)glutaric acid
-
Reaction Setup: To a three-necked flask, add 720g of intermediate 'a' (ethyl 3-(4-chlorophenyl)acrylate), 1600g of intermediate 'b' (diethyl malonate), 2.8L of ethanol, and 100g of potassium hydroxide.[8]
-
Reaction Conditions: Stir the mixture at 25°C for 6 hours.[8]
-
Isolation: Filter the reaction mixture to obtain crude 3-(4-chlorophenyl)glutaric acid.[8] The purity at this stage is typically around 96.1% as determined by HPLC.[8]
Step 2: Purification of 3-(4-chlorophenyl)glutaric acid
-
Dissolution: Add the 600g of crude product to 1.2kg of methyl isobutyl ketone and heat to 60°C to dissolve the solid.[8]
-
Crystallization: Cool the solution to 10°C for 2 hours to induce crystallization.[8]
-
Isolation and Drying: Filter the mixture and dry the collected solid under vacuum at 50°C.[8] This process yields a purified white crystalline product with a purity of 99.9%.[8]
Step 3: Synthesis of 3-(4-chlorophenyl)glutaric acid monoamide
-
Hydrolysis: Take 120 g of 3-(4-chlorophenyl)glutaric acid and add an aqueous sodium hydroxide solution (600 μl, 15N).[9]
-
Reaction Conditions: Stir the reaction at 65-70 °C for 1.5 hours.[9]
-
Workup: After cooling, add toluene (500 ml) and deionized water (700 ml).[9] Stir for 20 minutes, then separate and discard the organic layer.[9]
-
Acidification and Isolation: Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid.[9] Filter the resulting solid, wash with water, and dry under vacuum at 55-60°C for 5 hours to obtain the final product.[9]
Biological Significance and Applications
This compound and its derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities.
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of Baclofen, a muscle relaxant and antispasmodic agent.[7][10][11][12] It also serves as a reagent for synthesizing heterocyclic compounds that act as mGlu5 antagonists, which have potential applications in treating urinary tract disorders, migraines, and gastroesophageal reflux disease.[9]
Potential Therapeutic Applications
Derivatives of this compound have been investigated for a range of therapeutic effects:
-
Anticancer Properties: Certain derivatives have shown in vitro anticancer activity against non-small cell lung carcinoma cells.[13]
-
Antioxidant Activity: The core structure, particularly when modified to include phenolic groups, can exhibit antioxidant properties.[13]
-
Anti-inflammatory and Immunomodulatory Effects: Related compounds, such as chlorogenic acid, demonstrate significant anti-inflammatory and antioxidant activities through various mechanisms, including the modulation of Nrf2-dependent pathways and the reduction of pro-inflammatory cytokines.[14]
Future Research and Development
The versatile scaffold of this compound presents numerous opportunities for further research and development.
-
Enantioselective Synthesis: Developing highly efficient and scalable methods for the asymmetric synthesis of the (R) and (S) enantiomers is a key area of interest to explore stereospecific biological activities.
-
Derivative Libraries: The synthesis and screening of novel derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
-
Mechanism of Action Studies: Further investigation into the molecular mechanisms underlying the biological activities of its derivatives will be crucial for targeted drug design and development.
Conclusion
This compound stands as a molecule of significant academic and industrial importance. Its role as a versatile synthetic intermediate and the promising biological activities of its derivatives underscore its potential in drug discovery and development. This guide has provided a detailed technical overview, from its fundamental chemical properties to its synthesis and applications, with the aim of empowering researchers and scientists to further explore the potential of this valuable compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-(4-Chlorophenyl)Glutaric Acid Monoamide. Retrieved from [Link]
-
Pratap Organics. (n.d.). 3-(4-Chlorophenyl) glutaric acid. Retrieved from [Link]
- Sidoryk, K., et al. (2021). N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)
- Santana, L., et al. (2020). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. Molecules, 25(18), 4140.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1141-23-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 1141-23-7 [chemicalbook.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 12. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of 3-(4-Chlorophenyl)glutaramic Acid: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-(4-Chlorophenyl)glutaramic acid, a critical intermediate in the production of several active pharmaceutical ingredients (APIs), most notably Baclofen. This document moves beyond a simple recitation of protocols to offer a comprehensive analysis grounded in chemical principles, catering to researchers, scientists, and drug development professionals. We will dissect the historical context of its synthesis, detail the primary synthetic pathways with step-by-step protocols, elucidate the underlying reaction mechanisms, and provide key characterization data. The guide is structured to empower the reader with a thorough understanding of the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Introduction: Strategic Importance of a Key Intermediate
This compound (CAS No. 1141-23-7) is a derivative of glutaric acid distinguished by a 4-chlorophenyl group at the β-position and a terminal amide group.[1][2] While not an API itself, its molecular architecture makes it a valuable precursor in multi-step organic syntheses. Its most prominent role is in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[3][4] The synthesis of Baclofen, first reported in 1962, necessitated the development of efficient routes to its key precursors, including 3-(4-chlorophenyl)glutaric acid and its derivatives.[5] Understanding the synthesis of the glutaramic acid intermediate is therefore crucial for optimizing the production of this important therapeutic agent.
This guide will focus on the most prevalent and historically significant synthetic routes, emphasizing the transformation of the parent dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid, into the target mono-amide.
The Foundational Synthesis: Accessing the Glutaric Acid Backbone
The journey to this compound begins with the efficient construction of its precursor, 3-(4-chlorophenyl)glutaric acid. The most established and scalable method is a domino reaction involving a Knoevenagel condensation followed by a Michael addition, culminating in hydrolysis and decarboxylation.
Causality of the Core Reaction
The choice of 4-chlorobenzaldehyde and two equivalents of a β-ketoester, such as ethyl acetoacetate, is a classic strategy for building the glutaric acid framework.[6]
-
4-Chlorobenzaldehyde: Provides the substituted aromatic ring that is the hallmark of the final molecule.
-
Ethyl Acetoacetate: Serves as a versatile C2-anion equivalent. Its acidic α-protons are readily removed by a base, creating a nucleophile for both the initial condensation and the subsequent Michael addition. The ester and ketone functionalities are then strategically removed in the final hydrolysis/decarboxylation step.
-
Base Catalyst (e.g., Piperidine, KOH): A weak base like piperidine is sufficient to catalyze the initial Knoevenagel condensation. A stronger base like potassium hydroxide (KOH) is required for the subsequent saponification (hydrolysis) of the ester groups.[7]
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This protocol synthesizes information from established methodologies.[7]
Step 1: Condensation and Michael Addition
-
To a stirred solution of 4-chlorobenzaldehyde (1 mol) and ethyl acetoacetate (2.2 mol) in ethanol, add a catalytic amount of piperidine (0.1 mol).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the diethyl 2,4-diacetyl-3-(4-chlorophenyl)glutarate intermediate.
-
Filter the precipitate and wash with cold ethanol.
Step 2: Hydrolysis and Decarboxylation
-
Suspend the intermediate from Step 1 in a solution of potassium hydroxide (5 mol) in water.
-
Heat the mixture to 90-95°C and stir vigorously for 2-3 hours.[7] This step achieves both saponification of the esters and decarboxylation.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Perform an ether wash to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 3-(4-chlorophenyl)glutaric acid.
-
Chill the mixture thoroughly in an ice bath to maximize precipitation.
-
Filter the white solid, wash with copious amounts of ice-cold water, and dry under vacuum at 60°C.
Data & Purity
The resulting 3-(4-chlorophenyl)glutaric acid is typically a white solid with a melting point in the range of 166-168°C. High-performance liquid chromatography (HPLC) is the standard method for assessing purity. With proper execution and an optional recrystallization step (e.g., from methyl isobutyl ketone), purities exceeding 99.5% can be achieved.
| Parameter | Value | Source(s) |
| Starting Materials | 4-Chlorobenzaldehyde, Ethyl Acetoacetate | [7] |
| Key Reagents | Piperidine, Potassium Hydroxide, HCl | [7] |
| Typical Yield | 85-95% | |
| Purity (Post-Purification) | >99% (HPLC) | |
| Melting Point | 166.5-167.3 °C |
Pathways to this compound
With the glutaric acid precursor in hand, the next critical step is the selective mono-amidation. This can be achieved through several strategic routes, primarily involving the cyclic anhydride or the glutarimide intermediate.
Caption: Key synthetic routes to this compound.
Route A: Controlled Ammonolysis of the Anhydride
This is the most direct conceptual route. The formation of a cyclic anhydride enhances the reactivity of the carbonyl carbons. Subsequent reaction with ammonia can lead to the mono-amide.
Mechanism Rationale: The five-membered anhydride ring is strained and thus highly susceptible to nucleophilic attack. Ammonia (NH₃) will attack one of the electrophilic carbonyl carbons, leading to the opening of the ring and formation of an ammonium carboxylate salt at one end and a primary amide at the other. A subsequent acidic workup protonates the carboxylate to yield the final product. The key challenge is controlling the reaction to prevent the formation of the diamide.
Experimental Protocol:
-
Anhydride Formation: Reflux 3-(4-chlorophenyl)glutaric acid (1 mol) in acetic anhydride (3-4 mol) for 2-3 hours. Distill off the excess acetic anhydride and acetic acid under reduced pressure to obtain the crude 3-(4-chlorophenyl)glutaric anhydride as a solid.
-
Ammonolysis: Dissolve the crude anhydride in a suitable solvent like dioxane or THF. Cool the solution to 0-5°C in an ice bath.
-
Bubble ammonia gas through the solution or add a stoichiometric amount of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the mixture with HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude product. Recrystallization may be necessary for purification.
Route B: Partial Hydrolysis of the Glutarimide
This pathway is often preferred as the glutarimide is a stable, crystalline intermediate that is also on the main synthetic route to Baclofen.[6] This method involves forming the imide and then selectively hydrolyzing one of the two amide bonds.
Mechanism Rationale: The glutarimide is first synthesized from the glutaric acid or anhydride by reacting with ammonia at high temperatures.[7] The subsequent step is a base-catalyzed hydrolysis. Hydroxide ions attack a carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate breaks a carbon-nitrogen bond, opening the ring to form the sodium salt of the glutaramic acid. Acidification then yields the final product.
Experimental Protocol:
-
Glutarimide Formation: Dissolve 3-(4-chlorophenyl)glutaric acid (1 mol) in an excess of concentrated ammonium hydroxide.[7] Heat the solution in an open flask to evaporate the water, then increase the temperature to ~185-200°C for 2 hours to drive the cyclization to the imide.[7] Cool the mixture and recrystallize the crude imide from a suitable solvent (e.g., ethanol/water).
-
Imide Hydrolysis: Suspend the purified 3-(4-chlorophenyl)glutarimide (1 mol) in water. Add a controlled amount of aqueous sodium hydroxide (e.g., 1.1 mol of 15N NaOH).[1]
-
Heat the reaction to 65-70°C and stir for 1.5-2 hours, monitoring by TLC.[1]
-
Cool the mixture to room temperature, dilute with water, and wash with a non-polar solvent like toluene to remove any unreacted imide.[1]
-
Adjust the pH of the aqueous layer to 2-3 with concentrated HCl to precipitate the product.[1]
-
Filter the white solid, wash with water, and dry under vacuum at 55-60°C.[1] A high yield (around 90%) of the desired glutaramic acid can be obtained.[1]
Caption: Mechanism of glutarimide hydrolysis to glutaramic acid.
Stereoselective Synthesis: The Enzymatic Approach
For modern pharmaceutical development, enantiomeric purity is paramount. The (R)-enantiomer of Baclofen is the pharmacologically active form.[3] A significant advancement in the synthesis of chiral 3-substituted glutaramic acids involves the use of enzymes. Researchers have identified imidases from bacterial strains like Alcaligenes faecalis that can perform a desymmetric hydrolysis of 3-(4-chlorophenyl)glutarimide to produce (R)-3-(4-chlorophenyl)glutaramic acid with very high enantiomeric excess (>98% e.e.).[8] This biocatalytic approach avoids classical resolution steps, offering a more efficient and greener route to the optically active intermediate.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Data | Reference(s) |
| Chemical Formula | C₁₁H₁₂ClNO₃ | [1] |
| Molecular Weight | 241.67 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >171 - <174 °C | [9] |
| Solubility | Slightly soluble in methanol | [9] |
| ¹H NMR (Predicted) | δ ~12.2 (br s, 1H, -COOH), δ ~7.5-7.2 (m, 4H, Ar-H), δ ~7.0 (br s, 2H, -CONH₂), δ ~3.5 (m, 1H, CH), δ ~2.6 (m, 4H, 2xCH₂) | |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1710 (C=O acid), ~1660 (C=O amide I), ~1600 (Amide II) |
Conclusion
The synthesis of this compound is a well-established process that is intrinsically linked to the production of Baclofen. While multiple synthetic avenues exist, the most robust and scalable methods proceed from the common precursor, 3-(4-chlorophenyl)glutaric acid. The choice between controlled ammonolysis of the anhydride versus partial hydrolysis of the glutarimide often depends on process-specific considerations, such as the stability of intermediates and the overall integration into the Baclofen synthesis workflow. The advent of biocatalytic methods for stereoselective imide hydrolysis represents a significant leap forward, providing an elegant solution to the demand for enantiopure pharmaceuticals. This guide has provided the fundamental chemical principles, practical protocols, and key data points to equip researchers and developers with a comprehensive understanding of this important synthetic challenge.
References
-
FAQ . How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? (2024). Available at: [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Ad. J. Chem. B, 4(2), 158-163. Available at: [Link]
-
Hayashi, T., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(22), 9535-9546. Available at: [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4(2), 142-145. Available at: [Link]
-
Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2010). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1). Available at: [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4(Issue 2, pp. 133-235, Serial No. 11), 142-145. Available at: [Link]
- Google Patents. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.
-
Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-(4-Chlorophenyl)glutaric acid*2 3-(4-氯苯基)戊二酸 - CAS:35271-74-0 - 苏州康达医药有限公司 [kdbiopharma.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Solubility of 3-(4-Chlorophenyl)glutaramic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the journey of a drug from discovery to market, few properties are as fundamental as solubility. It dictates the choice of solvents for synthesis and purification, the design of formulations, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of the active pharmaceutical ingredient (API).[2] Poor solubility is a leading cause of compound attrition in the development pipeline.[3]
3-(4-Chlorophenyl)glutaramic acid (CAS: 1141-23-7) is a key chemical intermediate.[1][4][5][6] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the quality of subsequent synthetic steps. This guide serves as a practical resource for scientists, enabling them to make informed decisions and design robust experimental plans.
Physicochemical Profile of this compound
To understand solubility, one must first understand the molecule itself. The structure of this compound, featuring a polar carboxylic acid group, a polar amide group, and a nonpolar chlorophenyl group, suggests a nuanced solubility profile.
| Property | Value / Predicted Behavior | Source / Rationale |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][6] |
| Molecular Weight | 241.67 g/mol | [1][6] |
| Melting Point | 168-170°C | [1] |
| Appearance | White crystalline powder | [1] |
| pKa (Predicted) | ~4.5 (Carboxylic Acid), ~17 (Amide N-H) | Based on functional groups. The carboxylic acid is weakly acidic, while the amide proton is essentially non-acidic in typical conditions. |
| logP (Predicted) | ~1.5 - 2.5 | The chlorophenyl group increases lipophilicity, but this is balanced by the polar carboxylic acid and amide groups. |
| Hydrogen Bonding | Donor (Carboxylic -OH, Amide -NH₂) & Acceptor (Carbonyl O=C<) | The presence of multiple H-bond donors and acceptors is a key determinant of its interactions with protic solvents. |
The molecule's amphiphilic nature, possessing both polar, hydrogen-bonding moieties and a nonpolar aromatic ring, predicts that its highest solubility will be found in polar organic solvents, particularly those that can engage in hydrogen bonding.
Solubility Profile: Theoretical and Observed
While a comprehensive, publicly available dataset is limited, we can combine reported observations with predictions based on chemical principles. The fundamental rule of "like dissolves like" provides a strong predictive framework.[7][8]
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the compound's carboxylic acid and amide groups, it is expected to exhibit good solubility . Indeed, the related compound 3-(4-chlorophenyl) Glutaric Acid is reported to be soluble in methanol.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipoles but lack acidic protons.[7] They are excellent hydrogen bond acceptors. High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO), a common solvent for dissolving drug candidates.[2][3] The related 3-(4-chlorophenyl) Glutaric Acid is also reported as soluble in DMSO.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces and are poor solvents for polar, hydrogen-bonding compounds.[7] Therefore, this compound is expected to have very low to negligible solubility in these solvents.
Summary of Expected Solubility:
The following table summarizes the expected solubility based on the analysis above. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (donor and acceptor). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited capacity for hydrogen bonding. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity; inability to disrupt solute-solute interactions. |
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
To obtain accurate, quantitative data, the Shake-Flask method remains the gold standard for determining thermodynamic (or equilibrium) solubility.[10] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The protocol below is a self-validating system designed for accuracy and reproducibility.
Workflow for Equilibrium Solubility Determination
Sources
- 1. nbinno.com [nbinno.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. This compound | 1141-23-7 [chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.ws [chem.ws]
- 9. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Melting Point of 3-(4-Chlorophenyl)glutaramic acid
This guide provides a comprehensive overview of the melting point of 3-(4-Chlorophenyl)glutaramic acid, a critical parameter for its identification and purity assessment. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of melting point determination, a detailed experimental protocol, and an analysis of factors influencing the melting point of this specific compound.
Introduction to this compound
This compound (CAS No. 1141-23-7) is a derivative of glutaric acid and holds significance in pharmaceutical research and development, often as an intermediate or a related substance in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its chemical structure, featuring a chlorophenyl group, imparts specific physicochemical properties, including its melting point, which is a key characteristic for its identification and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Appearance | White solid |
| CAS Number | 1141-23-7 |
| Predicted Boiling Point | 494.9±40.0 °C |
| Predicted Density | 1.343±0.06 g/cm³ |
| Solubility | Slightly soluble in methanol, soluble in dimethyl sulfoxide.[2][4] |
The Significance of Melting Point in Material Characterization
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[5][6] This physical property is fundamental in organic chemistry for several reasons:
-
Identification: Every pure crystalline compound has a characteristic melting point or a narrow melting point range. This can be used as a preliminary method of identification.
-
Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.[5][7][8] This phenomenon, known as melting point depression, makes it a valuable tool for assessing the purity of a substance. A sharp melting point, usually within a 1-2°C range, is indicative of a pure compound.[8]
The melting point is influenced by the strength of intermolecular forces holding the molecules in a crystal lattice.[7][9][10][11] Factors such as molecular size, symmetry, and the presence of polar functional groups that can participate in hydrogen bonding all contribute to the melting point.[7][8][9][10][11]
Experimental Determination of Melting Point
The following protocol outlines the capillary method for determining the melting point of this compound. This is a widely accepted and reliable technique.[6]
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Mortar and pestle
-
Spatula
-
Watch glass
Step-by-Step Protocol
-
Sample Preparation:
-
Place a small amount of the this compound on a clean, dry watch glass.
-
Using the mortar and pestle, gently grind the solid into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[12]
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[13]
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[13] The packed sample should be approximately 2-3 mm in height.[5][13]
-
-
Melting Point Measurement (for an unknown approximate melting point):
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute).[14]
-
Observe the sample through the magnifying lens and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.[12]
-
Allow the apparatus to cool significantly before performing a more accurate measurement.[12]
-
-
Accurate Melting Point Determination:
-
Prepare a new capillary tube with the sample as described in step 1. It is crucial to use a fresh sample for each determination as the crystal structure may change upon melting and resolidifying.[13]
-
Set the starting temperature of the melting point apparatus to about 15-20°C below the approximate melting point observed in the preliminary run.[12][15]
-
Heat at a slower, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[14] A slow heating rate is critical for an accurate determination.[5]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Calibration of the Apparatus
To ensure accuracy, the melting point apparatus should be regularly calibrated using certified reference standards with known melting points.[14][16][17] Common standards include vanillin, acetanilide, and caffeine.[16][18] A calibration curve can be generated to correct for any systematic errors in the apparatus's temperature reading.
Diagram 1: Workflow for Melting Point Determination
Caption: A flowchart illustrating the key steps in determining the melting point of a solid sample.
Expected Melting Point and Interpretation of Results
The reported melting point for this compound is in the range of 168-170°C .[2][19]
A related compound, 3-(4-Chlorophenyl)glutaric acid, has a reported melting point of 166-168°C and 166.5-167.3°C.[4][20] The presence of this compound as an impurity could potentially lower and broaden the melting point of this compound.
Table 2: Interpretation of Melting Point Data
| Observation | Interpretation |
| Sharp melting range within 168-170°C | High purity of the sample |
| Broad melting range below 168°C | Presence of impurities |
| Sample decomposes before melting | The compound is thermally unstable |
Factors Influencing the Melting Point of this compound
Several factors can affect the observed melting point:
-
Purity: As previously discussed, impurities are the most common cause of a depressed and broadened melting point range.[7][8] Potential impurities in the synthesis of this compound could include unreacted starting materials or by-products. The synthesis of the related 3-(4-chlorophenyl)glutaric acid involves reagents like potassium hydroxide and various organic solvents, which if not properly removed, could act as impurities.[21]
-
Crystalline Form (Polymorphism): Some compounds can exist in different crystalline structures, known as polymorphs. Each polymorph will have a unique melting point. While there is no specific information on the polymorphism of this compound in the provided search results, it is a possibility for organic molecules and should be considered if unexpected melting behavior is observed.
-
Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because there is insufficient time for heat to be transferred uniformly from the heating block to the sample.[5]
-
Sample Packing: Improperly packed samples can lead to poor heat transfer and an inaccurate melting point reading.[13]
Diagram 2: Factors Affecting Melting Point
Caption: Key experimental and sample-related factors that can influence the observed melting point.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Broad Melting Range | Impure sample; Heating rate too fast. | Purify the sample (e.g., recrystallization); Repeat with a slower heating rate (1-2°C/min). |
| Melting Point is Lower than Expected | Impure sample. | Purify the sample. |
| Sample Shrinks or Sublimes | The compound may be volatile. | Use a sealed capillary tube. |
| No Sharp Melting Point Observed | The sample may be amorphous or a mixture. | Attempt to crystallize the sample from a suitable solvent. |
Conclusion
The melting point of this compound is a crucial physical constant for its characterization. A sharp melting range around 168-170°C is indicative of a pure sample. Adherence to a meticulous experimental protocol, including proper sample preparation, a controlled heating rate, and a calibrated apparatus, is paramount for obtaining accurate and reproducible results. Any deviation from the expected melting point should prompt an investigation into the sample's purity and potential polymorphism.
References
-
Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]
-
What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]
-
Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]
-
What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
3.3 Melting points and Boiling Points. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]
-
SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]
-
Lab 3: Calibration of a Melting Point Apparatus. (n.d.). CSUB. Retrieved from [Link]
-
Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]
-
Melting Point Apparatus - Operation & Calibration - Guidelines - SOPs. (2021, January 4). Pharmaceutical Guidelines. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 1: Melting Point. (n.d.). University of Technology. Retrieved from [Link]
Sources
- 1. This compound | 1141-23-7 [chemicalbook.com]
- 2. This compound | 1141-23-7 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 5. ursinus.edu [ursinus.edu]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. sciencing.com [sciencing.com]
- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. uomosul.edu.iq [uomosul.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. csub.edu [csub.edu]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 17. scribd.com [scribd.com]
- 18. guideline-sop.com [guideline-sop.com]
- 19. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Synthesis, Application, and Biological Significance of 3-(4-Chlorophenyl)glutaramic acid
Foreword: The Unsung Role of a Critical Intermediate
In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical entities known as intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the indispensable building blocks upon which complex molecular architectures are constructed. This guide focuses on one such pivotal molecule: 3-(4-Chlorophenyl)glutaramic acid (CAS No. 1141-23-7). While it may not possess significant intrinsic biological activity, its role in the synthesis of potent therapeutics, most notably the muscle relaxant Baclofen, makes it a compound of immense interest to researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview of its synthesis, chemical properties, and its significant, albeit indirect, contribution to biological activity through the synthesis of APIs.
Physicochemical Properties and Identification
A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C11H12ClNO3 |
| Molecular Weight | 241.67 g/mol [3] |
| CAS Number | 1141-23-7[3][4] |
| Melting Point | 168-170°C[2] |
| Boiling Point | 494.9°C at 760 mmHg[2] |
| Density | 1.343 g/cm³[2] |
| Solubility | Soluble in dimethyl sulfoxide and methanol.[5] |
Synonyms: 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen impurity B.[6][7]
Synthesis of this compound
The reliable and high-purity synthesis of intermediates is a cornerstone of pharmaceutical manufacturing. This compound is typically synthesized from its corresponding glutaric acid derivative. The general procedure involves the treatment of 3-(4-chlorophenyl)glutaric acid with a suitable reagent to form the monoamide.[4]
Experimental Protocol: Synthesis from 3-(4-Chlorophenyl)glutaric acid
This protocol describes a common laboratory-scale synthesis.
Materials:
-
3-(4-chlorophenyl)glutaric acid
-
Aqueous sodium hydroxide solution (15N)
-
Toluene
-
Deionized water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 3-(4-chlorophenyl)glutaric acid in an aqueous sodium hydroxide solution.[4]
-
Stir the reaction mixture at 65-70°C for approximately 1.5 hours.[4]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Add toluene and deionized water to the mixture and stir for 20 minutes to separate the organic and aqueous layers.[4]
-
Discard the organic layer.[4]
-
Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid to precipitate the product.[4]
-
Filter the resulting solid and wash with deionized water.[4]
-
Dry the solid under vacuum at 55-60°C for 5 hours to yield this compound as a white solid.[4]
Causality in Experimental Choices: The use of a strong base like sodium hydroxide is crucial for the initial reaction step. The subsequent extraction with toluene removes unreacted starting material and non-polar impurities. Acidification is the critical step to protonate the carboxylate and amide groups, causing the product to precipitate out of the aqueous solution due to its lower solubility in acidic conditions.
Central Role in the Synthesis of Baclofen
The primary significance of this compound lies in its role as a key precursor in the synthesis of Baclofen.[8] Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butyric acid, is a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[1][9]
The synthesis of Baclofen from this compound is a classic example of the Hofmann rearrangement.[9]
Workflow: From Intermediate to API
Caption: Synthesis pathway from 3-(4-chlorophenyl)glutaric acid to Baclofen.
Experimental Protocol: Hofmann Rearrangement to Baclofen
Materials:
-
This compound
-
Sodium sulfamate
-
Freshly prepared sodium hypobromite solution
-
Concentrated hydrochloric acid
-
Isopropanol-water mixture (for recrystallization)
Procedure:
-
Combine this compound, sodium sulfamate, and freshly prepared sodium hypobromite solution.[9]
-
Stir the mixture at -5 to 0°C for 1.5 hours.[9]
-
Slowly warm the reaction to 20-30°C and stir for an additional 20 minutes.[9]
-
Heat the mixture to 50-55°C and maintain this temperature for 20 minutes.[9]
-
Monitor the reaction for completion.
-
Cool the mixture to room temperature and adjust the pH to 6-7 with concentrated hydrochloric acid.[9]
-
Allow the crude product to precipitate over several hours.[9]
-
Recrystallize the crude product from an isopropanol-water mixture and dry under vacuum to obtain pure Baclofen.[9]
Expertise-Driven Rationale: The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with one fewer carbon atom. The use of sodium hypobromite, freshly prepared for maximum reactivity, is a key aspect of this transformation. The precise temperature control during the reaction is critical to ensure optimal yield and minimize side reactions.
Other Potential Biological Applications
Beyond its established role in Baclofen synthesis, this compound serves as a versatile reagent for the synthesis of other heterocyclic compounds with potential therapeutic applications. Notably, it has been used in the development of metabotropic glutamate receptor 5 (mGlu5) antagonists.[4] These antagonists are being investigated for the treatment of a range of conditions, including urinary tract disorders, migraines, and gastroesophageal reflux disease.[4] This highlights the broader utility of this compound as a scaffold in medicinal chemistry.
Toxicological Profile
While not intended for direct therapeutic use, an understanding of the toxicological profile of any chemical intermediate is crucial for safe handling and risk assessment.
| Toxicology Data | |
| Acute Oral Toxicity (Rat) | LD50: 800 mg/kg[10] |
| Hazard Statements | H315: Causes skin irritation.[10] |
| H319: Causes serious eye irritation.[10] | |
| H335: May cause respiratory irritation.[10] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
The provided safety data sheet indicates that this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment should be used when handling this compound.
Conclusion: A Foundational Molecule in Pharmaceutical Synthesis
This compound exemplifies the critical importance of chemical intermediates in the pharmaceutical industry. While it does not exhibit direct biological activity that warrants its use as a therapeutic agent, its role as a key building block for the synthesis of Baclofen and other potentially valuable compounds is undeniable. Its well-defined synthesis and chemical properties make it a reliable and essential component in the production of these important medicines. This guide has provided a technical overview of its synthesis, its pivotal role in the production of Baclofen, and its broader potential in medicinal chemistry, underscoring the foundational nature of such intermediates in the advancement of human health.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. Available from: [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. Available from: [Link]
-
FAQ. How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?. (2024-01-04). Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of High-Purity this compound for Pharma. (2026-01-06). Available from: [Link]
-
PharmaCompass. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Available from: [Link]
-
SNA Healthcare Private Limited. Drug Intermediates - 4-Chloro-3-pyridine Sulphonamide ( Intd. of Torsemide ) Manufacturer from Mumbai. Available from: [Link]
-
GBA Group. In vitro and in vivo toxicology - Pharma. Available from: [Link]
-
Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Available from: [Link]
-
PubMed. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Available from: [Link]
-
ResearchGate. Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available from: [Link]
-
MDPI. Biological Activity and Applications of Natural Compounds. Available from: [Link]
-
National Center for Biotechnology Information. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Available from: [Link]
-
Regulations.gov. Chlorfenapyr Registration Review Human-Health Assessment Scoping Document. Available from: [Link]
-
National Center for Biotechnology Information. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies. Available from: [Link]
Sources
- 1. snahealthcare.com [snahealthcare.com]
- 2. nbinno.com [nbinno.com]
- 3. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 1141-23-7 [chemicalbook.com]
- 5. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 6. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | 1141-23-7 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Topic: 3-(4-Chlorophenyl)glutaramic acid as a Baclofen Impurity: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Baclofen, a γ-aminobutyric acid (GABA) derivative, is a cornerstone therapy for managing spasticity.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The control of impurities, whether arising from synthesis, degradation, or storage, is a critical regulatory and scientific mandate.[3] This guide provides an in-depth examination of 3-(4-Chlorophenyl)glutaramic acid, a specified impurity in the European Pharmacopoeia (EP) for Baclofen, referred to as Baclofen Impurity B.[4][5][6] We will explore its chemical identity, synthetic origins, pharmacopeial status, and the analytical methodologies essential for its detection and quantification. This document is intended to serve as a technical resource for professionals engaged in the development, manufacturing, and quality control of Baclofen.
Introduction: The Imperative of Impurity Profiling in Baclofen
Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, functions as a GABA-B receptor agonist, exerting its muscle relaxant effects primarily at the spinal cord level.[3][7][8][9] Its therapeutic importance necessitates stringent control over its chemical purity. Pharmaceutical impurities, even at trace levels, can potentially impact the drug's safety profile or reduce its therapeutic efficacy. Regulatory bodies worldwide, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP), establish strict limits for known and unknown impurities in APIs.[10][11][12]
This compound (CAS 1141-23-7) is a key process-related impurity associated with a common synthetic pathway for Baclofen.[13][14] Understanding its formation and having robust analytical methods for its control are fundamental aspects of quality assurance in Baclofen manufacturing.
Physicochemical Profile of this compound
A precise understanding of the impurity's properties is the foundation for developing effective separation and detection methods.
Chemical Structure
Caption: Chemical Structure of this compound.
Key Physicochemical Data
The essential properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1141-23-7 | [4][15][16] |
| Synonyms | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen EP Impurity B | [4][5][16] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [4][14][16] |
| Molecular Weight | 241.67 g/mol | [4][5][16] |
| Appearance | White crystalline powder | [14] |
| Melting Point | 168-170 °C | [14] |
| Solubility | Slightly soluble in water, very slightly soluble in methanol. | [9][17] |
Formation Pathway: A Synthesis-Related Impurity
The presence of this compound is intrinsically linked to a widely used synthetic route for Baclofen. The causality lies in the multi-step synthesis that proceeds through a glutaric acid intermediate.
The Hofmann Rearrangement Route
A common and efficient synthesis of Baclofen involves the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.[13][18] This pathway creates several related substances, including the glutaramic acid impurity, which can be viewed as an incomplete reaction product or a hydrolysis product of the glutarimide intermediate.
The logical progression is as follows:
-
Formation of 3-(4-chlorophenyl)glutaric acid: This is a key precursor, often synthesized from 4-chlorobenzaldehyde.[13][19][20]
-
Cyclization to Anhydride: The glutaric acid is dehydrated to form 3-(4-chlorophenyl)glutaric anhydride.[13][21]
-
Formation of Glutarimide: The anhydride reacts with ammonia to yield 3-(4-chlorophenyl)glutarimide.[13][21]
-
Formation of this compound (Impurity B): This monoamide can be formed by the partial hydrolysis of the glutarimide or as an intermediate during the reaction of the anhydride with ammonia. It is structurally the glutarimide ring opened with the addition of one molecule of water.
-
Hofmann Rearrangement: The glutarimide is subjected to a Hofmann rearrangement (using reagents like sodium hypobromite) to produce Baclofen.[13] If this compound is present, it may persist as an impurity in the final API if not adequately purged.
Caption: Synthetic relationship of Baclofen and Impurity B.
Analytical Control and Methodologies
The cornerstone of controlling any impurity is a robust, validated analytical method. For Baclofen and its related substances, High-Performance Liquid Chromatography (HPLC) is the universally accepted technique due to its specificity, sensitivity, and accuracy.[3][10][22]
Principle of Separation: Reversed-Phase HPLC
The scientific rationale for using reversed-phase HPLC is based on the polarity differences between Baclofen and its impurities. Baclofen is a zwitterionic amino acid, while this compound is a dicarboxylic acid monoamide. These structural differences lead to distinct retention behaviors on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase. A gradient elution is often preferred to achieve optimal separation of all potential impurities within a reasonable runtime.[10]
Experimental Protocol: HPLC Method for Related Substances
This protocol is a representative method based on published literature and pharmacopeial standards. It must be validated in-house to ensure it is fit for its intended purpose.
Objective: To separate and quantify this compound (Impurity B) and other related substances in a Baclofen API sample.
1. Chromatographic System:
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm particle size, or equivalent C18 column.[23]
-
Detector: UV-Vis Detector set to a wavelength of 225 nm.[1][23]
-
Flow Rate: 0.6 mL/min.[23]
-
Injection Volume: 10 µL.[23]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10][23]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 65:35 v/v).[23]
-
Standard Solution: Prepare a solution of qualified this compound reference standard at the specification limit concentration (e.g., 0.1%) in the diluent.
-
Sample Solution: Prepare a solution of the Baclofen API at a specified concentration (e.g., 1.0 mg/mL) in the diluent.
3. Chromatographic Program (Gradient Elution Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. System Suitability:
-
Before sample analysis, inject a system suitability solution containing Baclofen and all specified impurities.
-
Causality Check: The system is only deemed suitable if the resolution between critical pairs (e.g., Baclofen and the nearest eluting impurity) is greater than 2.0. This ensures that the chromatographic conditions have sufficient separating power.[24] The relative standard deviation (%RSD) for replicate injections of the standard should be less than 5.0%, demonstrating the system's precision.[11]
5. Analysis and Calculation:
-
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the percentage of the impurity using the peak area response from the external standard method.
Analytical Workflow Diagram
Caption: HPLC analytical workflow for impurity quantification.
Synthesis of Reference Standard
The accurate quantification of an impurity is impossible without a well-characterized reference standard. Since this compound is not always commercially available in a highly purified state, in-house synthesis may be required.
Protocol: Synthesis of this compound
This protocol is adapted from established chemical synthesis procedures.[15]
Objective: To synthesize this compound from 3-(4-chlorophenyl)glutaric acid.
Materials:
-
3-(4-chlorophenyl)glutaric acid
-
Aqueous sodium hydroxide solution (e.g., 15N)
-
Toluene
-
Deionized water
-
Concentrated hydrochloric acid
Procedure:
-
Reaction: Dissolve 3-(4-chlorophenyl)glutaric acid in an aqueous sodium hydroxide solution. The purpose of the base is to form the salt and facilitate the subsequent reaction steps.
-
Heating: Stir the reaction mixture at an elevated temperature (e.g., 65-70 °C) for approximately 1.5 hours.[15]
-
Work-up: Cool the reaction to room temperature. Add toluene and deionized water and stir. Separate the aqueous layer. The toluene wash is performed to remove non-polar organic impurities.
-
Precipitation: Carefully adjust the pH of the aqueous layer to 2-3 using concentrated hydrochloric acid. This will protonate the carboxylate and cause the desired product to precipitate out of the solution.[15]
-
Isolation and Drying: Filter the precipitated solid and wash thoroughly with deionized water to remove residual salts. Dry the solid under vacuum at 55-60 °C to yield the final product.[15]
-
Characterization: The identity and purity of the synthesized material must be rigorously confirmed using techniques such as NMR, Mass Spectrometry, and HPLC before it can be qualified as a reference standard.
Conclusion
The control of this compound (Baclofen Impurity B) is a non-negotiable aspect of ensuring the quality and safety of Baclofen API. This guide has detailed its chemical nature, synthetic origin, and the robust analytical strategies required for its management. A thorough understanding of the impurity's formation pathway allows for process optimization to minimize its presence, while a validated, specific HPLC method provides the necessary assurance of its control within pharmacopeial limits. For researchers and drug development professionals, a proactive approach to impurity profiling, grounded in sound analytical science and a deep understanding of chemical causality, is essential for successful and compliant pharmaceutical manufacturing.
References
-
Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography . International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Baclofen-Impurities . Pharmaffiliates. Available from: [Link]
-
Impurity Profiling of Baclofen Using Gradient HPLC–UV Method . ResearchGate. Available from: [Link]
-
Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject . IOSR Journal. Available from: [Link]
-
Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen . PubMed. Available from: [Link]
-
BACLOFEN EUROPEAN PHARMACOPOEI | B0200000 | MERCK THIRD PARTY | SLS . SLS. Available from: [Link]
-
An Overview of Analytical Methods for the Identification and Quantification of Baclofen . Bentham Science. Available from: [Link]
-
USP 41 Official Monographs / Baclofen 443 . Regulations.gov. Available from: [Link]
-
Baclofen Impurities and Related Compound . Veeprho. Available from: [Link]
-
CAS No : 35271-74-0| Product Name : Baclofen - Impurity D | Chemical Name : 3-(4-Chlorophenyl)pentanedioic Acid . Pharmaffiliates. Available from: [Link]
-
Novel Synthesis of Baclofen . International Journal of ChemTech Research. Available from: [Link]
-
3-(4-Chlorophenyl)Glutaric Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. Available from: [Link]
-
Synthesis of Baclofen; an Alternative Approach . Brieflands. Available from: [Link]
-
How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? . FAQ. Available from: [Link]
-
Baclofen Impurities . EliteSynth Laboratories. Available from: [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia . International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Baclofen EP Impurity and USP Related Compound . SynThink Research Chemicals. Available from: [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen . ResearchGate. Available from: [Link]
-
3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. Available from: [Link]
-
USP Monographs: Baclofen . USP29-NF24. Available from: [Link]
-
PRODUCT MONOGRAPH BACLOFEN . Sanis Health Inc. Available from: [Link]
-
This compound . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Green and Efficient Synthesis of Baclofen . Advanced Journal of Chemistry-Section B. Available from: [Link]
-
Baclofen Tablets . British Pharmacopoeia. Available from: [Link]
-
(PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen . ResearchGate. Available from: [Link]
-
Chromatograms of Baclofen after (a) acidic hydrolysis; (b) basic... . ResearchGate. Available from: [Link]
-
Public Assessment Report Scientific discussion Baclofen Xiromed 10 mg and 25 mg, tablets (baclofen) . Geneesmiddeleninformatiebank. Available from: [Link]
-
USP Monographs: Baclofen Tablets . USP29-NF24. Available from: [Link]
-
3-(4-chlorophenyl) Glutaric Acid . Synthetic Molecules Pvt. Ltd. Available from: [Link]
-
Baclofen residual content (%) after forced degradation study by HPLC method . ResearchGate. Available from: [Link]
-
Validation of a simple reversed Phase-HPLC method for determination of Blacofen in tablets . SciELO. Available from: [Link]
-
and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS . Children's Mercy Kansas City. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. veeprho.com [veeprho.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. brieflands.com [brieflands.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound | 1141-23-7 [chemicalbook.com]
- 16. scbt.com [scbt.com]
- 17. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 18. ajchem-b.com [ajchem-b.com]
- 19. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 20. Page loading... [guidechem.com]
- 21. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. ijsr.net [ijsr.net]
- 24. Baclofen Tablets [drugfuture.com]
The Strategic Role of 3-(4-Chlorophenyl)glutaramic Acid in the Synthesis of Novel mGlu5 Negative Allosteric Modulators
An In-depth Technical Guide for Drug Development Professionals
Abstract
The metabotropic glutamate receptor 5 (mGlu5) represents a high-value target for therapeutic intervention in a range of central nervous system (CNS) disorders, including anxiety, chronic pain, and addiction.[1][2] Negative allosteric modulators (NAMs) of mGlu5 offer a refined approach to temper glutamatergic neurotransmission without interfering with basal synaptic activity.[3] While pioneering antagonists like Fenobam and MPEP have validated the therapeutic concept, the field is actively pursuing novel chemical scaffolds with improved drug-like properties.[4][5] This technical guide elucidates the pivotal, yet often overlooked, role of 3-(4-Chlorophenyl)glutaramic acid as a key transient intermediate in the synthesis of the 3-(4-chlorophenyl)glutarimide (piperidine-2,6-dione) scaffold. This glutarimide core is a versatile platform for developing a new generation of mGlu5 antagonists. We will detail the synthetic rationale, provide validated experimental protocols, and explore the strategic value of this pathway in modern drug discovery.
Part 1: The Therapeutic Landscape of mGlu5 Antagonism
Metabotropic glutamate receptors are G protein-coupled receptors (GPCRs) that modulate excitatory neurotransmission in the CNS.[3][6] The mGlu5 subtype, belonging to Group I, is predominantly expressed postsynaptically and couples to Gq/G11 proteins. Upon activation by glutamate, it triggers the phospholipase C (PLC) signaling cascade, leading to inositol triphosphate (IP3) production and subsequent intracellular calcium mobilization.[2]
Dysregulation of this pathway is implicated in numerous neuropathologies. Consequently, mGlu5 NAMs, which bind to an allosteric site within the 7-transmembrane domain, are of significant therapeutic interest.[1][7] These modulators, such as the prototypical antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine), reduce the receptor's response to glutamate, offering a nuanced mechanism for treating conditions characterized by excessive glutamatergic signaling.[1][8] Fenobam, a non-competitive antagonist with a distinct urea-based structure, further underscores the chemical diversity achievable for mGlu5 modulation and has shown anxiolytic properties in clinical studies.[1][8] The pursuit of novel scaffolds remains a priority to optimize potency, selectivity, and pharmacokinetic profiles.
Signaling Pathway of mGlu5 Receptor Activation
Caption: The mGlu5 receptor signaling cascade and point of NAM intervention.
Part 2: The 3-(4-Chlorophenyl)glutarimide Scaffold: A Privileged Structure
The piperidine-2,6-dione ring system, also known as a glutarimide, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure, hydrogen bonding capabilities, and synthetic accessibility make it an ideal foundation for constructing diverse molecular architectures. The introduction of a 3-(4-chlorophenyl) substituent is a critical design element. This lipophilic group is a common pharmacophore in CNS-active agents, known to enhance binding affinity and facilitate blood-brain barrier penetration.
The compound 3-(4-chlorophenyl)glutarimide , also known as 4-(4-chlorophenyl)piperidine-2,6-dione, serves as the central building block in our synthetic strategy.[9][10] Its synthesis is efficiently achieved through the formation and subsequent cyclization of its direct precursor, This compound .[11]
Physicochemical Properties of Key Intermediates
| Property | This compound | 3-(4-Chlorophenyl)glutarimide |
| CAS Number | 1141-23-7[11] | 84803-46-3[9] |
| Molecular Formula | C₁₁H₁₂ClNO₄ | C₁₁H₁₀ClNO₂[9] |
| Molecular Weight | 257.67 g/mol | 223.66 g/mol [9] |
| Appearance | White to off-white solid | White crystalline solid |
| Synonyms | (3RS)-5-Amino-3-(4-chlorophenyl)-5-oxopentanoic Acid[12] | 4-(4-Chlorophenyl)piperidine-2,6-dione[9] |
Part 3: The Core Synthesis Pathway: From Anhydride to Glutarimide
The synthesis of the 3-(4-chlorophenyl)glutarimide scaffold is a robust two-step process where this compound serves as a crucial, albeit often unisolated, intermediate. The entire sequence is predicated on fundamental, high-yielding organic reactions.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis begins with 3-(4-chlorophenyl)glutaric anhydride. The cyclic anhydride is an activated form of the corresponding dicarboxylic acid, primed for nucleophilic attack without the need for coupling agents. This enhances reaction efficiency and atom economy.
-
Step 1: Amic Acid Formation: The anhydride is subjected to a ring-opening reaction with an ammonia source (e.g., aqueous ammonium hydroxide). The amide nitrogen selectively attacks one of the electrophilic carbonyl carbons, breaking the C-O bond of the anhydride ring to cleanly generate the mono-amide, mono-carboxylic acid product: this compound. This reaction is typically fast and proceeds under mild conditions.
-
Step 2: Cyclization (Imide Formation): The glutaramic acid intermediate is then cyclized to form the stable six-membered glutarimide ring. This is an intramolecular condensation reaction that involves the formation of a new amide bond between the terminal carboxylic acid and the existing primary amide, with the elimination of a water molecule. This step is typically driven by thermal means, often with a dehydrating agent or under conditions that remove water to drive the equilibrium toward the product.
Synthetic Workflow Diagram
Caption: Overall synthetic strategy from precursor to final antagonists.
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. Success at each stage can be confirmed using standard analytical techniques (TLC, ¹H NMR, LC-MS) before proceeding, ensuring the integrity of the final scaffold.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the key amic acid intermediate via ring-opening of the corresponding anhydride.
-
Materials:
-
3-(4-Chlorophenyl)glutaric anhydride (1.0 eq)
-
Ammonium hydroxide solution (28-30%, 5.0 eq)
-
Deionized water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Magnetic stirrer, ice bath, round-bottom flask, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend 3-(4-chlorophenyl)glutaric anhydride in a minimal amount of a suitable co-solvent like THF or acetone in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Slowly add the ammonium hydroxide solution dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (disappearance of the anhydride spot).
-
Once the reaction is complete, cool the mixture again in an ice bath and acidify to pH 2 by the slow addition of 2M HCl. A white precipitate of the product should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
-
-
Validation: The product can be characterized by ¹H NMR spectroscopy, which will show distinct peaks for the amide and carboxylic acid protons, and by mass spectrometry to confirm the molecular weight (257.67 m/z for [M+H]⁺).
Protocol 2: Synthesis of 3-(4-Chlorophenyl)glutarimide
-
Objective: To cyclize the amic acid intermediate into the stable glutarimide scaffold.
-
Materials:
-
This compound (from Protocol 1)
-
High-boiling point solvent (e.g., toluene or xylene) or neat conditions
-
Heating mantle, round-bottom flask, reflux condenser.
-
-
Procedure:
-
Place the crude or purified this compound into a round-bottom flask.
-
(Optional, for neat reaction): Fit the flask with a short path distillation head to remove water as it forms.
-
Heat the material to 150-180 °C under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature for 2-4 hours. The reaction can be monitored by observing the cessation of water evolution or by TLC analysis.
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-(4-chlorophenyl)glutarimide as a white crystalline solid.
-
-
Validation: The final product should have a sharp melting point. ¹H NMR will confirm the cyclic structure, showing a characteristic downfield shift for the imide N-H proton. Mass spectrometry will confirm the molecular weight (223.66 m/z for [M+H]⁺). This protocol is adapted from general procedures for glutarimide synthesis.[13]
Part 5: Conclusion and Future Outlook
This compound is a fundamentally important, if transient, species in the synthesis of next-generation mGlu5 antagonists. Its true value lies in its role as the direct precursor to the 3-(4-chlorophenyl)glutarimide scaffold—a robust, versatile, and synthetically accessible platform. By mastering the two-step synthesis detailed in this guide, drug development professionals can efficiently generate the core structure required for building extensive libraries of novel mGlu5 NAMs. The subsequent chemical elaboration of the glutarimide ring offers limitless possibilities for optimizing potency, selectivity, and ADME properties, paving the way for new clinical candidates to treat a host of challenging CNS disorders.
References
-
Maloney, P. R., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(11), 849–853. [Link]
-
Ordóñez-Hernández, L. F., et al. (2013). and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. Boletín de la Sociedad Química de México, 7(1), 19-26. [Link]
-
Felluga, F., et al. (2005). A short and convenient chemoenzymatic synthesis of both enantiomers of 3-phenylGABA and 3-(4-chlorophenyl)GABA (Baclofen). Tetrahedron: Asymmetry, 16(5), 1021-1025. [Link]
-
Engers, D. W., et al. (2020). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 11(6), 1261–1267. [Link]
-
Kumar, V., et al. (2016). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Journal of Saudi Chemical Society, 20, S478-S482. [Link]
-
Gasparini, F., et al. (2002). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 1(3), 279-287. [Link]
-
Montana, M. C., et al. (2014). The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury. PLoS ONE, 9(7), e103524. [Link]
-
East, S. P., et al. (2007). Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(18), 5039-5042. [Link]
-
Kingston, A. E., et al. (1998). A novel, competitive mGlu5 receptor antagonist (LY344545) blocks DHPG-induced potentiation of NMDA responses but not the induction of LTP in rat hippocampal slices. British Journal of Pharmacology, 124(8), 1639-1646. [Link]
-
Feng, Z., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry, 65(19), 13038-13053. [Link]
-
Engers, D. W., et al. (2020). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 11(6), 1261-1267. [Link]
-
Synthetic Molecules Pvt. Ltd. (2024). 3-(4-chlorophenyl) Glutaric Acid. Product Page. [Link]
- Erhardt, S., et al. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
-
Johnson, M. P., et al. (2010). (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience, 1(8), 553-564. [Link]
-
Jacob, W., et al. (2009). The anxiolytic and analgesic properties of fenobam, a potent mGlu5 receptor antagonist, in relation to the impairment of learning. Neuropharmacology, 57(2), 146-154. [Link]
-
Johnson, M. P., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101. [Link]
-
Lindsley, C. W., et al. (2007). Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). ACS Chemical Biology, 2(5), 299-306. [Link]
-
Alagille, D., et al. (2005). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry, 13(2), 359-369. [Link]
-
Ferraguti, F., & Crepaldi, L. (2019). Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. International Journal of Molecular Sciences, 20(4), 897. [Link]
-
Organic Chemistry Portal (2024). Synthesis of piperidines. Reaction Database. [Link]
-
Johnson, M. P., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101. [Link]
-
Nikolova, S., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2795. [Link]
-
Varney, M. A., et al. (1999). Design and synthesis of noncompetitive metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry, 42(4), 634-646. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Article. [Link]
-
ResearchGate (2018). Chemical structures of the noncompetitive mGlu5 antagonists (fenobam, MPEP, MTEP, SIB-1893, and SIB-1757). Figure. [Link]
-
PubChem (2024). 4-(4-Chlorophenyl)piperidine-2,6-dione. Compound Summary. [Link]
-
Contreras, J. M., et al. (1998). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Bioorganic & Medicinal Chemistry, 6(9), 1645-1652. [Link]
-
Pharmaffiliates (2024). Diethyl 2,4-diacetyl-3-(4-chlorophenyl)glutarate. Product Page. [Link]
Sources
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 10. 4-(4-Chlorophenyl)piperidine-2,6-dione | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 1141-23-7 [chemicalbook.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
3-(4-Chlorophenyl)glutaramic acid literature review
An In-depth Technical Guide to 3-(4-Chlorophenyl)glutaramic Acid: Synthesis, Applications, and Analytical Characterization
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, synthesis protocols, critical role in drug development, and the analytical methodologies required for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Introduction and Chemical Identity
This compound (CAS No. 1141-23-7) is a derivative of glutaric acid distinguished by a 4-chlorophenyl group at the third position and an amide group at one of the carboxyl terminals.[1][2] Its primary significance lies in its role as a direct precursor in the synthesis of Baclofen, a widely used muscle relaxant.[1][3] The high purity of this intermediate is paramount, as any impurities can lead to the formation of undesirable by-products, potentially compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3] Beyond Baclofen, this molecule also serves as a versatile reagent in the synthesis of novel heterocyclic compounds, such as mGlu5 antagonists, which are under investigation for treating conditions like urinary tract disorders and migraines.[4]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1141-23-7 | [1][2][4] |
| Molecular Formula | C11H12ClNO3 | [1] |
| Molecular Weight | 241.67 g/mol | [1] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 494.9 °C at 760 mmHg | [1] |
| Density | 1.343 g/cm³ | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [5] |
| Synonyms | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen impurity B | [1][2][6] |
Synthesis and Chemical Workflow
The synthesis of this compound is intrinsically linked to the manufacturing process of its parent compound, 3-(4-chlorophenyl)glutaric acid. The overall synthetic pathway typically begins with the condensation of 4-chlorobenzaldehyde with an acetoacetic ester, followed by hydrolysis and decarboxylation to yield the glutaric acid derivative. This is subsequently converted to the glutaramic acid.
Caption: General synthetic workflow from starting materials to this compound.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This protocol describes the synthesis of the precursor, 3-(4-chlorophenyl)glutaric acid, which is a critical first stage.
-
Reaction Setup: To a suitable three-necked flask, add intermediate 'a' (720g), intermediate 'b' (1600g), ethanol (2.8L), and potassium hydroxide (100g).[7] Note: The specific identities of intermediates 'a' and 'b' are proprietary to the source but likely refer to the condensation product of 4-chlorobenzaldehyde and ethyl acetoacetate.
-
Reaction Execution: Stir the reaction mixture at 25°C for 6 hours.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate and petroleum ether (2:3, v/v) mobile phase.[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Add dichloromethane (400 mL) and deionized water (500 mL).[7]
-
Extraction: Stir for 20 minutes, then separate the organic and aqueous layers. Discard the organic layer.[7]
-
Precipitation: Acidify the aqueous layer to a pH of 1-2 using 6 M hydrochloric acid to precipitate the solid product.[7]
-
Purification: Filter the precipitated solid, wash with deionized water, and dry under a vacuum at 55-60°C for 5 hours to yield the crude 3-(4-chlorophenyl)glutaric acid.[7]
-
Recrystallization: For higher purity, dissolve the crude product (600g) in methyl isobutyl ketone (1.2 kg) by heating to 60°C. Cool to 10°C for 2 hours, filter, and dry to obtain a purified white crystalline product with a purity of >99.9% by HPLC.[7]
The subsequent conversion to this compound involves the formation of the glutaric anhydride followed by a reaction with ammonia.[8]
Role in Pharmaceutical Development
The principal application of this compound is its role as the penultimate intermediate in the synthesis of Baclofen. This transformation is achieved through a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.
Caption: Conversion of this compound to Baclofen.
Experimental Protocol: Hofmann Rearrangement to Baclofen
This protocol outlines the conversion of the glutarimide intermediate (structurally very similar to the glutaramic acid) to Baclofen, illustrating the key chemical transformation.
-
Reagent Preparation: Prepare a fresh solution of sodium hypobromite (60 mL, 9-12%).[8]
-
Reaction Setup: Combine the intermediate (0.105 g), sodium sulfamate (3.6 g), and the prepared sodium hypobromite solution.[8]
-
Reaction Conditions: Stir the mixture at -5 to 0°C for 1.5 hours. Slowly warm to 20-30°C and stir for 20 minutes, then heat to 50-55°C and maintain for another 20 minutes.[8]
-
Neutralization: After cooling to room temperature, adjust the pH to 6-7 with concentrated hydrochloric acid.[8]
-
Crystallization: Allow the solution to stand for 5 hours to crystallize the crude product.[8]
-
Purification: Recrystallize the crude solid from an isopropanol-water (1:4) mixture and dry under vacuum at 55-60°C to yield pure Baclofen.[8]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for comprehensive characterization.
| Analytical Technique | Purpose | Key Findings/Parameters | Reference |
| HPLC | Purity assessment and quantification of impurities. | Purity levels of >99% are achievable and required for pharmaceutical use.[7] A typical mobile phase might consist of an acetonitrile/water mixture. | [7] |
| LC-MS | Molecular weight confirmation and impurity identification. | Provides mass-to-charge ratio (m/z) to confirm the molecular ion and identify related substances. | |
| NMR | Structural elucidation. | ¹H and ¹³C NMR spectroscopy confirms the chemical structure and connectivity of atoms. | |
| FT-IR | Identification of functional groups. | Shows characteristic absorption bands for C=O (acid and amide), N-H, and C-Cl bonds. | |
| DSC/TGA | Thermal properties analysis. | Determines melting point and thermal stability. |
General HPLC Method for Related Substances
While a specific method for the title compound is not detailed in the search results, a general approach for a related impurity, Baclofen impurity-A, can be adapted.
-
Column: Use a suitable C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[9]
-
Flow Rate: Typically 0.6 - 1.0 mL/min.[9]
-
Detection: UV detection at a suitable wavelength, such as 266 nm.
-
Injection Volume: 5 - 20 µL.[9]
-
Data Analysis: Integrate peak areas to determine the percentage purity and the levels of any specified or unspecified impurities.
Conclusion and Future Perspectives
This compound is a well-established and indispensable intermediate in pharmaceutical manufacturing, primarily for the production of Baclofen. Its synthesis is robust, and analytical methods for its quality control are well-defined. While its primary role is that of a precursor, its utility in synthesizing novel mGlu5 antagonists highlights its potential as a versatile building block for future drug discovery efforts.[4]
Future research could focus on optimizing the synthesis to be more environmentally friendly ("green chemistry") or exploring the potential biological activity of the compound itself and its derivatives. A thorough toxicological profile would also be beneficial, given its role as a key process intermediate in API manufacturing.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis.
- ChemicalBook. This compound | 1141-23-7.
- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.
- LGC Standards. This compound.
- FAQ. How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?
- ChemicalBook. Baclofen synthesis.
- PharmaCompass.com. 3-(4-Chlorophenyl)
- The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development.
- The Importance of High-Purity this compound for Pharma.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.
- ChemicalBook. This compound | 1141-23-7.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1141-23-7 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1141-23-7 [chemicalbook.com]
- 5. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 9. Bot Verification [rasayanjournal.co.in]
safety and handling of 3-(4-Chlorophenyl)glutaramic acid
An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorophenyl)glutaramic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1141-23-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of safe chemical handling.
Compound Profile and Inherent Risks
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as an intermediate for Baclofen.[1][2] It is a white, solid organic compound with a molecular weight of 241.67 g/mol .[1][3] While indispensable in research and development, its handling necessitates a thorough understanding of its potential hazards.
The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5]
Understanding these classifications is the cornerstone of implementing effective safety measures. The irritant nature of the compound is likely due to its acidic and amide functionalities reacting with mucosal and dermal tissues. The oral toxicity, while not extreme, underscores the importance of preventing ingestion through contaminated hands or equipment.
Physicochemical Properties Summary
A clear understanding of the compound's physical properties is essential for its safe storage and handling.
| Property | Value | Source |
| CAS Number | 1141-23-7 | [3][4][6] |
| Molecular Formula | C11H12ClNO3 | [1][3][7] |
| Molecular Weight | 241.67 g/mol | [1][3][7] |
| Appearance | White Solid / Powder | [4] |
| Melting Point | 168-174 °C | [1][4] |
| Boiling Point | 494.9°C at 760 mmHg | [1][4] |
| Density | 1.343 g/cm³ | [1][4] |
| Solubility | Slightly soluble in Methanol; Soluble in DMSO | [4][8] |
The Self-Validating Safety Workflow: A Three-Tiered Approach
To ensure a consistently safe environment, a multi-layered safety workflow should be adopted. This system is self-validating because each stage contains checks and balances that reinforce the others.
Tier 1: Preparation and Engineering Controls
The foundation of safe handling is preparation. Before the primary container is even opened, the workspace and personnel must be ready.
-
Engineering Controls: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of dust or aerosols, mitigating the risk of respiratory irritation.[4][9] Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[9]
-
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact and subsequent serious irritation.[4][10]
-
Hand Protection: Nitrile gloves should be worn. Given the lack of specific breakthrough time data, it is prudent to double-glove if extensive handling is required and to change gloves immediately upon suspected contact.
-
Body Protection: A standard laboratory coat is required.[4]
-
Tier 2: Handling and Experimentation
This phase involves direct contact with the chemical and requires meticulous technique.
-
Weighing: To prevent the generation of airborne dust, weigh the compound in a ventilated balance enclosure or within the fume hood. Use anti-static weigh boats or paper.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly. This prevents splashing and controls any potential exothermic reactions, although none are specifically noted for this compound.
Tier 3: Post-Handling and Decontamination
Proper cleanup is as critical as the handling itself.
-
Decontamination: All surfaces where the chemical was handled should be wiped down with an appropriate solvent (e.g., 70% ethanol) and then water. Glassware must be thoroughly cleaned to remove all residues.
-
Waste Disposal: Dispose of contaminated consumables (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. Unused or waste quantities of the chemical must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of this chemical down the drain or in the regular trash.[11]
-
Storage: The primary container must be tightly closed and stored in a cool, dry, and well-ventilated area.[4][9] It should be stored in a locked cabinet or area, segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound | 1141-23-7 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
3-(4-Chlorophenyl)glutaramic acid derivatives and analogs
An In-depth Technical Guide to 3-(4-Chlorophenyl)glutaramic Acid Derivatives and Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in exploring the therapeutic potential of this versatile chemical scaffold. We will delve into the synthesis, core pharmacology, structure-activity relationships (SAR), and key experimental protocols associated with this compound class, grounding the discussion in established scientific literature.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
This compound (CAS 1141-23-7) is a derivative of glutaric acid characterized by a 4-chlorophenyl group at the third position.[1] While a seemingly simple molecule, it serves as a critical building block and a direct precursor to compounds with significant pharmacological activity.[2][3] Its structural backbone is central to the development of agents targeting the central nervous system and complex immunomodulatory pathways.
The importance of this scaffold is highlighted by its relationship to two major classes of therapeutic agents:
-
GABA-B Agonists: It is a key intermediate in the synthesis of Baclofen, a widely used muscle relaxant.[4]
-
Immunomodulatory Drugs (IMiDs®): The cyclized form of the glutaramic acid moiety, a glutarimide ring, is the cornerstone of thalidomide and its highly potent analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of hematologic malignancies.[5][6]
Understanding the chemistry and biology of this core structure is therefore essential for the rational design of novel therapeutics.
Synthetic Pathways and Chemical Landscape
The synthesis of this compound and its key derivatives is well-established, allowing for robust and scalable production for research and development.
Synthesis of the Core Intermediate: 3-(4-Chlorophenyl)glutaric Acid
The foundational precursor, 3-(4-chlorophenyl)glutaric acid, is typically synthesized via a condensation reaction followed by hydrolysis and decarboxylation.[4] A common and efficient method involves the Claisen condensation of p-chlorobenzaldehyde with two equivalents of an acetoacetic ester, such as ethyl acetoacetate, in the presence of a base. The resulting intermediate undergoes alkaline hydrolysis, which removes the acetyl and ester groups, followed by decarboxylation to yield the desired glutaric acid derivative.[4]
Experimental Protocol 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This protocol describes a typical lab-scale synthesis.
Objective: To synthesize 3-(4-chlorophenyl)glutaric acid from p-chlorobenzaldehyde.
Materials:
-
p-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Dichloromethane or Ether (for washing)
Procedure:
-
Condensation: To a suitable reaction vessel, add p-chlorobenzaldehyde and ethyl acetoacetate in ethanol.[7]
-
Saponification/Hydrolysis: Slowly add a concentrated aqueous solution of potassium hydroxide to the stirred mixture. The reaction is exothermic. Maintain the temperature at approximately 85-95°C for 2-6 hours.[7] Monitor the reaction's completion using Thin Layer Chromatography (TLC).[7]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with deionized water and perform an organic wash with a solvent like dichloromethane or ether to remove unreacted starting materials; discard the organic layer.[7]
-
Acidification & Precipitation: Carefully acidify the aqueous layer to a pH of 1-2 with concentrated HCl while cooling in an ice bath. A white solid will precipitate.[7]
-
Isolation & Purification: Filter the precipitated solid and wash it thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the resulting white solid, 3-(4-chlorophenyl)glutaric acid, under vacuum at 55-60°C.[7] Purity can be assessed by HPLC and melting point analysis (expected: ~167°C).[7]
Key Derivatives and Their Synthesis
2.2.1. This compound
The target molecule is synthesized from 3-(4-chlorophenyl)glutaric acid. This involves the selective amidation of one of the two carboxylic acid groups. A more common route is via the glutaric anhydride intermediate.
-
Anhydride Formation: 3-(4-chlorophenyl)glutaric acid is dehydrated, typically by heating with a dehydrating agent like acetic anhydride, to form 3-(4-chlorophenyl)glutaric anhydride.[4]
-
Amidation: The anhydride is then treated with ammonia or an ammonium hydroxide solution. The nucleophilic attack of ammonia opens the anhydride ring, yielding this compound.[8]
2.2.2. Baclofen (GABAergic Agent)
Baclofen is synthesized from the glutarimide intermediate, which itself is derived from the glutaric acid.[4]
-
Imide Formation: 3-(4-chlorophenyl)glutaric acid is heated with concentrated ammonium hydroxide. This process first forms the diammonium salt, which upon heating dehydrates and cyclizes to form 3-(4-chlorophenyl)glutarimide.
-
Hofmann Rearrangement: The glutarimide is then subjected to a Hofmann rearrangement. This classic organic reaction uses a strong base (like sodium hydroxide) and bromine or a hypobromite solution to convert the imide into a primary amine, accompanied by the loss of a carbonyl group as carbon dioxide.[4] This rearrangement yields Baclofen, 4-amino-3-(4-chlorophenyl)butyric acid.
2.2.3. Thalidomide Analogs (Immunomodulators)
The glutarimide ring is the key pharmacophore for this class. While thalidomide itself has a phthaloyl ring, its potent analogs, lenalidomide and pomalidomide, are 4-amino substituted derivatives.[5] The synthesis of these more complex molecules involves coupling the substituted phthalic acid precursors with a protected glutamine or a derivative of 3-aminoglutarimide. The core principle remains the central importance of the glutarimide ring derived from the glutaramic acid scaffold.
Visualization: Synthetic Pathways
Caption: Key synthetic routes originating from the 3-(4-chlorophenyl)glutaric acid core.
Pharmacology and Molecular Mechanisms of Action
Derivatives of this compound exhibit remarkably diverse pharmacology by targeting distinct biological systems.
GABA-B Receptor Agonism: The Mechanism of Baclofen
Baclofen is a selective agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B). GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA-B receptors are G-protein coupled receptors that, upon activation, mediate slow and prolonged synaptic inhibition. By mimicking the action of GABA at these receptors, particularly in the spinal cord, Baclofen reduces the release of excitatory neurotransmitters, resulting in a decrease in muscle spasticity. It is therefore widely prescribed for conditions like multiple sclerosis and spinal cord injuries.
Molecular Glues: The Immunomodulatory Mechanism of IMiDs
The most significant recent advances related to this scaffold come from the thalidomide analogs lenalidomide and pomalidomide. Their mechanism remained a puzzle for decades until the discovery that they act as "molecular glues."[6]
These drugs bind to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[6] This binding event does not inhibit CRBN but rather alters its substrate specificity. The drug-CRBN complex gains affinity for and recruits "neo-substrates" that the ligase would not normally target.[6]
In the context of multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6] The CRL4^CRBN complex polyubiquitinates these factors, marking them for proteasomal degradation. The degradation of IKZF1 and IKZF3 has two major downstream effects:
-
Direct Anti-Myeloma Effect: These factors are critical for myeloma cell survival. Their degradation leads to cell cycle arrest and apoptosis.[6]
-
Immunomodulatory Effect: Degradation of these factors in T-cells leads to enhanced T-cell activation and increased production of Interleukin-2 (IL-2), which boosts the patient's anti-tumor immune response.[6]
This dual action of direct cytotoxicity and immune stimulation underpins the profound efficacy of these agents.
Visualization: IMiD Mechanism of Action
Caption: IMiDs act as molecular glues, recruiting neo-substrates to the CRBN E3 ligase.
Structure-Activity Relationships (SAR)
The SAR for this scaffold is highly dependent on the therapeutic target.
| Feature | Impact on GABA-B Agonism (Baclofen) | Impact on Immunomodulatory Activity (IMiDs) |
| p-Chlorophenyl Group | Crucial for lipophilicity and blood-brain barrier penetration. The para position of the chlorine is optimal for activity.[9] | Important for overall structure, but modifications on this ring are less critical than on the phthalimide portion. |
| Glutaramic Acid Moiety | The carboxylic acid and amino groups at specific positions are essential for mimicking GABA and binding to the GABA-B receptor. | Must be cyclized to the glutarimide ring . This ring is essential for insertion into the binding pocket of Cereblon (CRBN).[10] |
| Chirality | Baclofen is used clinically as a racemate, though the R-(-)-enantiomer is the more active form. | Critical. The S-enantiomer is significantly more potent at inhibiting TNF-α and binding CRBN.[5] However, the chiral center is acidic and can racemize in vivo, which complicated early efforts to develop a non-teratogenic enantiomer of thalidomide.[10] |
| Additional Substituents | Not well tolerated; the core Baclofen structure is highly optimized. | An amino group at the 4-position of the phthalimide ring (as in Lenalidomide and Pomalidomide) dramatically increases potency (100-1000x) compared to thalidomide.[5] This group forms a key hydrogen bond within the CRBN binding site. |
Key Analytical and Screening Protocols
Validating the synthesis and activity of new analogs requires robust experimental systems.
Experimental Protocol 2: In Vitro TNF-α Inhibition Assay
Objective: To screen novel 3-(4-chlorophenyl)glutarimide analogs for their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production, a hallmark activity of immunomodulatory drugs.[11][12]
Rationale: TNF-α is a pro-inflammatory cytokine. The ability of thalidomide and its analogs to inhibit its release is a key measure of their anti-inflammatory and immunomodulatory potential.[6] This cellular assay provides a functional readout for compounds that engage the CRBN pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in RPMI-1640 medium supplemented with 10% FBS.
-
Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Lenalidomide). Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulation: Induce TNF-α production by adding LPS to each well (final concentration ~1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).
Visualization: TNF-α Inhibition Assay Workflow
Caption: Experimental workflow for screening compounds for TNF-α inhibition activity.
Conclusion and Future Perspectives
The this compound scaffold is a testament to how a single chemical core can give rise to drugs with profoundly different mechanisms and therapeutic applications. From the targeted inhibition of neuronal pathways with Baclofen to the sophisticated hijacking of the ubiquitin-proteasome system with immunomodulatory agents, this structure has proven to be a rich source of clinical candidates.
Future research in this area will likely focus on:
-
Novel CRBN Modulators: Developing new molecular glues that can induce the degradation of other high-value therapeutic targets beyond IKZF1/3.
-
Tissue-Specific Analogs: Designing derivatives with improved pharmacokinetic properties to enhance efficacy and reduce off-target side effects.
-
Exploring New Indications: Investigating the potential of these analogs in other cancers, autoimmune disorders, and inflammatory diseases.
The foundational knowledge of the synthesis, pharmacology, and SAR of this compound class provides a robust platform for the continued discovery and development of innovative medicines.
References
-
Saberi, A. A facile and efficient synthesis of Baclofen. Iranian Chemical Communication. 2016;4:142-145. [Link]
-
Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]
-
Fakhori, M. & Ghahremani, M.H. Thalidomide Analogues as Anticancer Drugs. Recent Patents on Anti-Cancer Drug Discovery. 2007;2(2):123-130. [Link]
-
The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd. [Link]
-
Muller, G.W., et al. Thalidomide analogs and PDE4 inhibition. Bioorganic & Medicinal Chemistry Letters. 1998;8(19):2669-74. [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. ResearchGate. [Link]
-
Lindner, S. & Krönke, J. The molecular mechanism of thalidomide analogs in hematologic malignancies. Journal of Molecular Medicine. 2016;94(12):1327-1334. [Link]
-
Marriott, J.B., et al. Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity. Journal of Medicinal Chemistry. 1996;39(17):3238-40. [Link]
-
The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Zhang, L., et al. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research. 2019;80(4):438-445. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 5. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 1141-23-7 [chemicalbook.com]
- 9. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Thalidomide analogs and PDE4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)glutaramic Acid
This technical guide provides a detailed exploration of the spectroscopic properties of 3-(4-Chlorophenyl)glutaramic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide serves as a robust framework for compound verification and structural elucidation.
Introduction
This compound, with the CAS Number 1141-23-7, is a derivative of glutaric acid and is structurally related to pharmacologically relevant compounds.[1][2][3][4] Its molecular formula is C₁₁H₁₂ClNO₃, and it has a molecular weight of 241.67 g/mol .[1][2][3][4] Accurate spectroscopic analysis is paramount for confirming the identity and purity of this compound in research and development settings. This guide will delve into the theoretical underpinnings of its spectroscopic signature.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of this compound is foundational to understanding its spectroscopic behavior. The following diagram illustrates the numbering convention used for the subsequent NMR predictions.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the amide group.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic (H-2', H-6') | 7.2 - 7.4 | Doublet | 2H |
| Aromatic (H-3', H-5') | 7.1 - 7.3 | Doublet | 2H |
| Methine (H-3) | 3.2 - 3.5 | Multiplet | 1H |
| Methylene (H-2) | 2.6 - 2.8 | Multiplet | 2H |
| Methylene (H-4) | 2.4 - 2.6 | Multiplet | 2H |
| Amide (-NH₂) | 6.5 - 7.5 | Broad Singlet | 2H |
| Carboxylic Acid (-OH) | 10.0 - 12.0 | Broad Singlet | 1H |
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Carbonyl (Carboxylic Acid, C-5) | 175 - 180 |
| Carbonyl (Amide, C-1) | 170 - 175 |
| Aromatic (C-1') | 140 - 145 |
| Aromatic (C-4') | 130 - 135 |
| Aromatic (C-2', C-6') | 128 - 130 |
| Aromatic (C-3', C-5') | 115 - 125 |
| Methine (C-3) | 40 - 45 |
| Methylene (C-2) | 35 - 40 |
| Methylene (C-4) | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amide) | 3100 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (Amide) | 1200 - 1400 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-Cl Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z 241. An isotopic peak at M+2 with roughly one-third the intensity of the molecular ion peak is also expected due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the amide group (-CONH₂, 44 Da).
-
Cleavage of the bond between C3 and C4, leading to fragments corresponding to the chlorophenyl-containing portion and the glutaramic acid side chain.
-
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following experimental workflows are recommended.
Caption: A typical experimental workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Processing: The instrument software will generate the mass spectrum, from which the molecular ion and fragment ions can be identified.
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the theoretical basis for its NMR, IR, and MS spectra, researchers can more effectively utilize these analytical techniques for the characterization and quality control of this compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.
References
-
Asian Journal of Chemistry. Synthesis, Spectral Characterization and Biological Evaluation of Glutaric acid based Macrocyclic Complexes. [Link]
-
Iranian Chemical Communication. A facile and efficient synthesis of Baclofen. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]
-
SpectraBase. Glutaric acid, 3-chlorophenyl 4-chloro-2-methoxyphenyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
SpectraBase. 3-(4-Chlorophenyl)-3-methyl-glutaric acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]
-
FooDB. Showing Compound Glutaric acid (FDB001477). [Link]
-
Clinica Chimica Acta. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
PubMed. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. [Link]
-
PubMed. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage. [Link]
Sources
A Researcher's Guide to Sourcing and Quality Control of 3-(4-Chlorophenyl)glutaramic Acid for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any research endeavor. This is particularly true for specialized chemical reagents like 3-(4-Chlorophenyl)glutaramic acid (CAS No. 1141-23-7), a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth analysis of sourcing this critical reagent, focusing on supplier evaluation, interpretation of analytical data, and establishing robust in-house quality control protocols.
Introduction to this compound: A Molecule of Significance
This compound, systematically named 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid, is a derivative of glutaric acid. Its primary significance in the pharmaceutical industry lies in its role as a crucial building block and a known impurity in the synthesis of Baclofen, a muscle relaxant that acts as a gamma-aminobutyric acid (GABA) receptor agonist.[1] Understanding the quality of this intermediate is therefore not just a matter of reaction efficiency, but also of ensuring the safety and purity of the final active pharmaceutical ingredient (API).
The Supplier Landscape: Navigating Your Sourcing Options
A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized laboratories. The choice of supplier should be a carefully considered decision based on several critical factors beyond just price and availability.
Key Supplier Evaluation Criteria:
-
Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation, including Safety Data Sheets (SDS) and a detailed Certificate of Analysis (CoA) for each batch.
-
Stated Purity and Specifications: Purity levels for research-grade this compound typically range from 95% to over 99%. The intended application will dictate the required purity.
-
Manufacturing and Quality Control Capabilities: Inquire about the supplier's quality management system. Do they operate under GMP (Good Manufacturing Practice) conditions for intermediates? What analytical techniques do they routinely employ for quality control?
-
Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions regarding the product's specifications, stability, and handling.
Prominent Chemical Suppliers:
The following table provides a comparative overview of some of the suppliers identified for this compound. This is not an exhaustive list, and due diligence is recommended before any purchase.
| Supplier | Typical Purity | CAS Number | Notes |
| LGC Standards | High purity, often sold as a reference standard | 1141-23-7 | Designated as "Baclofen EP Impurity B".[1] |
| ChemicalBook | Lists multiple suppliers with purities often ≥99% | 1141-23-7 | A platform that connects various chemical suppliers.[2] |
| NINGBO INNO PHARMCHEM CO.,LTD. | Offers the compound as a pharmaceutical intermediate | 1141-23-7 | Provides some physical and chemical properties on their website. |
| RongNa Biotechnology Co.,Ltd | States purity of 99%+ | Not specified, but likely 1141-23-7 | Focuses on pharmaceuticals and intermediates. |
| ChemUniverse | Offers various purities, including 95% | 1141-23-7 | Provides pricing for different quantities. |
| Santa Cruz Biotechnology (SCBT) | Research-grade chemicals | 1141-23-7 | Provides basic chemical data and notes that the product is for research use only.[3] |
Decoding the Certificate of Analysis (CoA): Your Window into Product Quality
The Certificate of Analysis is the most critical document accompanying your chemical reagent. It provides batch-specific data on the quality and purity of the compound. While an example CoA for this compound was not publicly available, a typical CoA for a pharmaceutical intermediate would include the following sections:
-
Product Information: Name, CAS number, molecular formula, molecular weight, and batch number.
-
Physical Properties: Appearance, color, and melting point. For this compound, the appearance is typically a white to off-white solid.
-
Identification Tests: Usually performed by Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Assay (Purity): This is a quantitative measure of the amount of the desired compound in the material. It is most commonly determined by High-Performance Liquid Chromatography (HPLC).
-
Impurities: This section should detail any known and unknown impurities, often quantified by HPLC as a percentage of the total area.
-
Residual Solvents: If applicable, the amount of any solvents used in the final purification steps, typically determined by Gas Chromatography (GC).
In-House Quality Control: A Self-Validating System
Even when sourcing from a reputable supplier, it is crucial to perform in-house quality control to verify the identity and purity of the incoming material. This not only ensures the quality of your research but also serves as a baseline for troubleshooting any future experimental issues.
Incoming Material Verification Workflow
The following diagram illustrates a logical workflow for the quality control of newly received this compound.
Sources
A Strategic Guide to the Preliminary In-Vitro Evaluation of 3-(4-Chlorophenyl)glutaramic acid: A Novel Glutamic Acid Derivative
This technical guide provides a comprehensive framework for conducting the initial in-vitro characterization of the novel compound, 3-(4-Chlorophenyl)glutaramic acid. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. The proposed studies are designed to elucidate its foundational pharmacological profile, from basic cytotoxicity to more nuanced receptor interactions and potential therapeutic activities. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data, forming a solid basis for any subsequent preclinical development.
The structure of this compound, featuring a glutamic acid backbone, suggests a potential for interaction with biological systems where glutamate is a key player, such as the central nervous system.[1][2][3] Glutamic acid is a primary excitatory neurotransmitter, and its derivatives are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory effects.[4][5] Therefore, our investigative strategy will encompass cytotoxicity, neurological, anti-inflammatory, and antimicrobial assays to provide a multi-faceted initial assessment of this compound's biological potential.
Part 1: Foundational Cytotoxicity Assessment
Before exploring any specific biological activities, it is imperative to determine the cytotoxic profile of this compound. This initial screening will establish a safe concentration range for subsequent, more sensitive assays and provide a preliminary indication of the compound's therapeutic window. We will employ two complementary assays to assess cell viability and membrane integrity.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[6][9]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T for general cytotoxicity, or a neuronally-derived line like SH-SY5Y if focusing on neuroactivity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).[7]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7][12] This provides a measure of cell lysis and complements the metabolic information from the MTT assay.[13]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[7]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7][13]
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Data Presentation: Cytotoxicity
| Cell Line | Assay | Incubation Time (hr) | IC50 (µM) |
| HEK293T | MTT | 24 | |
| HEK293T | MTT | 48 | |
| HEK293T | LDH | 24 | |
| HEK293T | LDH | 48 | |
| SH-SY5Y | MTT | 24 | |
| SH-SY5Y | MTT | 48 | |
| SH-SY5Y | LDH | 24 | |
| SH-SY5Y | LDH | 48 |
Part 2: Preliminary Assessment of Biological Activities
Based on the cytotoxicity data, subsequent assays should be performed at non-toxic concentrations of this compound. The following assays will probe its potential neurological, anti-inflammatory, and antimicrobial activities.
Neurological Activity: Glutamate Receptor Binding Assay
Given its structural similarity to glutamic acid, it is plausible that this compound could interact with glutamate receptors.[2] A competitive receptor binding assay can determine if the compound binds to NMDA or AMPA receptors.[3][16]
-
Membrane Preparation: Prepare synaptic membrane fractions from rat forebrain tissue.[2][17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of this compound.[17]
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of an unlabeled competitor).[17]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound ligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 of this compound for displacing the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
Overproduction of nitric oxide (NO) is a hallmark of inflammation.[18][19] An assay to measure the inhibition of nitric oxide synthase (NOS) can indicate potential anti-inflammatory activity.[20]
-
Cell Culture and Stimulation: Culture a macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce iNOS expression. Treat the cells with various concentrations of this compound.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[19][21]
-
Assay Procedure: Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Assay
A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[22][23]
-
Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.[24]
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.[24]
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]
Data Presentation: Biological Activities
| Assay | Target/Organism | Endpoint | Result (e.g., Ki, IC50, MIC) |
| NMDA Receptor Binding | Rat Forebrain Membranes | Ki (µM) | |
| AMPA Receptor Binding | Rat Forebrain Membranes | Ki (µM) | |
| NOS Inhibition | RAW 264.7 Cells | IC50 (µM) | |
| Antimicrobial Susceptibility | S. aureus | MIC (µg/mL) | |
| Antimicrobial Susceptibility | E. coli | MIC (µg/mL) |
Part 3: Visualizing Workflows and Pathways
Workflow for Preliminary In-Vitro Screening
Caption: A generalized workflow for the initial in-vitro screening of a novel compound.
Simplified Glutamate Receptor Signaling
Caption: Simplified signaling pathway of ionotropic glutamate receptors.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Journal Name, placeholder].
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
- Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018). springermedicine.com.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2025). ResearchGate.
- A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central.
- LDH cytotoxicity assay. (2024). Protocols.io.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Application Notes and Protocols for Receptor Binding Assays of Glutaurine TFA Targets. (2025). BenchChem.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PMC - NIH.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Journal Name, placeholder].
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). (n.d.). Sigma-Aldrich.
- Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests. (n.d.). Sigma-Aldrich.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius.
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
- Flowchart of the protocol for the MS binding assay. (n.d.). ResearchGate.
- Technical Support Center: Refining Protocols for Glutamate Receptor Binding Assays. (2025). BenchChem.
- An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures. (2019). PMC - PubMed Central.
- Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). PubMed.
- Design, synthesis and biological evaluation of glutamic acid derivatives as anti-oxidant and anti-inflammatory agents. (2025). ResearchGate.
- Synthesis and biological activity of glutamic acid derivatives. (1998). PubMed.
- Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). MDPI.
- 3-(4-Chlorophenyl)glutaric acid synthesis. (n.d.). ChemicalBook.
- A guide to glutamate receptors. (n.d.). Abcam.
- The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. (n.d.). [Source, placeholder].
- This compound. (n.d.). Santa Cruz Biotechnology.
- A facile and efficient synthesis of Baclofen. (2016).
- Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. (2025). ResearchGate.
- 3-(4-chlorophenyl) Glutaric Acid. (n.d.). Synthetic Molecules Pvt. Ltd.
Sources
- 1. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woah.org [woah.org]
- 24. apec.org [apec.org]
Methodological & Application
Application Note & Protocol: Base-Catalyzed Hydrolysis for the Synthesis of 3-(4-Chlorophenyl)glutaramic acid
An Application Note for the Synthesis of 3-(4-Chlorophenyl)glutaramic acid from 3-(4-Chlorophenyl)glutarimide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound via the selective ring-opening of 3-(4-Chlorophenyl)glutarimide. The glutarimide ring is known for its susceptibility to hydrolysis under basic conditions, a characteristic leveraged in this protocol for an efficient and high-yield conversion.[1][2] This synthesis is a critical step in accessing key pharmaceutical intermediates, such as precursors for Baclofen, a muscle relaxant.[3] The protocol outlines a robust, scalable laboratory procedure, including reaction setup, monitoring, product isolation, and characterization.
Introduction and Scientific Background
The glutarimide moiety is a core structural feature in a variety of biologically active compounds. However, the inherent instability of the glutarimide ring, particularly its susceptibility to hydrolysis, presents both a challenge and a synthetic opportunity.[1][2] The reaction described herein leverages this reactivity to achieve a specific chemical transformation: the selective cleavage of one of the amide bonds within the cyclic imide structure of 3-(4-Chlorophenyl)glutarimide to yield this compound.
This transformation is a classic example of a base-catalyzed hydrolysis of a cyclic imide. The hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the carbonyl carbons of the imide. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the carbon-nitrogen bond and opening the ring. The resulting product is a molecule containing both a carboxylic acid and an amide functional group. This process is fundamental in organic synthesis and is particularly relevant in the production of active pharmaceutical ingredients (APIs) and their related impurities or metabolites. For instance, this compound is a known impurity and synthetic precursor related to the GABA analogue Baclofen.[3][4]
While chemical hydrolysis is a common and effective method, it is noteworthy that enzymatic and biocatalytic approaches for the asymmetric hydrolysis of glutarimide derivatives have also been developed, offering high stereoselectivity.[5][6][7]
Reaction Scheme and Mechanism
The overall reaction involves the conversion of a cyclic imide to a linear amino acid derivative through the addition of water, facilitated by a base catalyst.
Caption: Overall reaction scheme for the hydrolysis of the starting imide.
The mechanism proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks a carbonyl group, leading to the selective cleavage of a C-N bond within the imide ring.
Materials and Characterization Data
Reagent and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(4-Chlorophenyl)glutarimide | 84803-46-3 | C₁₁H₁₀ClNO₂ | 223.65 | N/A |
| This compound | 1141-23-7 | C₁₁H₁₂ClNO₃ | 241.67 | 168-170 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 318 |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | -26 (38% aq. sol.) |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | -95 |
Equipment and Consumables
-
Three-neck round-bottom flask with reflux condenser and thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filtration flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Vacuum oven
Detailed Experimental Protocol
This protocol is based on established procedures for the hydrolysis of glutarimide derivatives.[11][12]
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-(4-Chlorophenyl)glutarimide (120 g, 0.537 mol).
-
Initiation of Hydrolysis: To the flask, add a 15N aqueous sodium hydroxide solution (600 mL). The concentration of the base is critical for driving the reaction to completion.
-
Reaction Conditions: Begin stirring the mixture and heat it to a constant temperature of 65-70°C. Maintain this temperature for 1.5 to 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add toluene (500 mL) and deionized water (700 mL). Shake the funnel vigorously for several minutes. Allow the layers to separate and discard the organic (upper) toluene layer, which contains unreacted starting material and non-polar impurities.[12]
-
Precipitation: Collect the aqueous layer in a large beaker. Slowly add 6M hydrochloric acid while stirring until the pH of the solution reaches 1-2. A white solid, the desired this compound, will precipitate out of the solution.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification and Drying: Wash the solid cake on the filter with copious amounts of deionized water to remove any residual salts. Dry the purified product in a vacuum oven at 55-60°C until a constant weight is achieved.
Safety Precautions:
-
Handle sodium hydroxide and hydrochloric acid with extreme care, as they are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point should be sharp and consistent with the literature value (168-170°C).[9]
-
FT-IR Spectroscopy: The spectrum should show characteristic peaks for a carboxylic acid (broad O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and an amide (N-H stretch around 3300-3200 cm⁻¹, C=O stretch around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra will show characteristic shifts for the aromatic protons, the methine proton adjacent to the chlorophenyl group, and the methylene protons of the glutaramic acid backbone.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the final product. A purity level of >99% is typically achievable with this protocol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature. Ensure the base concentration is correct. |
| Product lost during work-up. | Ensure pH is accurately adjusted to 1-2 for complete precipitation. Avoid excessive washing that may dissolve the product. | |
| Impure Product (by TLC/HPLC) | Incomplete hydrolysis. | Re-subject the product to the reaction conditions or purify via recrystallization. |
| Inefficient extraction. | Ensure thorough mixing during the toluene wash and complete separation of layers. | |
| Oily Product Instead of Solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly washed and completely dried under vacuum. Consider recrystallization from a suitable solvent system. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound from its corresponding glutarimide. The base-catalyzed hydrolysis is a straightforward and scalable reaction, yielding a high-purity product suitable for use in further synthetic applications, particularly in the pharmaceutical industry. Proper execution of the work-up and purification steps is crucial for achieving optimal yield and purity.
References
-
Bornscheuer, U. T., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available from: [Link]
- Google Patents. Asymmetric hydrolysis of 3-substituted glutarimide. (WO2015141758A1).
- Google Patents. Process for production of optically active 3-substituted glutaric acid monoamide. (EP2518050A1).
-
Nishi, T., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology. Available from: [Link]
-
National Center for Biotechnology Information. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. Available from: [Link]
-
SynThink Research Chemicals. 3-(4-Chlorophenyl) Glutarimide | 84803-46-3. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
-
National Center for Biotechnology Information. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PMC. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available from: [Link]
-
National Center for Biotechnology Information. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC. Available from: [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. Available from: [Link]
-
Organic Chemistry Portal. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Available from: [Link]
-
Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available from: [Link]
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide - Google Patents [patents.google.com]
- 7. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-(4-CHLOROPHENYL) GLUTARIMIDE | 84803-46-3 [chemicalbook.com]
- 11. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | 1141-23-7 [chemicalbook.com]
Application Note & Protocol: Synthesis of 3-(4-Chlorophenyl)glutaramic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-(4-Chlorophenyl)glutaramic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including Baclofen, a muscle relaxant.[1][2] The protocol herein details a two-step synthetic route commencing with the dehydration of 3-(4-Chlorophenyl)glutaric acid to its corresponding anhydride, followed by a regioselective aminolysis of the cyclic anhydride to yield the target glutaramic acid derivative. The rationale behind key experimental choices is elucidated to ensure both procedural success and a foundational understanding of the underlying chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development.[1] Its structural motif, featuring both a carboxylic acid and an amide functional group, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of a range of therapeutic agents. Notably, it is a direct precursor to Baclofen, a gamma-aminobutyric acid (GABA) agonist used in the management of spasticity.[1][2] The efficient and reliable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.
The synthetic strategy outlined in this guide is predicated on a robust and scalable two-step process. The initial step involves the formation of a cyclic anhydride from 3-(4-Chlorophenyl)glutaric acid. This intramolecular dehydration is a crucial activation step, rendering the carbonyl carbons more susceptible to nucleophilic attack. The subsequent step is the regioselective ring-opening of the anhydride with ammonia, a classic example of aminolysis, to afford the desired this compound.[3]
Chemical Reaction Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Part 1: Synthesis of 3-(4-Chlorophenyl)glutaric Anhydride
This procedure is adapted from established methods for the formation of cyclic anhydrides from dicarboxylic acids using a chemical dehydrating agent.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-(4-Chlorophenyl)glutaric acid | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | VWR Chemicals |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
| Vacuum flask | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Chlorophenyl)glutaric acid (24.27 g, 0.1 mol).
-
Addition of Dehydrating Agent: To the flask, add acetic anhydride (30.6 g, 0.3 mol, 3 equivalents).
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored for completion by the dissolution of the starting material, which can take 1-2 hours.
-
Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid formed during the reaction by distillation under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude 3-(4-Chlorophenyl)glutaric anhydride can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel, wash with cold hexane, and dry under vacuum to a constant weight. The expected product is a white solid.
Part 2: Synthesis of this compound via Aminolysis
This part of the protocol is based on the general principles of the aminolysis of cyclic anhydrides.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-(4-Chlorophenyl)glutaric anhydride | Synthesized above | - |
| Aqueous Ammonia (28-30%) | Reagent Grade | J.T. Baker |
| Hydrochloric Acid (6 M) | Reagent Grade | - |
| Deionized Water | - | - |
| Beaker (500 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| pH paper or pH meter | - | - |
| Buchner funnel and filter paper | - | - |
| Vacuum flask | - | - |
| Drying oven | - | - |
Procedure:
-
Reaction Setup: In a 500 mL beaker equipped with a magnetic stir bar, suspend the synthesized 3-(4-Chlorophenyl)glutaric anhydride (22.47 g, 0.1 mol) in 100 mL of deionized water.
-
Addition of Ammonia: While stirring vigorously, slowly add aqueous ammonia (28-30%, approximately 15 mL, ~2 equivalents) to the suspension. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30°C. An ice bath can be used if necessary.
-
Reaction Time: Continue stirring at room temperature for 1-2 hours after the addition of ammonia is complete. The reaction mixture should become a clear solution as the anhydride reacts to form the ammonium salt of the glutaramic acid.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 6 M hydrochloric acid dropwise while monitoring the pH. Continue the addition until the pH of the solution is between 2 and 3.[5] A white precipitate of this compound will form.
-
Isolation of Product: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product should be a white to off-white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-(4-Chlorophenyl)glutaric acid | C11H11ClO4 | 242.66 | 168-171 | White solid |
| 3-(4-Chlorophenyl)glutaric anhydride | C11H9ClO3 | 224.64 | ~90-94 | White crystalline solid |
| This compound | C11H12ClNO3 | 241.67 | 168-170[6] | White solid |
Causality and Experimental Insights
-
Choice of Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids. It reacts with the carboxylic acid to form a mixed anhydride, which then undergoes intramolecular acylation to form the cyclic anhydride and acetic acid. The excess acetic anhydride and the acetic acid byproduct are volatile and can be easily removed under reduced pressure.
-
Aminolysis Reaction Conditions: The aminolysis of the anhydride is a nucleophilic acyl substitution reaction. Ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of an amide and a carboxylate. The use of aqueous ammonia provides both the nucleophile and a solvent for the reaction.
-
Importance of pH in Workup: The acidification step is critical for the isolation of the final product. The initial product of the aminolysis is the ammonium salt of the glutaramic acid, which is soluble in water. By lowering the pH, the carboxylate is protonated to the carboxylic acid, which is significantly less soluble in water and precipitates out of the solution, allowing for its isolation by filtration.
Self-Validation and Trustworthiness
The protocol described is designed to be self-validating through clear checkpoints:
-
Visual Confirmation: The dissolution of the starting material in Part 1 and the precipitation of the product in Part 2 provide clear visual cues for reaction progress.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy. The expected spectroscopic data should be consistent with the structure of this compound.
-
Yield Calculation: A successful synthesis should result in a reasonable yield of the final product. Significant deviations may indicate incomplete reactions or losses during workup and purification.
References
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
- Kino, K., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(23), 9931–9940.
-
Synthetic Molecules Pvt. Ltd. (n.d.). 3-(4-chlorophenyl) Glutaric Acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Pratap Organics. (n.d.). 3-(4-Chlorophenyl) glutaric acid. Retrieved from [Link]
- Google Patents. (2012). EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.
-
Muby Chemicals. (n.d.). 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]
Sources
- 1. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
Application Note: High-Purity Synthesis of 3-(4-Chlorophenyl)glutaramic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3-(4-Chlorophenyl)glutaramic acid, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The described method utilizes a mixed-solvent recrystallization technique, which has been optimized to ensure high yield and exceptional purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth explanations of the principles behind the procedure, troubleshooting advice, and methods for purity verification.
Introduction: The Importance of Purity
This compound is a crucial building block in medicinal chemistry. Even minor impurities can have a significant impact on the outcome of subsequent synthetic steps, potentially leading to reduced yields, altered biological activity, and complications in downstream processing. Therefore, a robust and reliable purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3][4] By carefully selecting the solvent and controlling the cooling rate, it is possible to induce the selective crystallization of the desired compound, leaving impurities behind in the solution.[4]
The Science of Recrystallization: A Strategic Approach
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[5][6] An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[3][4] This temperature-dependent solubility is what drives the crystallization process upon cooling.[4]
For this compound, which possesses both polar (carboxylic acid and amide) and non-polar (chlorophenyl group) functionalities, a single solvent may not provide the optimal solubility profile. A mixed-solvent system, therefore, offers greater flexibility and control over the recrystallization process. In this protocol, we will utilize an ethanol-water mixture. Ethanol is a good solvent for many organic compounds, while water is a poor solvent for the target molecule but can help to induce crystallization.
Optimized Recrystallization Protocol
This protocol has been designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale may be necessary for different quantities.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
3.2. Step-by-Step Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 20 mL of ethanol and begin heating the mixture gently on a hot plate with stirring.
-
Achieving Saturation: Continue to add ethanol in small portions (1-2 mL at a time) to the heated mixture until the solid completely dissolves.[7] The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound.[8]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing any particulate matter that could interfere with crystallization.
-
Inducing Crystallization: Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is nearing its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water (1:1) solution to remove any residual soluble impurities.[9][10]
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved. The expected melting point of the purified compound is in the range of 168-170°C.[1][11][12]
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[13][14]- Scratch the inside of the flask with a glass rod to create nucleation sites.[13][14]- Add a seed crystal of the pure compound.[14] |
| "Oiling out" occurs | - The compound's melting point is lower than the boiling point of the solvent.- The solution cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[13]- Consider a different solvent system with a lower boiling point. |
| Low recovery yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow for sufficient cooling time in the ice bath. |
Purity Assessment
The purity of the recrystallized this compound should be confirmed using one or more of the following analytical techniques:
-
Melting Point Determination: A sharp melting point range that is consistent with the literature value (168-170°C) is a good indicator of high purity.[1][11][12] Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods (NMR, IR): These techniques can be used to confirm the chemical structure and identify any residual impurities.
Summary of Key Parameters
| Parameter | Value/Recommendation | Rationale |
| Solvent System | Ethanol/Water | Provides a good solubility gradient for effective recrystallization. |
| Initial Solvent Volume | ~4 mL ethanol per gram of crude product | A starting point to ensure dissolution without excessive solvent use. |
| Cooling Rate | Slow, undisturbed cooling to room temperature | Promotes the formation of large, well-defined, and pure crystals.[8] |
| Final Cooling | ≥ 30 minutes in an ice bath | Maximizes the recovery of the purified product from the solution. |
| Washing Solvent | Ice-cold ethanol/water (1:1) | Removes adhering impurities without significantly dissolving the desired product.[9] |
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By understanding the principles behind each step and adhering to the optimized procedure, researchers can consistently obtain a high-purity product, which is essential for successful outcomes in research and drug development.
References
-
Laurence, D. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Synthetic Molecules Pvt. Ltd. (n.d.). 3-(4-chlorophenyl) Glutaric Acid. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Baclofen - Impurity D | 3-(4-Chlorophenyl)pentanedioic Acid. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1141-23-7 [chemicalbook.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent selection for recrystallization: An undergraduate organic experiment | Semantic Scholar [semanticscholar.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound | 1141-23-7 [amp.chemicalbook.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust HPLC Method for the Quantitative Analysis of 3-(4-Chlorophenyl)glutaramic Acid
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-Chlorophenyl)glutaramic acid. This compound is a critical intermediate in the synthesis of Baclofen, a muscle relaxant, and its purity is paramount for the quality of the final active pharmaceutical ingredient (API).[1][2] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and transferability. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and stability testing in pharmaceutical development and manufacturing.[3][4][5][6]
Introduction
This compound (Figure 1) is a key starting material in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used in the management of spasticity.[7] The presence of impurities in the starting materials can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the quantification of this compound and its potential impurities is essential for ensuring batch-to-batch consistency and compliance with regulatory standards.
This document provides a comprehensive guide for the analysis of this compound by HPLC, including the rationale for method development, a detailed experimental protocol, and validation parameters. The method is designed to be readily implemented in a quality control laboratory setting.
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full document) Molecular Formula: C₁₁H₁₂ClNO₃[1][8][9] Molecular Weight: 241.67 g/mol [1][8][9] Melting Point: 168-170°C[1]
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase was chosen due to its wide applicability and proven performance in separating moderately polar to nonpolar compounds. The nonpolar nature of the C18 chains provides excellent retention for the aromatic ring and the aliphatic backbone of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is the standard for RP-HPLC.
-
Aqueous Component: A phosphate buffer at a slightly acidic pH (around 3.0) was selected. This serves two primary purposes: to control the ionization state of the carboxylic acid and amide functional groups of the analyte, thereby ensuring consistent retention times and sharp peak shapes, and to maintain a stable pH for the silica-based stationary phase.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.
-
Isocratic Elution: An isocratic elution (constant mobile phase composition) was found to be sufficient for the analysis of the target compound, simplifying the method and improving its robustness and transferability.[10]
-
-
Detection: The presence of the chlorophenyl chromophore in the molecule allows for sensitive detection using a UV detector. Based on literature for similar compounds, a wavelength of 225 nm was selected to achieve a good balance of sensitivity and specificity.[7][11][12]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
This compound reference standard (purity ≥98.0%)[1]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (H₃PO₄) (AR grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh an amount of the sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 10 minutes |
System Suitability
Before commencing any analysis, the system suitability must be verified according to USP General Chapter <621>.[13][14][15][16][17] Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][18] The validation should encompass the following parameters:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. The peak for this compound should be well-resolved from any other peaks.
Linearity
The linearity of the method should be established across a range of concentrations that are representative of the intended application. A typical range would be from 50% to 150% of the nominal standard concentration. A calibration curve should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy should be assessed by determining the recovery of the analyte in a spiked sample. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): This is determined by performing the analysis on different days, with different analysts, and on different instruments. The RSD between the different sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Parameters to vary include:
-
pH of the mobile phase (± 0.2 units)
-
Organic composition of the mobile phase (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters should remain within the acceptance criteria for all variations.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using this HPLC method.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is simple, accurate, precise, and specific, making it highly suitable for routine quality control in the pharmaceutical industry. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.
References
-
(PDF) Impurity Profiling of Baclofen Using Gradient HPLC–UV Method - ResearchGate. Available at: [Link]
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]
-
<621> CHROMATOGRAPHY. Available at: [Link]
-
This compound - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]
-
Are You Sure You Understand USP <621>? | LCGC International. Available at: [Link]
-
Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. Available at: [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Available at: [Link]
-
Development of an HPLC Method for Determining Baclofen | Request PDF - ResearchGate. Available at: [Link]
-
Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject - IOSR Journal. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
3-(4-chlorophenyl) Glutaric Acid - Synthetic Molecules Pvt. Ltd. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. Available at: [Link]
-
Separation of 3-(4-Chlorophenyl) glutarate on Newcrom R1 HPLC column. Available at: [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]
-
GENERAL HPLC METHODS. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. Available at: [Link]
-
hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ijsr.net [ijsr.net]
- 8. scbt.com [scbt.com]
- 9. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. agilent.com [agilent.com]
- 16. Chromatography [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
thin layer chromatography (TLC) of 3-(4-Chlorophenyl)glutaramic acid
An Application Note for the Chromatographic Analysis of 3-(4-Chlorophenyl)glutaramic acid
Introduction
Thin Layer Chromatography (TLC) is a powerful, simple, and rapid analytical technique used extensively in synthetic chemistry and the pharmaceutical industry.[1][2] Its applications include monitoring reaction progress, identifying compounds in a mixture, and assessing the purity of a substance.[3] This application note provides a detailed protocol for the analysis of this compound, a key intermediate in the synthesis of the muscle relaxant Baclofen.[4][5] Accurate monitoring of this compound is critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API).
The protocol herein is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the method's development, explaining the causality behind experimental choices, and providing a self-validating system for reliable and reproducible results.
Analyte Overview: this compound
Understanding the physicochemical properties of the analyte is fundamental to developing a robust TLC method. This compound possesses three key structural features that dictate its chromatographic behavior on a polar stationary phase like silica gel: a polar carboxylic acid group, a polar amide group, and a non-polar chlorophenyl group. The carboxylic acid is the most influential functional group, requiring specific mobile phase modifications to achieve optimal separation.
Caption: Key functional groups of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [4][6] |
| Molecular Weight | 241.67 g/mol | [4][6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 168-170 °C | [4] |
| Solubility | Soluble in Methanol, DMSO | [7] |
| Synonyms | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen Impurity B | [6][8] |
Principle of Separation
This method utilizes normal-phase adsorption chromatography. The stationary phase is highly polar silica gel, which readily forms hydrogen bonds with polar compounds.[3] The mobile phase is a less polar organic solvent mixture. The separation principle relies on the competition between the analyte and the mobile phase for adsorption sites on the stationary phase.[9]
Due to its polar carboxylic acid and amide groups, this compound will adsorb strongly to the silica gel. The non-polar chlorophenyl group has a weaker interaction. A sufficiently polar mobile phase is required to desorb the analyte and move it up the plate. Crucially, the presence of a small amount of acid (e.g., acetic acid) in the mobile phase is necessary. This suppresses the deprotonation of the analyte's carboxylic acid group, preventing it from forming an anionic species that would bind almost irreversibly to the silica gel, a phenomenon that otherwise leads to severe streaking or "tailing".[9][10]
Detailed Experimental Protocol
This protocol provides a self-validating system for the accurate analysis of this compound.
Materials and Reagents
| Equipment | Reagents & Chemicals |
| TLC Plates: Silica gel 60 F₂₅₄ | This compound (Standard) |
| TLC Developing Chamber | Sample containing the analyte |
| Capillary Tubes for Spotting | Methanol (HPLC Grade) |
| UV Lamp (254 nm) | Ethyl Acetate (HPLC Grade) |
| Forceps | Glacial Acetic Acid |
| Fume Hood | Visualization Reagent: Bromocresol Green Stain |
| Heat Gun or Oven |
Preparation of Solutions
-
Sample Solution: Dissolve ~1-2 mg of the sample material in 1.0 mL of methanol. Ensure complete dissolution.
-
Standard Solution: Prepare a solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
Mobile Phase: Prepare a solvent mixture of Ethyl Acetate : Methanol : Glacial Acetic Acid in a volume ratio of 85 : 10 : 5 . Prepare this mixture fresh in a beaker or flask and mix thoroughly.
-
Bromocresol Green Stain: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[11]
TLC Plate Preparation and Spotting
-
Prepare the Plate: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.[12] Do not use a pen, as the ink will chromatograph. Mark small tick marks on the origin line for each sample to be spotted.
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample and standard solutions onto their respective tick marks on the origin line. Keep the spots small and concentrated (1-2 mm in diameter) by applying the solution in portions and allowing the solvent to evaporate between applications.[12]
-
Co-Spot (Optional but Recommended): In a separate lane, spot the sample solution first, and then spot the standard solution directly on top of the sample spot. This helps to confirm the identity of the analyte spot in the sample mixture.[13]
Chromatogram Development
-
Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on the plate).[14] Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber and allow it to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development environment and prevents the "edge effect".[1]
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring it leans against the side and the origin line is above the solvent pool.[9] Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion: Once the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.[12] Immediately mark the position of the solvent front with a pencil.
Visualization and Analysis
-
Drying: Allow the plate to air-dry completely in a fume hood to evaporate all mobile phase components. A gentle stream of cool air or a heat gun on a low setting can accelerate this process.
-
UV Visualization: Place the dried plate under a UV lamp and observe it at 254 nm. The chlorophenyl group will quench the fluorescence of the plate's indicator, causing the analyte to appear as a dark spot against a glowing green background.[15] Gently circle the observed spots with a pencil.
-
Chemical Staining: For confirmation and enhanced visualization, proceed with chemical staining. In a well-ventilated fume hood, dip the plate quickly and smoothly into the Bromocresol Green staining solution. The plate will turn blue, and the acidic analyte will appear as a distinct yellow spot.[16]
-
Rf Calculation: Measure the distance from the origin line to the center of the spot (D_spot) and the distance from the origin line to the solvent front (D_front). Calculate the Retention Factor (Rf) using the formula:
Rf = D_spot / D_front
The Rf value should be a value between 0 and 1.
Caption: Experimental workflow for TLC analysis.
Results and Interpretation
A successful separation will show a well-defined, compact yellow spot (after staining) for the this compound standard. The spot in the sample lane should have the same Rf value and color as the standard. The co-spotted lane should show a single, homogeneous spot, confirming the identity of the analyte.
Table 2: Expected Results and Parameters
| Parameter | Expected Outcome/Value | Rationale |
| Mobile Phase | Ethyl Acetate : Methanol : Acetic Acid (85:10:5) | Balances polarity for optimal migration and includes acid to prevent tailing. |
| Expected Rf Value | ~ 0.35 - 0.50 | This intermediate Rf value indicates a good separation, where the spot has moved sufficiently from the origin but is not close to the solvent front.[17] |
| UV Visualization | Dark spot on a fluorescent green background | The aromatic ring absorbs UV light at 254 nm.[15] |
| Stain Visualization | Bright yellow spot on a blue background | Bromocresol green is a specific indicator for acidic compounds.[18] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spot is streaked or "tailed" | 1. Sample is too concentrated.2. Insufficient acid in the mobile phase. | 1. Dilute the sample solution and re-spot.2. Ensure the mobile phase contains at least 1-5% acetic or formic acid.[9] |
| Rf value is too low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of the polar component (Methanol) in the mobile phase. |
| Rf value is too high (>0.8) | Mobile phase is too polar. | Decrease the proportion of the polar component (Methanol) or increase the non-polar component (Ethyl Acetate).[14] |
| No spots are visible | 1. Sample concentration is too low.2. Compound does not visualize with the chosen method. | 1. Spot a more concentrated sample.2. Try an alternative, more general visualization stain like p-anisaldehyde or phosphomolybdic acid.[16] |
| Spots are smeared or run together | 1. Spots on the origin line were too large or too close.2. TLC chamber was not properly saturated. | 1. Re-spot smaller spots further apart.2. Ensure the chamber is fully saturated with solvent vapors before developing the plate. |
Conclusion
This application note provides a comprehensive and reliable protocol for the TLC analysis of this compound. By employing a silica gel stationary phase and an optimized acidic mobile phase system, this method yields clear and reproducible results. The combination of non-destructive UV visualization and specific chemical staining with Bromocresol Green provides a robust, self-validating system for identifying and assessing the purity of this critical pharmaceutical intermediate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound.
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
GeeksforGeeks. (2025). Thin Layer Chromatography. [Link]
-
University of Rochester. TLC Visualization Methods. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
Journal of Chromatographic Science. (1987). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
ResearchGate. (2025). Thin layer chromatographic determination of organic acids for rapid identification of bifidobacteria at genus level. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. [Link]
-
CORE. Thin Layer Chromatography of KREBS Cycle Acids. [Link]
-
AKJournals. Thin-layer chromatography of polar and ionic compounds using active gas flow over the silica gel adsorbent layer. [Link]
-
PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Thin Layer Chromatography - GeeksforGeeks [geeksforgeeks.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1141-23-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. quora.com [quora.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. silicycle.com [silicycle.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 18. epfl.ch [epfl.ch]
Application Notes and Protocols for the Evaluation of 3-(4-Chlorophenyl)glutaramic acid in Enzyme Inhibition Assays
Introduction: The Quest for Novel Glutaminase Inhibitors in Oncology Research
Cancer cell metabolism is characterized by a profound reprogramming of nutrient utilization to fuel relentless proliferation and survival.[1] One of the key metabolic pathways that is often upregulated in various cancers is glutaminolysis, the process by which the amino acid glutamine is converted into metabolic intermediates that feed the tricarboxylic acid (TCA) cycle.[2] The initial and rate-limiting step of this pathway is catalyzed by the enzyme glutaminase (GLS), which hydrolyzes glutamine to glutamate.[3] Consequently, glutaminase has emerged as a critical target for the development of novel anticancer therapies.[4] The inhibition of glutaminase can disrupt cancer cell bioenergetics, redox balance, and biosynthesis, ultimately leading to cell death.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Chlorophenyl)glutaramic acid in enzyme inhibition assays. While this compound is known as a chemical intermediate, its structural resemblance to the natural substrate of glutaminase, glutamine, makes it a compelling candidate for investigation as a potential glutaminase inhibitor.[5][6][7] These application notes will guide you through the process of evaluating the inhibitory potential of this compound against glutaminase, from initial in vitro screening to the determination of its mode of action and its effects on cancer cell viability.
The Glutaminolysis Pathway: A Core Metabolic Engine in Cancer
Glutaminolysis is a vital metabolic pathway that allows cancer cells to utilize glutamine as a primary source of carbon and nitrogen. The pathway begins in the mitochondria with the conversion of glutamine to glutamate by glutaminase.[8] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate, which plays a central role in cellular energy production and the synthesis of biomolecules such as nucleotides, amino acids, and lipids.[3]
Caption: The Glutaminolysis Pathway in Cancer Cells.
Hypothesized Mechanism of Action of this compound
Based on its chemical structure, this compound possesses a glutaramic acid backbone, which is structurally analogous to glutamine.[5][7] This similarity suggests that it may act as a competitive inhibitor of glutaminase by binding to the active site of the enzyme, thereby preventing the binding and hydrolysis of glutamine.[9] The presence of the chlorophenyl group may further influence its binding affinity and selectivity. The protocols outlined below are designed to test this hypothesis and characterize the inhibitory properties of this compound.
Experimental Protocols
Protocol 1: In Vitro Glutaminase Inhibition Assay (IC50 Determination)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against glutaminase. The assay is based on the quantification of glutamate produced from the glutaminase-catalyzed hydrolysis of glutamine.[10]
Materials:
-
Recombinant human glutaminase (GLS1)
-
L-Glutamine
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Glutamate dehydrogenase (GDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of L-glutamine in the assay buffer.
-
Prepare a working solution of glutaminase in the assay buffer.
-
Prepare the detection reagent containing GDH, NAD+, and a colorimetric substrate.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the inhibitor dilutions to the respective wells.
-
Add 20 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the glutaminase working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the L-glutamine stock solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detect Glutamate Production:
-
Add 100 µL of the detection reagent to all wells.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Measure Absorbance:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for MTT-based assays) using a microplate reader.[11]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[12]
Quantitative Data Summary (Hypothetical Example):
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
| IC50 | 10.5 µM |
Protocol 2: Enzyme Kinetics Analysis to Determine the Mode of Inhibition
This protocol uses varying concentrations of both the substrate (L-glutamine) and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) via Lineweaver-Burk plots.[8][13][14]
Procedure:
-
Set up Reactions:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of L-glutamine and a few fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Follow the same assay procedure as in Protocol 1 to measure the initial reaction velocities (V₀) for each condition.
-
-
Data Analysis:
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Caption: Lineweaver-Burk plots for different modes of enzyme inhibition.
Protocol 3: Cell-Based Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a glutamine-dependent cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
Glutamine-dependent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the inhibitor dilutions.
-
Include control wells with medium only (no inhibitor).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: General workflow for an in vitro enzyme inhibition assay.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is crucial to incorporate proper controls in every experiment.
-
Positive Control: Use a known glutaminase inhibitor (e.g., CB-839) to validate the assay system.[2][16]
-
Negative Control: Include wells with no inhibitor to determine the maximum enzyme activity.
-
Blank Control: Use wells without the enzyme to account for background absorbance.
-
Solvent Control: Test the effect of the inhibitor's solvent (e.g., DMSO) on enzyme activity and cell viability.
By including these controls, you can be confident that the observed effects are due to the inhibitory activity of this compound and not experimental artifacts.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for the initial evaluation of this compound as a potential glutaminase inhibitor. Successful demonstration of in vitro and cell-based activity would warrant further investigation, including selectivity profiling against other enzymes and in vivo efficacy studies in preclinical cancer models. The exploration of novel chemical scaffolds for glutaminase inhibition is a promising avenue in cancer drug discovery, and a systematic approach as outlined here is fundamental to advancing this field.
References
-
BioAssay Systems. (n.d.). QuantiFluo™ Glutaminase Assay Kit. Retrieved from [Link]
-
Xu, X., Meng, Y., Li, L., Xu, P., Wang, J., Li, Z., & Bian, J. (2019). Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions. Journal of Medicinal Chemistry, 62(3), 1096-1115. Retrieved from [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. Retrieved from [Link]
-
Xu, X., Meng, Y., Li, L., Xu, P., Wang, J., Li, Z., & Bian, J. (2018). Overview of the development of glutaminase inhibitors: achievements and future directions. Journal of medicinal chemistry, 62(3), 1096-1115. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). Glutaminase Assay Kit (Colorimetric) (ARG82767). Retrieved from [Link]
-
Bio-Techne. (n.d.). Glutaminase Activity Assay Kit (Colorimetric) (NBP3-24496). Retrieved from [Link]
-
Wikipedia. (2023, December 12). Lineweaver–Burk plot. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Glutamine Assay Kit (Fluorometric). Retrieved from [Link]
-
Wikipedia. (2023, December 10). IC50. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
El-Sayed, M. I., et al. (2021). Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Expert Opinion on Therapeutic Targets, 25(7), 577-593. Retrieved from [Link]
-
bioRxiv. (2023, March 30). Structural basis for activation of glutaminase. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Fotsing, J. R., et al. (2004). A direct fluorometric assay for tissue transglutaminase. Analytical biochemistry, 334(2), 254-260. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Glutamine synthetase. Retrieved from [Link]
-
de la Mora-Leyva, A., et al. (2021). Structure and activation mechanism of the human liver-type glutaminase GLS2. Biochimie, 185, 96-104. Retrieved from [Link]
-
Kashiwagi, K., et al. (2012). Crystal Structures of Protein Glutaminase and Its Pro Forms Converted into Enzyme-Substrate Complex. The Journal of biological chemistry, 287(38), 32156–32165. Retrieved from [Link]
-
Masisi, B. K., et al. (2020). A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues. Scientific reports, 10(1), 9726. Retrieved from [Link]
-
BYJU'S. (n.d.). Structure of Glutamine. Retrieved from [Link]
-
da Silva, A. C. R., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. ACS pharmacology & translational science, 4(6), 1837–1849. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions | Request PDF. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Difference Between Glutamate and Glutamine. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Glutamine Assay Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Basis for the Active Site Inhibition Mechanism of Human Kidney-Type Glutaminase (KGA). Retrieved from [Link]
-
Strop, P., et al. (2013). Continuous enzyme-coupled assay for microbial transglutaminase activity. Analytical biochemistry, 443(1), 69-74. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles. European journal of medicinal chemistry, 238, 114337. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of glutamine and glutamate. Glutamine is converted to glutamate in cells. The chemical shift indicated here is the difference from the water signal. Retrieved from [Link]
-
Abdouni, H., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific reports, 6, 37142. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Glutamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Glutamate dehydrogenase (GDH)-coupled TGase assay. Ammonium produced by... | Download Scientific Diagram. Retrieved from [Link]
-
Assay Genie. (n.d.). Glutamate Dehydrogenase (GDH) Activity Colorimetric Assay Kit. Retrieved from [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. Difference Between Glutamate and Glutamine - GeeksforGeeks [geeksforgeeks.org]
- 7. Glutamine - Wikipedia [en.wikipedia.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutaminase Assay Kit (Colorimetric) (ARG82767) - arigo Biolaboratories [arigobio.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Synthesis of Novel mGlu5 Receptor Antagonists from 3-(4-Chlorophenyl)glutaramic Acid
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of potential metabotropic glutamate receptor 5 (mGlu5) antagonists, utilizing 3-(4-Chlorophenyl)glutaramic acid as a key starting material. The protocol details a robust synthetic pathway involving the formation of a piperidine-2,6-dione (glutarimide) core, a privileged scaffold in medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders. We will delve into the scientific rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline methods for structural verification and purity assessment.
Introduction: The Therapeutic Promise of mGlu5 Antagonism
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons within the central nervous system.[1][2] As a key modulator of glutamatergic neurotransmission, mGlu5 plays a critical role in synaptic plasticity, a fundamental process for learning and memory.[2][3][4]
Dysregulation of mGlu5 signaling has been implicated in a wide array of neurological and psychiatric conditions, including anxiety, depression, neuropathic pain, Parkinson's disease, and Fragile X Syndrome.[1][4][5][6] Consequently, the development of antagonists that can temper mGlu5 activity represents a highly promising therapeutic strategy.[6][7] Many advanced drug candidates function as Negative Allosteric Modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site, offering greater subtype selectivity and a more nuanced modulation of receptor function.[8][9][10]
This application note focuses on a synthetic route starting from this compound.[11] This precursor is strategically advantageous as it contains both the substituted aromatic moiety and the glutaramic acid backbone required to construct a piperidine-2,6-dione (also known as a glutarimide) core.[12][13] The glutarimide scaffold is a well-established pharmacophore found in numerous bioactive molecules, making this a rational starting point for generating a library of potential mGlu5 antagonists.
Overall Synthetic Strategy
The core of our synthetic approach is the transformation of a substituted glutaramic acid derivative into a cyclic glutarimide. This is achieved via a two-step, one-pot procedure involving the formation of a glutaric anhydride intermediate, followed by reaction with a primary amine to yield the N-substituted glutarimide. This classical cyclization method is efficient and utilizes readily available starting materials.[12]
The general workflow is designed to be versatile, allowing for the introduction of various substituents on the imide nitrogen by simply changing the primary amine used in the final step. This enables the rapid generation of an analog library for structure-activity relationship (SAR) studies.
Sources
- 1. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 1141-23-7 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Glutarimide - Wikipedia [en.wikipedia.org]
large-scale synthesis of 3-(4-Chlorophenyl)glutaramic acid
An Application Guide for the Scalable Synthesis of 3-(4-Chlorophenyl)glutaramic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the , a critical intermediate in pharmaceutical manufacturing. The protocols detailed herein are designed for scalability and reproducibility, addressing the needs of researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide step-by-step methodologies, and outline the necessary safety and quality control measures to ensure a robust and reliable synthesis process.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most efficiently approached via a multi-step process that begins with common laboratory reagents. The overall strategy involves the initial formation of a substituted glutaric acid, which is subsequently converted to the target glutaramic acid. This compound serves as a pivotal precursor in the synthesis of Baclofen, a muscle relaxant derived from gamma-aminobutyric acid (GABA).[1][2][3] The chosen pathway is selected for its documented high yields and purity, making it suitable for industrial production.[4][5]
The synthesis can be logically divided into two primary stages:
-
Stage 1: Synthesis of the key intermediate, 3-(4-Chlorophenyl)glutaric acid.
-
Stage 2: Conversion of 3-(4-Chlorophenyl)glutaric acid into the final product, this compound.
Below is a diagram illustrating the core chemical transformation.
Caption: High-level overview of the two-stage synthesis pathway.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[6]
Protocol 1: Large-Scale Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This protocol is adapted from established industrial methods and is optimized for scale.[4] It begins with the condensation of 4-chlorobenzaldehyde with two equivalents of an acetoacetic ester, followed by alkaline hydrolysis and decarboxylation.[7]
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Deionized Water
-
Hydrochloric Acid (HCl), 6 M and concentrated
-
Methyl Isobutyl Ketone (MIBK)
Procedure:
-
Reaction Setup: In a suitably sized three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethanol (2.8 L), potassium hydroxide (100 g), ethyl acetoacetate (1600 g), and 4-chlorobenzaldehyde (720 g).
-
Reaction Execution: Maintain the reaction mixture at 25°C with continuous stirring for 6 hours.[4] For certain variations of this synthesis, the mixture is heated to 85-95°C for 2 hours.[4]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (2:3 v/v) to confirm the consumption of starting materials.[4]
-
Initial Workup: Upon completion, cool the reaction mixture to room temperature. Add dichloromethane (400 mL) and deionized water (500 mL) and stir for 20 minutes.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to a pH of 1-2 using 6 M hydrochloric acid. A white solid will precipitate.[4][8]
-
Isolation of Crude Product: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the solid under vacuum at 55-60°C for 5 hours to yield crude 3-(4-chlorophenyl)glutaric acid.[4]
-
Purification (Recrystallization): Add the crude product (e.g., 600 g) to methyl isobutyl ketone (1.2 kg) and heat to 60°C until fully dissolved. Cool the solution to 10°C and hold for 2 hours to allow for crystallization.
-
Final Product Isolation: Filter the purified crystals, wash with a small amount of cold MIBK, and dry under vacuum at 50°C. This yields the final white crystalline product.[4]
Protocol 2: Synthesis of this compound
This protocol details the selective mono-amidation of the previously synthesized diacid. The procedure utilizes a controlled alkaline hydrolysis environment.[9]
Materials and Reagents:
-
3-(4-Chlorophenyl)glutaric acid (from Protocol 1)
-
Sodium Hydroxide (NaOH) solution, 15 N
-
Toluene
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Charge a reaction vessel with 3-(4-Chlorophenyl)glutaric acid (120 g, 0.494 mol).
-
Reagent Addition: Add aqueous sodium hydroxide solution (600 µL, 15 N) to the vessel.
-
Reaction Conditions: Stir the reaction mixture at 65-70°C for 1.5 hours.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add toluene (500 mL) and deionized water (700 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to settle and discard the upper organic (toluene) layer.[9]
-
Precipitation: Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid. The target product will precipitate as a white solid.[9]
-
Isolation and Drying: Filter the solid, wash thoroughly with deionized water, and dry under vacuum at 55-60°C for 5 hours to yield the final this compound.[9]
Data Summary and Quality Control
Rigorous in-process and final product quality control is essential for ensuring the reliability of the synthesis.
Quantitative Data
| Step | Product | Typical Yield | Purity (HPLC) | Melting Point (°C) |
| 1 | 3-(4-Chlorophenyl)glutaric acid (Crude) | ~86-96% | 96.1% | 166.5 - 167.3 |
| 1 | 3-(4-Chlorophenyl)glutaric acid (Purified) | >95% (recrystallization) | >99.9% | - |
| 2 | This compound | ~89.5% | >99% | - |
| Data compiled from multiple sources.[4][8][9][10] |
Self-Validation and Trustworthiness
To ensure the integrity of the synthesis, the following analytical checks are recommended:
-
TLC Monitoring: As described in Protocol 1, TLC is a rapid and effective tool for monitoring reaction completion.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the intermediate and final products, with a target purity of >99%.[4]
-
Structural Confirmation: The identity of the final product should be confirmed using spectroscopic methods such as ¹H-NMR and Mass Spectrometry. A Certificate of Analysis (CoA) for reference standards of related compounds typically includes these characterization data.[11]
-
Melting Point: A sharp melting point range for the crystalline intermediate is a good indicator of high purity.[8]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the laboratory procedure for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and quality control process.
Safety and Environmental Considerations
Hazard Identification:
-
Corrosives: Concentrated hydrochloric acid and 15 N sodium hydroxide are highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Irritants: The target compound, this compound, and its intermediates may cause skin, eye, and respiratory irritation.[6][12][13] Avoid inhalation of dust and direct contact.
-
Solvents: Organic solvents such as ethanol, toluene, and MIBK are flammable. Keep away from ignition sources.
Handling and Storage:
-
Always use a chemical fume hood to minimize inhalation exposure.[12]
-
Wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves.[6]
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.[10][12]
-
Store acids and bases separately.
Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[12] Aqueous acidic and basic waste streams should be neutralized before disposal. Organic solvent waste should be collected in designated containers.
References
- American Chemical Society. Solid-Phase Synthesis of Thalidomide and Its Analogues.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis.
- ACS Combinatorial Science. Solid-Phase Synthesis of Thalidomide and Its Analogues.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0.
- ResearchGate. Thalidomide and thalidomide analogs synthesized.
- PubMed. Solid-phase synthesis of thalidomide and its analogues.
- PubMed. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity....
- Ningbo Inno Pharmchem Co., Ltd. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production.
- ChemicalBook. This compound - Safety Data Sheet.
- Iranian Chemical Communication. A facile and efficient synthesis of Baclofen.
- Biosynth. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0.
- FAQ. How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?.
- ChemicalBook. Baclofen synthesis.
- Angene Chemical. Safety Data Sheet.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid - Safety Data Sheet.
- SynThink Research Chemicals. 3-(4-Chlorophenyl) Glutarimide | 84803-46-3.
- ChemicalBook. This compound | 1141-23-7.
- Sigma-Aldrich. SAFETY DATA SHEET - Glutaric acid.
- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.
- RongNa Biotechnology Co., Ltd. This compound Purity:99%+.
- ChemicalBook. 3-(4-CHLOROPHENYL) GLUTARIMIDE | 84803-46-3.
- Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid.
- Muby Chemicals. Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis.
- Muby Chemicals. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS.
Sources
- 1. Page loading... [guidechem.com]
- 2. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 9. This compound | 1141-23-7 [chemicalbook.com]
- 10. This compound Purity:99%+, CasNo.1141-23-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
Application Notes and Protocols for the Analytical Characterization of 3-(4-Chlorophenyl)glutaramic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Chlorophenyl)glutaramic acid is a key chemical intermediate, notably in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used as a skeletal muscle relaxant.[1][2] It is also recognized as a significant impurity in the final drug product, designated as Baclofen Impurity B in various pharmacopeias.[1][3] The rigorous characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence and quantity of impurities can significantly impact the drug's stability and pharmacological profile.
This document provides a comprehensive guide to the analytical techniques for the characterization of this compound. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory standards.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | [3][4] |
| CAS Number | 1141-23-7 | [3][4] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [4] |
| Molecular Weight | 241.67 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 168-170 °C | [5] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [6] |
Analytical Techniques and Protocols
The following sections detail the recommended analytical techniques and step-by-step protocols for the comprehensive characterization of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from related substances, including the API (Baclofen) and other impurities.
HPLC is the cornerstone for assessing the purity and quantifying the content of this compound. The choice of a reversed-phase method is logical due to the moderate polarity of the molecule.
Rationale for Method Selection: A C18 column is selected for its versatility and proven efficacy in separating a wide range of pharmaceutical compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention and resolution of the analyte and its potential impurities. UV detection is appropriate as the chlorophenyl group provides a chromophore that absorbs in the UV range. This method is designed to be compliant with the principles outlined in USP General Chapter <621> Chromatography.[1][5][7]
Figure 1: HPLC analysis workflow for this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.
-
-
System Suitability: Before sample analysis, perform system suitability tests as per ICH Q2(R1) guidelines.[8][9] This includes replicate injections of the standard solution to evaluate parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity by the area normalization method.
-
For assay determination, compare the peak area of the sample to that of the reference standard of a known concentration.
-
Since this compound possesses a chiral center, the separation of its enantiomers is crucial, especially in the context of pharmaceutical development where enantiomers can have different pharmacological activities.
Rationale for Method Selection: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of chiral compounds.[10] The selection of a normal-phase or reversed-phase method depends on the specific CSP and the solubility of the compound.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The optimal mobile phase composition should be determined experimentally.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Determine the enantiomeric purity by calculating the percentage of the area of the desired enantiomer relative to the total area of both enantiomeric peaks.
TLC offers a rapid and cost-effective method for the qualitative identification and semi-quantitative estimation of this compound. When coupled with a densitometer, it can provide accurate quantitative results.
Rationale for Method Selection: TLC is an excellent tool for screening and can be used as an orthogonal technique to HPLC. Densitometry enhances the quantitative capabilities of TLC by measuring the absorbance or fluorescence of the separated spots directly on the plate.[11][12]
Protocol:
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and aqueous ammonia (e.g., 8:2:0.1 v/v/v).[10]
-
Sample Application: Apply 5 µL of the standard and sample solutions (prepared as in the HPLC method) as bands onto the TLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front has migrated approximately 80% of the plate length.
-
Detection:
-
Visualize the spots under UV light at 254 nm.
-
For quantitative analysis, scan the plate using a TLC densitometer at 220 nm.
-
-
Data Analysis: Compare the Rf values of the spots in the sample chromatogram with that of the standard. For quantification, construct a calibration curve by plotting the peak area against the concentration of the standard.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in this compound.
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.[3][13] The choice of a deuterated solvent in which the compound is soluble is critical.
Figure 2: Workflow for NMR spectroscopic analysis.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
Aromatic protons on the chlorophenyl ring are expected in the range of δ 7.0-7.5 ppm.
-
The methine proton adjacent to the chlorophenyl group and the carboxylic acid/amide groups will appear in the aliphatic region.
-
The methylene protons will also be in the aliphatic region, likely showing complex splitting patterns due to their diastereotopic nature.
-
The amide and carboxylic acid protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.
-
-
¹³C NMR:
-
The carbonyl carbons of the carboxylic acid and amide will be in the range of δ 170-180 ppm.
-
The aromatic carbons will appear between δ 120-150 ppm.
-
The aliphatic carbons (methine and methylene) will be in the upfield region.
-
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for Method Selection: FTIR is a rapid and non-destructive technique that provides a unique "molecular fingerprint" of a compound.[14][15] The presence of characteristic absorption bands confirms the presence of specific functional groups.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (amide): Two bands around 3350 and 3180 cm⁻¹ for a primary amide.
-
C=O stretch (carboxylic acid): Around 1700 cm⁻¹.
-
C=O stretch (amide I band): Around 1650 cm⁻¹.
-
N-H bend (amide II band): Around 1620 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C stretches: In the region of 1600-1450 cm⁻¹.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for impurity profiling.[16][17][18]
Rationale for Method Selection: LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the HPLC method described in section 1.1, ensuring the mobile phase is compatible with MS (e.g., using formic acid or ammonium acetate instead of phosphoric acid).
-
MS Conditions:
-
Ionization Mode: Positive and negative ESI modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ at m/z 242.06 is expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 240.05 is expected.
-
Data Acquisition: Acquire full scan mass spectra. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns.
-
-
Data Analysis: Confirm the molecular weight of the main peak. Analyze the mass spectra of any impurity peaks to aid in their identification.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material.
Rationale for Method Selection: DSC is used to determine the melting point and purity of a crystalline solid, while TGA provides information about its thermal stability and decomposition profile.[2][19] These techniques are crucial for understanding the solid-state properties of the compound.
Protocol:
-
Instrumentation: A DSC and a TGA instrument.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. This will indicate the decomposition temperature and the presence of any residual solvents or water.
-
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the characterization of this compound. The application of a combination of chromatographic, spectroscopic, and thermal techniques ensures a thorough understanding of the identity, purity, and properties of this important pharmaceutical intermediate. Adherence to these protocols, grounded in authoritative standards such as those from the USP and ICH, will support the development and manufacturing of high-quality and safe pharmaceutical products.
References
- Ramadhani, F. A., et al. (2023). Comparative Study of Densitometry and Videodensitometry for Quantitating the Active Pharmaceutical Ingredients Using Thin Layer Chromatography. Journal of Pharmaceutical and Applied Chemistry.
- Monajjemzadeh, F., et al. (2014). Baclofen major impurities according to BP.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2022). MDPI.
- Niessen, W. M. A. (2001).
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH.
- Understanding the Latest Revisions to USP <621>. (2022). Agilent Technologies.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (2014). Agilent Technologies.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- What Is The Principle Of FTIR Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
-
Pharmaffiliates. Baclofen-Impurities. [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]
-
Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. [Link]
- Introduction to Fourier Transform Infrared Spectrometry. Thermo Fisher Scientific.
-
Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
-
Bruker. How NMR Works | NMR 101 | Spectroscopy. [Link]
-
Chemistry LibreTexts. Introduction to NMR. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]
- Impurity Profiling of Pharmaceuticals. (2020).
- TLC densitometric method: Significance and symbolism. (2025). ScienceDirect.
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.
- TGA Analysis in Pharmaceuticals. (2025).
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. fda.gov [fda.gov]
- 5. usp.org [usp.org]
- 6. microbenotes.com [microbenotes.com]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. TLC densitometric method: Significance and symbolism [wisdomlib.org]
- 13. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. hpst.cz [hpst.cz]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chimia.ch [chimia.ch]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Optimal Storage of 3-(4-Chlorophenyl)glutaramic acid
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the proper storage and handling of 3-(4-Chlorophenyl)glutaramic acid (CAS No. 1141-23-7), a key chemical intermediate and a known impurity of Baclofen.[1][2] Adherence to these protocols is critical for preserving the compound's chemical integrity, ensuring experimental reproducibility, and maintaining a safe laboratory environment. The recommendations herein are synthesized from Safety Data Sheets (SDS), chemical supplier guidelines, and established best practices for laboratory chemical management. We will explore the scientific rationale behind these procedures, addressing the compound's physical and chemical properties and their implications for stability.
Chemical Profile and Stability Considerations
Understanding the inherent properties of this compound is fundamental to defining its optimal storage conditions. The molecule's structure, featuring a carboxylic acid, an amide, and a chlorophenyl group, dictates its reactivity and degradation pathways.
-
Carboxylic Acid Group: This functional group makes the compound acidic and susceptible to reacting with bases. It also provides a site for potential esterification or decarboxylation under certain conditions.
-
Amide Group: Amides are generally stable but can undergo hydrolysis (cleavage by water) to the corresponding carboxylic acid (3-(4-Chlorophenyl)glutaric acid) and ammonia, particularly under acidic or basic conditions or over long periods in the presence of moisture.[3]
-
Chlorophenyl Group: This aromatic ring is relatively stable but, like many organic compounds, can be sensitive to strong oxidizing agents and long-term exposure to UV light.
Below is a summary of the compound's key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 1141-23-7 | [2][4] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [2][4] |
| Molecular Weight | 241.67 g/mol | [2][4] |
| Appearance | White solid | [4] |
| Melting Point | 168-170 °C | [5][6] |
| Solubility | Slightly soluble in Methanol; Soluble in DMSO | [4][7] |
| pKa (Predicted) | 4.50 ± 0.10 | [5] |
The primary degradation risk during storage is hydrolysis due to moisture absorption. Therefore, the core principle of storage is to maintain a dry, inert environment.
Recommended Storage Protocols
The appropriate storage condition depends on the intended duration of storage and the form of the compound (solid vs. solution).
As a Solid (Neat Compound)
-
Short-Term Storage (Working Stock, <6 months):
-
Long-Term Storage (Reference Stock, >6 months):
-
Temperature: 2-8°C (Refrigerated).[12] While room temperature storage is acceptable, refrigeration minimizes the rate of any potential slow degradation processes, such as hydrolysis from trace atmospheric moisture, ensuring maximum long-term stability.
-
Container: Ensure the container is tightly sealed before placing it in the refrigerator to prevent condensation upon removal. It is best practice to allow the container to equilibrate to room temperature before opening to avoid water condensation on the cold solid.
-
Security: For added control, store the compound in a locked cabinet or refrigerator as per safety guidelines.[4]
-
As a Solution
Stock solutions are significantly more prone to degradation than the solid compound.
-
Solvent Selection: Use anhydrous grade solvents (e.g., DMSO, Methanol) to prepare solutions.
-
Storage Temperature:
-
Short-Term (<1 week): Store at 2-8°C.
-
Long-Term (>1 week): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Container: Use vials with tight-fitting, inert caps (e.g., PTFE-lined).
Laboratory Handling and Safety
Proper handling is integral to both user safety and maintaining the purity of the chemical. The compound is classified as a skin, eye, and potential respiratory irritant.[5][9]
Personal Protective Equipment (PPE)
Always wear the following PPE when handling this compound:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Material Incompatibilities
To prevent hazardous reactions, store this compound separately from the following chemical classes[13][14]:
-
Strong Bases/Alkalis: Reacts in an acid-base neutralization, which is exothermic.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Reducing Agents: May react with the carboxylic acid or other parts of the molecule.
Workflow for Safe Handling and Storage
The following diagram outlines the standard workflow from receiving the compound to its proper storage.
Figure 1. Standard workflow for receiving, handling, and storing this compound.
Protocol for Assessing Compound Integrity
A key component of trustworthy research is the periodic verification of reagent quality. This self-validating protocol should be performed if degradation is suspected or before use in a critical experiment after long-term storage.
Objective: To confirm the identity and purity of the stored compound.
Methodology:
-
Visual Inspection:
-
Carefully observe the solid material in its container.
-
Acceptance Criterion: The compound should be a free-flowing, white crystalline solid.[4] Any discoloration (e.g., yellowing) or clumping (indicating moisture uptake) may suggest degradation or contamination.
-
-
Solubility Check:
-
Prepare a small solution at a known concentration (e.g., 10 mg/mL) in a recommended solvent like DMSO.
-
Acceptance Criterion: The solid should dissolve completely, resulting in a clear, colorless solution. The presence of particulates may indicate the formation of insoluble degradation products.
-
-
Melting Point Analysis (Quantitative):
-
Measure the melting point of a small sample using a calibrated melting point apparatus.
-
Acceptance Criterion: The observed melting range should be sharp and fall within the expected range of 168-170°C.[5][6] A significant depression or broadening of the melting range is a strong indicator of impurity.
-
-
Purity Confirmation (Advanced):
-
For GMP or other highly sensitive applications, confirm purity using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy against a certified reference standard.
-
Decision Framework for Storage
The following decision tree provides a logical guide for researchers to select the appropriate storage conditions.
Figure 2. Decision tree for selecting the optimal storage condition for this compound.
References
-
Safe Lab Reagent Storage Guide | Best Practices 2025. Laboratory Disposable Products. [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Clini-Sciences. [Link]
-
3-(4-Chlorophenyl)Glutaric Acid Monoamide Specification. ChemDmart. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. Medium. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd. [Link]
-
3-(4-Chlorophenyl)glutaric acid SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Baclofen - Impurity D | 3-(4-Chlorophenyl)pentanedioic Acid. Pharmaffiliates. [Link]
-
This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Carboxylic Acids and Their Derivatives. Cengage. [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 1141-23-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 8. chemdmart.com [chemdmart.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. labmanageracademy.com [labmanageracademy.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
Application Note: Investigating the Neuropharmacological Profile of 3-(4-Chlorophenyl)glutaramic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of 3-(4-Chlorophenyl)glutaramic acid in neuroscience.
Executive Summary
This document provides a comprehensive guide to the experimental investigation of this compound, a compound of interest in neuroscience research. Chemically identified as (3RS)-5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, this molecule is a structural analog and known impurity of Baclofen, a widely used GABA-B receptor agonist.[1][2] This structural similarity suggests a potential role as a modulator of the GABAergic system.
However, preliminary research on stereoisomers of the closely related 3-(4-chlorophenyl) glutamic acid points towards an alternative mechanism involving the inhibition of excitatory amino acid (EAA) uptake, with one isomer also showing weak NMDA receptor antagonism.[3] This guide, therefore, is structured around a dual-hypothesis framework, providing detailed protocols to rigorously investigate both potential mechanisms of action.
We present field-proven in vitro and in vivo protocols, explain the causality behind experimental choices, and provide frameworks for data interpretation. This application note is designed to equip researchers with the necessary tools to elucidate the neuropharmacological profile of this and similar novel compounds.
Chemical Profile and Postulated Mechanisms of Action
-
Compound: this compound
-
Synonyms: 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen Impurity B[2][4][5]
-
Molecular Formula: C₁₁H₁₂ClNO₃[4]
-
Molecular Weight: 241.67 g/mol [4]
-
Structural Relationship: Structurally analogous to Baclofen (β-[4-chlorophenyl]-γ-aminobutyric acid), suggesting potential interaction with GABA-B receptors.[6]
Hypothesis 1: Modulation of the GABA-B Receptor
The primary inhibitory neurotransmitter in the central nervous system (CNS) is gamma-aminobutyric acid (GABA).[7] It acts on two main receptor types: ionotropic GABA-A receptors and metabotropic G protein-coupled GABA-B receptors.[8][9] Baclofen is a selective GABA-B receptor agonist.[6][10] Upon activation, the GABA-B receptor complex initiates a signaling cascade that reduces neuronal excitability.[7] This is achieved through:
-
Inhibition of Adenylyl Cyclase: Decreases intracellular cAMP levels.[7]
-
Activation of K+ Channels: Leads to potassium efflux and hyperpolarization of the neuronal membrane.[7]
-
Inhibition of Ca2+ Channels: Suppresses voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[7][11]
Given its structural similarity to Baclofen, it is plausible that this compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor.
Caption: Workflow for investigating excitatory amino acid transporter (EAAT) inhibition.
In Vitro Experimental Protocols
These protocols are designed to test the two primary hypotheses. It is crucial to include appropriate controls (vehicle, positive/negative reference compounds) in every experiment.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor. This protocol is adapted from standard methodologies for GABA receptor binding. [12] Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Radioligand: [³H]GABA or a selective GABA-B antagonist like [³H]CGP-54626
-
Unlabeled Ligands: GABA (for standard curve), Baclofen (positive control), this compound
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet, repeat centrifugation, and finally resuspend in fresh assay buffer to a protein concentration of ~1-2 mg/mL.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Radioligand + Assay Buffer
-
Non-specific Binding (NSB): Radioligand + high concentration of unlabeled GABA (e.g., 100 µM)
-
Displacement: Radioligand + varying concentrations of this compound (e.g., 1 nM to 1 mM)
-
Positive Control: Radioligand + varying concentrations of unlabeled Baclofen
-
-
Incubation: Add the prepared membrane suspension to each tube. Incubate at room temperature for 20-30 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash filters immediately with 3 x 4 mL of ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Summary:
| Compound | IC₅₀ (µM) | Ki (µM) |
| Baclofen (Control) | 5.5 | 2.1 |
| This compound | 150.2 | 57.8 |
| Hypothetical Data |
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the GABA-B receptor by measuring G-protein activation. This protocol is based on established methods for measuring GPCR activation. [13] Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO-K1 cells)
-
[³⁵S]GTPγS radiolabel
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (Guanosine diphosphate)
-
Test compounds: GABA, Baclofen, this compound
-
Unlabeled GTPγS (for non-specific binding)
Methodology:
-
Assay Setup (Agonist Mode):
-
Prepare tubes with cell membranes, GDP (e.g., 30 µM), and varying concentrations of the test compound (e.g., 1 nM to 1 mM).
-
-
Assay Setup (Antagonist Mode):
-
Prepare tubes as above, but include a fixed, sub-maximal concentration of GABA (e.g., EC₅₀ concentration) in all tubes except the basal. Add varying concentrations of the test compound.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all tubes to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Quantification: Terminate, filter, and count radioactivity as described in the binding assay protocol.
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of the compound.
-
Agonist: A compound that stimulates [³⁵S]GTPγS binding above basal levels. Calculate EC₅₀ and Eₘₐₓ relative to GABA.
-
Antagonist: A compound that inhibits the GABA-stimulated response in antagonist mode. Calculate IC₅₀.
-
Inverse Agonist: A compound that reduces [³⁵S]GTPγS binding below basal levels.
-
Expected Data Summary:
| Compound | Mode | EC₅₀ / IC₅₀ (µM) | Eₘₐₓ (% of GABA) |
| GABA (Control) | Agonist | 1.2 | 100% |
| 3-(4-CP)GA (Hypothesis A) | Agonist | 75.6 | 65% (Partial Agonist) |
| 3-(4-CP)GA (Hypothesis B) | Antagonist | 45.2 | N/A |
| Hypothetical Data |
In Vivo Experimental Protocol
Objective: To assess the effect of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in mice or rats. GABA-B agonists like Baclofen typically produce sedative effects, reducing locomotion. [8] Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Open field arena (e.g., 40x40x40 cm), equipped with an overhead video camera and tracking software
-
Test compound, vehicle (e.g., saline or 0.5% Tween 80 in saline), and positive control (e.g., Baclofen, 5 mg/kg)
-
Syringes for administration (e.g., intraperitoneal, i.p.)
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the vehicle, positive control, or different doses of this compound (e.g., 1, 5, 10, 25 mg/kg, i.p.) to different groups of animals (n=8-12 per group).
-
Testing: 30 minutes post-injection, place each animal individually into the center of the open field arena and allow it to explore freely for 10-15 minutes.
-
Data Acquisition: Record the session using video tracking software. The arena should be divided into a "center" zone (e.g., inner 25% of the area) and a "periphery" zone.
-
Behavioral Parameters to Measure:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone (thigmotaxis).
-
Exploratory Behavior: Rearing frequency (vertical activity).
-
-
Data Analysis: Use ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.
Expected Data Summary:
| Treatment Group (mg/kg) | Total Distance (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | 45.5 ± 3.1 | 25.1 ± 2.5 | 30.2 ± 2.8 |
| Baclofen (5) | 15.2 ± 2.0 | 18.5 ± 1.9 | 12.5 ± 1.5 |
| 3-(4-CP)GA (10) | 28.9 ± 2.5 | 22.8 ± 2.1 | 21.7 ± 2.2 |
| 3-(4-CP)GA (25) | 18.1 ± 1.8 | 19.2 ± 2.0 | 14.8 ± 1.9 |
| Hypothetical Data, Mean ± SEM. *p < 0.05 vs. Vehicle |
Safety and Handling
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound or its related compounds.
-
Hazards: May cause skin, eye, and respiratory irritation. [14][15]* Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye/face protection. [14]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [14]* Storage: Store locked up in a well-ventilated place. Keep container tightly closed. [14]Recommended storage at -20°C. [1]* Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [14]
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Baclofen?
-
Gassman, B., & Munakomi, S. (2023). Baclofen. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
- Dr.Oracle. (2025-03-19). What is the mode of action of baclofen?
-
Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116. Retrieved from [Link]
-
Medscape. Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025-09-22). SAFETY DATA SHEET - 3-(4-Chlorophenyl)glutaric acid. Retrieved from [Link]
-
Enna, S. J. (1997). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]
-
Pitt, S. J., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]
-
Evans, R. H., & Jane, D. E. (1995). Differential actions of 3-(4-chlorophenyl) glutamic acid stereoisomers and L-trans-pyrrolidine-2,4-dicarboxylic acid upon L-homocysteic acid- and L-glutamic acid-induced responses from rat spinal motoneurones. Neuropharmacology, 34(12), 1589-95. Retrieved from [Link]
-
Filip, M., et al. (2023). Relationship between GABA-Ergic System and the Expression of Mephedrone-Induced Reward in Rats—Behavioral, Chromatographic and In Vivo Imaging Study. International Journal of Molecular Sciences. Retrieved from [Link]
-
Hanrahan, J. R., et al. (2011). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. Retrieved from [Link]
-
Wikipedia. GABA receptor agonist. Retrieved from [Link]
-
PharmaCompass. 3-(4-Chlorophenyl)Glutaric Acid Monoamide. Retrieved from [Link]
-
Pratap Organics Pvt. Ltd. 3-(4-Chlorophenyl) glutaric acid. Retrieved from [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Differential actions of 3-(4-chlorophenyl) glutamic acid stereoisomers and L-trans-pyrrolidine-2,4-dicarboxylic acid upon L-homocysteic acid- and L-glutamic acid-induced responses from rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 8. Relationship between GABA-Ergic System and the Expression of Mephedrone-Induced Reward in Rats—Behavioral, Chromatographic and In Vivo Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Development of Derivatives from 3-(4-Chlorophenyl)glutaramic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of novel chemical entities derived from 3-(4-Chlorophenyl)glutaramic acid. This scaffold presents a unique starting point for medicinal chemistry campaigns due to its bifunctional nature, containing both a carboxylic acid and an amide moiety. These functional groups offer orthogonal handles for chemical modification, enabling the creation of diverse libraries of ester, amide, and heterocyclic derivatives. We present detailed, field-proven protocols for the synthesis of these derivatives, grounded in established chemical principles. Furthermore, this guide outlines standardized in vitro protocols for assessing the potential of these novel compounds as anticancer, antimicrobial, and neuroprotective agents. All methodologies are designed to be self-validating and are supported by in-text citations to authoritative literature.
Introduction: The Therapeutic Potential of the this compound Scaffold
This compound is a key intermediate in the synthesis of Baclofen, a well-known muscle relaxant that acts as a GABA-B receptor agonist.[1][2] Its chemical structure, featuring a chiral center and two distinct functional groups, makes it an attractive starting material for the development of new therapeutics. The 4-chlorophenyl group provides a lipophilic region that can be crucial for interactions with biological targets, while the glutaramic acid backbone offers sites for diversification to modulate physicochemical properties and biological activity.
The derivatization strategies outlined herein focus on leveraging the reactivity of the carboxylic acid and amide functionalities to explore a wider chemical space. By creating ester and amide libraries, researchers can fine-tune properties such as solubility, cell permeability, and metabolic stability. Furthermore, intramolecular cyclization reactions can lead to novel heterocyclic structures with potentially unique pharmacological profiles. Derivatives of structurally related glutaric and glutamic acids have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] This guide provides the necessary protocols to systematically explore these possibilities with the this compound scaffold.
Synthetic Protocols for Derivative Development
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Starting materials and reagents should be of high purity.
Esterification of the Carboxylic Acid Moiety
Esterification of the carboxylic acid group can enhance the lipophilicity of the parent molecule, potentially improving cell membrane permeability and oral bioavailability.
Protocol 2.1.1: Fischer-Speier Esterification
This classic method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).
-
Rationale: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of the alcohol as the solvent drives the equilibrium towards the product.[6]
-
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.1.2: Alkylation with Alkyl Halides
This method is suitable for synthesizing a wider variety of esters, including those from more complex alcohols.
-
Rationale: The carboxylic acid is first deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide.[7]
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq) and stir for 30 minutes at room temperature.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat gently (50-60 °C) for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Amide Bond Formation at the Carboxylic Acid Moiety
Formation of new amide bonds allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the derivative library.
Protocol 2.2.1: Amide Coupling using Carbodiimide Reagents
This is a widely used method for amide bond formation under mild conditions.
-
Rationale: Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.[8]
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.
-
Add the desired amine (1.1 eq) and a coupling agent such as EDC (1.2 eq).
-
Optionally, an additive like 1-hydroxybenzotriazole (HOBt) (1.0 eq) can be included to suppress side reactions and improve yield.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 2.2.2: Conversion to Acid Chloride followed by Amination
This two-step procedure is highly effective for a broad range of amines.
-
Rationale: The carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with the amine to form the amide.[9]
-
Step-by-Step Protocol:
-
Acid Chloride Formation: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction for the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work up the reaction as described in Protocol 2.2.1 (step 6 onwards).
-
Purify the product by column chromatography.
-
Derivatization of the Amide Moiety
The primary amide of this compound can also be a point of diversification, for instance, through dehydration to a nitrile or by participating in cyclization reactions.
Protocol 2.3.1: Dehydration of the Amide to a Nitrile
-
Rationale: Dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can be used to convert the primary amide to a nitrile.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like pyridine or DCM.
-
Cool the solution to 0 °C and slowly add a dehydrating agent such as POCl₃ (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile derivative by column chromatography.
-
Characterization of Derivatives
All synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose | Example Data (Hypothetical) |
| ¹H NMR | To determine the proton environment and confirm the presence of key functional groups. | For a methyl ester derivative: a singlet around 3.7 ppm for the -OCH₃ protons. |
| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | A peak around 170-175 ppm for the ester carbonyl carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | An [M+H]⁺ peak corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating >95% purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups. | Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a C=O stretch for the ester. |
Protocols for Preliminary Biological Evaluation
The following are standardized in vitro assays to screen the newly synthesized derivatives for potential anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity Screening
Protocol 4.1.1: MTT Assay for Cell Viability
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]
-
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
Antimicrobial Activity Screening
Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Step-by-Step Protocol:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism without any compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Neuroprotective Activity Screening
Protocol 4.3.1: Glutamate-Induced Excitotoxicity Assay in Neuronal Cell Culture
-
Rationale: This assay models the neuronal damage that occurs in various neurodegenerative diseases and ischemic stroke, which is often mediated by excessive glutamate.[11]
-
Step-by-Step Protocol:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100-200 µM) for 24 hours.
-
Assess cell viability using the MTT assay (as described in Protocol 4.1.1) or a lactate dehydrogenase (LDH) assay, which measures membrane integrity.
-
A compound is considered neuroprotective if it significantly increases cell viability in the presence of glutamate compared to the glutamate-only control.
-
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting the results of a screening campaign.
Table 1: Example Data for Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| CPGA-01 | Ester | -CH₃ | >100 | >100 |
| CPGA-02 | Ester | -CH₂Ph | 55.2 | 78.1 |
| CPGA-03 | Amide | -NH-CH₂Ph | 12.5 | 25.3 |
| CPGA-04 | Amide | -NH-(4-fluorophenyl) | 8.7 | 15.9 |
| Doxorubicin | - | - | 0.5 | 0.8 |
Table 2: Example Data for Antimicrobial Activity of this compound Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CPGA-05 | >128 | >128 |
| CPGA-06 | 32 | 64 |
| CPGA-07 | 16 | 32 |
| Vancomycin | 1 | - |
| Ciprofloxacin | - | 0.5 |
Table 3: Example Data for Neuroprotective Activity of this compound Derivatives
| Compound ID | % Cell Viability (vs. Glutamate Control) at 10 µM |
| CPGA-08 | 15% |
| CPGA-09 | 65% |
| CPGA-10 | 82% |
Visualizations
Diagram 1: Synthetic Pathways for Derivatization
Caption: Synthetic routes from this compound.
Diagram 2: Workflow for Biological Screening
Caption: High-level workflow for derivative synthesis and screening.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the systematic development of novel derivatives from this compound. By following these methodologies, researchers can efficiently synthesize, purify, and characterize a diverse library of compounds and subsequently evaluate their potential as anticancer, antimicrobial, or neuroprotective agents. The modular nature of the synthetic strategies and the standardized biological assays will facilitate the identification of promising lead compounds for further preclinical development.
References
-
An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. RSC Publishing. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
A facile and efficient synthesis of Baclofen. Iranian Chemical Communication. [Link]
-
Synthesis of the N‐substituted‐(p‐chlorophenyl)‐3(2H)pyridazinone derivatives. Wiley Online Library. [Link]
-
Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives. ResearchGate. [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico. ResearchGate. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. [Link]
-
Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. NIH. [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. PMC - PubMed Central. [Link]
-
Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. PubMed. [Link]
-
CAS No : 84803-73-6 | Product Name : Diethyl 2,4-diacetyl-3-(4-chlorophenyl)glutarate. Pharmaffiliates. [Link]
-
Neuroprotective effects of glutamate antagonists and extracellular acidity. PubMed - NIH. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PMC. [Link]
-
The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?. FAQ. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Transamidation of N-acyl-glutarimides with amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Journal of Applied Pharmaceutical Science. [Link]
-
A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC - NIH. [Link]
-
3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC - PubMed Central. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][4][12]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][4][12]triazine Derivatives. PMC - NIH. [Link]
-
A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. MDPI. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature | MDPI [mdpi.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Chlorophenyl)glutaramic acid for teaching organic chemistry synthesis
Application Note: Synthesis of 3-(4-Chlorophenyl)glutaramic Acid
A Pedagogical Multi-Step Synthesis for the Undergraduate Organic Chemistry Laboratory
Abstract
This application note presents a detailed, two-part protocol for the synthesis of this compound, a key intermediate in the synthesis of the muscle relaxant Baclofen.[1] Designed for an undergraduate organic chemistry laboratory setting, this series of experiments provides a practical, hands-on exploration of fundamental concepts, including anhydride formation, nucleophilic acyl substitution, reaction monitoring, and product characterization. The synthesis is robust and utilizes accessible starting materials, making it an excellent tool for bridging theoretical knowledge with practical research skills.[2][3] This guide provides not only step-by-step protocols but also the scientific rationale behind the procedures, comprehensive characterization data, and a troubleshooting guide to ensure a successful and educational laboratory experience.
Introduction: Educational and Pharmaceutical Context
Pharmaceutical Relevance
This compound (CAS 1141-23-7) is a crucial precursor in the synthesis of Baclofen, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] Baclofen is a widely used therapeutic agent for treating spasticity associated with various neurological conditions. The multi-step synthesis of Baclofen from common starting materials provides a clear and compelling example of process chemistry in the pharmaceutical industry, demonstrating how fundamental organic reactions are scaled and applied to create life-changing medicines.[1]
Pedagogical Value in Organic Synthesis
Traditional organic chemistry laboratory experiments often focus on single-step transformations.[5] A multi-step synthesis, however, more accurately reflects the challenges and triumphs of real-world chemical research.[3][5] This experimental sequence is designed to teach and reinforce several core competencies:
-
Sequential Transformations: Students perform a dehydration reaction to form a cyclic anhydride, followed by a nucleophilic ring-opening to yield the target amic acid.
-
Mechanistic Understanding: The experiments provide a tangible context for understanding nucleophilic acyl substitution on carboxylic acid derivatives.
-
Purification Techniques: The protocols emphasize the importance of purification through precipitation, filtration, and washing to isolate a pure product.
-
Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) is integrated to monitor the consumption of starting material and the formation of the product.[6]
-
Spectroscopic Characterization: Students will use techniques like FT-IR and NMR spectroscopy to verify the structure of their synthesized compounds, learning to correlate spectral features with functional groups.[7]
Synthesis Pathway Overview
The synthesis is designed as a two-part sequence, starting from the commercially available 3-(4-Chlorophenyl)glutaric acid.
-
Part A: Dehydration. The dicarboxylic acid is first converted to its corresponding cyclic anhydride via dehydration, typically using a reagent like acetic anhydride.
-
Part B: Amidation. The purified 3-(4-Chlorophenyl)glutaric anhydride undergoes a nucleophilic ring-opening reaction with aqueous ammonia to selectively form the target this compound.
This approach allows for two distinct laboratory sessions, each with clear objectives and learning outcomes.
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
Part A: Synthesis of 3-(4-Chlorophenyl)glutaric Anhydride
3.1.1 Principle and Rationale This step involves an intramolecular dehydration of a dicarboxylic acid to form a five-membered cyclic anhydride. Acetic anhydride serves as both a dehydrating agent and the solvent. Heating the reaction mixture drives the equilibrium towards the product by removing the acetic acid byproduct. The anhydride product is less soluble in the cooled reaction mixture and can be isolated by filtration. This reaction is a classic example of preparing a more reactive carboxylic acid derivative from a less reactive one.[1]
3.1.2 Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (per student) | Moles (mmol) |
| 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 | 242.66 | 5.0 g | 20.6 |
| Acetic Anhydride | 108-24-7 | 102.09 | 15 mL | ~160 |
| Diethyl Ether (for washing) | 60-29-7 | 74.12 | 20 mL | - |
3.1.3 Step-by-Step Protocol
-
Place 5.0 g of 3-(4-chlorophenyl)glutaric acid and 15 mL of acetic anhydride into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a reflux condenser and heat the mixture gently in a water bath or heating mantle to 80-90 °C for 1 hour. The solid should dissolve completely.
-
Monitor the reaction by TLC (Mobile Phase: 3:2 Ethyl Acetate/Hexanes) until the starting di-acid spot is no longer visible.
-
Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice-water bath for 20-30 minutes to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.
-
Dry the product in a vacuum oven or air-dry to a constant weight. Calculate the percent yield.
Part B: Synthesis of this compound
3.2.1 Principle and Rationale This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the cyclic anhydride. This opens the ring to form an intermediate carboxylate and amide. A subsequent acidification step is crucial. It protonates the carboxylate anion, rendering the final amic acid product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.[8]
3.2.2 Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (per student) | Moles (mmol) |
| 3-(4-Chlorophenyl)glutaric Anhydride (from Part A) | 142637-83-6 | 224.64 | 3.0 g | 13.4 |
| Aqueous Ammonia (NH4OH, 28-30%) | 1336-21-6 | 35.04 | 10 mL | ~148 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (~5-10 mL) | - |
| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | - |
3.2.3 Step-by-Step Protocol
-
In a 250 mL Erlenmeyer flask, add 3.0 g of the 3-(4-chlorophenyl)glutaric anhydride synthesized in Part A.
-
In a fume hood, carefully add 10 mL of concentrated aqueous ammonia. Stir the mixture at room temperature for 30 minutes. The anhydride will dissolve as it reacts.
-
After 30 minutes, cool the reaction flask in an ice-water bath.
-
While stirring, slowly and carefully add concentrated HCl dropwise to acidify the solution to a pH of 2-3 (check with pH paper). A thick white precipitate will form.
-
Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any residual salts.
-
Dry the solid under vacuum at 55-60°C for several hours to obtain the final product, this compound.[8]
-
Determine the final mass, calculate the percent yield, and proceed with characterization.
Product Characterization and Validation
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
Physical Properties
| Property | Expected Value | Source(s) |
| Appearance | White to off-white solid | [9] |
| Molecular Formula | C11H12ClNO3 | [10] |
| Molecular Weight | 241.67 g/mol | [10] |
| Melting Point | > 171 - < 174 °C | [9] |
| Solubility | Slightly soluble in Methanol; Soluble in DMSO | [9][11] |
Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum is critical for confirming the conversion. Key expected peaks include:
-
Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
N-H stretching from the primary amide (~3400-3200 cm⁻¹).
-
Two distinct C=O stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (Amide I band, ~1650 cm⁻¹). The disappearance of the characteristic anhydride C=O stretches (~1820 and ~1760 cm⁻¹) confirms the reaction's completion.[7]
-
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the overall structure. Expected signals would include aromatic protons in the ~7.2-7.4 ppm region and a series of aliphatic protons corresponding to the glutaramic acid backbone.
Chromatographic Analysis (TLC)
TLC is used to assess product purity. The final product should appear as a single spot, with an Rf value distinct from the starting anhydride.
Caption: Recommended analytical workflow for product validation.
Safety and Hazard Information
All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.
Reagent-Specific Hazards
| Reagent | GHS Hazard Statements | Key Precautions | Source(s) |
| Acetic Anhydride | Flammable liquid, harmful if swallowed, causes severe skin burns and eye damage. | Handle in fume hood. Avoid ignition sources. Use caution when dispensing. | |
| Aqueous Ammonia (conc.) | Causes severe skin burns and eye damage, toxic to aquatic life. | Work exclusively in a fume hood. Avoid inhaling vapors. | - |
| Hydrochloric Acid (conc.) | May cause respiratory irritation, causes severe skin burns and eye damage. | Handle in a fume hood. Add acid to water, never the reverse. | |
| This compound | May cause skin, eye, and respiratory irritation. | Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate PPE. | [9] |
Recommended Safety Practices
-
Handling: Wear protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[9]
-
Storage: Store reagents and products in a cool, dry, well-ventilated place. Keep containers tightly closed.[9]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part A: Low or No Yield of Anhydride | Insufficient heating (time or temperature). Wet starting material (di-acid). | Ensure the reaction is heated for the full duration. Dry the starting di-acid in a vacuum oven before use if it appears clumpy. |
| Part B: Product is Oily/Gummy | Incomplete reaction. Insufficient acidification. Presence of impurities. | Stir the ammonolysis reaction for a longer duration. Ensure pH is truly 2-3; add more acid if necessary. Ensure the starting anhydride from Part A was pure and dry. Recrystallize the final product if needed. |
| Part B: Very Low Yield of Amic Acid | Insufficient precipitation (pH not low enough). Product lost during washing. | Re-check the pH of the filtrate and add more acid if needed. Use ice-cold water for washing and use minimal volumes. |
| Final Product shows Impurities by TLC | Incomplete reaction. Inadequate washing of the final product. Contaminated reagents. | Consider recrystallization from an appropriate solvent system (e.g., isopropanol-water). Ensure all glassware is clean and dry. |
Conclusion
The multi-step synthesis of this compound serves as an exemplary project for the undergraduate organic chemistry curriculum. It effectively integrates key theoretical principles with practical laboratory techniques, providing students with a research-like experience that is both challenging and rewarding.[5] By successfully synthesizing, purifying, and characterizing a pharmaceutically relevant intermediate, students gain a deeper appreciation for the creativity and precision required in modern organic synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Retrieved January 10, 2026, from [Link]
-
Keller, V. A., & Kendall, B. L. (2017). Independent Synthesis Projects in the Organic Chemistry Teaching Laboratories: Bridging the Gap Between Student and Researcher. Journal of Chemical Education, 94(10), 1450-1457. Available at: [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Available at: [Link]
-
Selvam, A. A., & Suresh, H. (2025, February 15). Facile Method to Synthesize an Organic Compound. Chemical Education Xchange. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (2022, October 3). Teaching organic synthesis at post-16. RSC Education. Retrieved January 10, 2026, from [Link]
-
Journal of Chemical Education. (2017). Independent Synthesis Projects in the Organic Chemistry Teaching Laboratories: Bridging the Gap Between Student and Researcher. Retrieved January 10, 2026, from [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B, 4(2), 158-163. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Retrieved January 10, 2026, from [Link]
-
Synthetic Molecules Pvt. Ltd. (n.d.). 3-(4-chlorophenyl) Glutaric Acid. Retrieved January 10, 2026, from [Link]
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. "Independent Synthesis Projects in the Organic Chemistry Teaching Labor" by Valerie A. Keller and Beatrice Kendall [creativematter.skidmore.edu]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | 1141-23-7 [chemicalbook.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
Application Notes and Protocols for the Safe Handling of 3-(4-Chlorophenyl)glutaramic Acid in a Laboratory Setting
Introduction: Understanding 3-(4-Chlorophenyl)glutaramic Acid
This compound (CAS No. 1141-23-7) is a white solid chemical compound with the molecular formula C11H12ClNO3.[1][2] It is recognized as an intermediate in the synthesis of various organic molecules and is notably mentioned as an impurity of Baclofen, a muscle relaxant.[3][4][5] Its utility in research and development, particularly in the synthesis of heterocyclic compounds as potential therapeutic agents, necessitates a thorough understanding of its safe handling to protect laboratory personnel from potential hazards.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate precautions and protocols for handling this compound in a laboratory environment. The following sections are designed to provide a comprehensive framework for risk assessment and the implementation of safe laboratory practices.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[7][8]
-
Skin Irritation, Category 2: Causes skin irritation.[7][8][9]
-
Serious Eye Irritation, Category 2/2A: Causes serious eye irritation.[7][8][9]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Tract Irritation): May cause respiratory irritation.[7][8][9]
The signal word associated with these classifications is "Warning".[7][9][10] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the frequency of handling, and the specific manipulations involved (e.g., weighing, dissolution, transfer).
Physicochemical Properties and Their Implications for Handling
Understanding the physical and chemical properties of this compound is essential for anticipating its behavior in the laboratory and implementing appropriate control measures.
| Property | Value | Handling Implication |
| Physical State | Solid, Powder | Potential for dust generation and inhalation.[7][9] |
| Melting Point | 168-170 °C[1][11] | Stable at room temperature. |
| Boiling Point | 494.9 °C at 760 mmHg[1][7] | Low volatility at standard laboratory conditions. |
| Solubility | Slightly soluble in Methanol[7] | The choice of solvent for dissolution should be made with consideration for both the chemical's solubility and the hazards of the solvent itself. |
| Density | 1.343 g/cm³[1][7] | N/A for standard handling. |
The powdered nature of this solid necessitates careful handling to minimize the generation of airborne dust, which can be easily inhaled and lead to respiratory irritation.[12]
Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and appropriate PPE, is crucial for minimizing exposure to this compound.
Engineering Controls
The primary engineering control for handling powdered chemicals is a properly functioning chemical fume hood.[13]
-
Chemical Fume Hood: All weighing and transfer operations of this compound powder should be conducted within a certified chemical fume hood to capture any generated dust at the source. The face velocity of the fume hood should be regularly checked to ensure it meets institutional safety standards.
-
Ventilated Balance Enclosure: For highly accurate weighing where the airflow of a standard fume hood may cause fluctuations, a ventilated balance enclosure (also known as a powder containment hood) is recommended.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all laboratory personnel.
-
Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
-
Good Housekeeping: Maintain a clean and organized workspace. Clean up spills immediately according to the procedures outlined in Section 4. Avoid the accumulation of dust on surfaces.[13]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[14] A face shield should be worn in situations where there is a higher risk of splashing.[8]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[14] Gloves must be inspected for any signs of damage before use and should be changed immediately if contaminated.
-
Laboratory Coat: A long-sleeved laboratory coat is required to protect street clothing and skin from contamination.[13]
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill clean-up, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.
Caption: Required Personal Protective Equipment for handling this compound.
Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for the safe handling of this compound powder in a typical laboratory setting.
Preparation and Weighing
-
Preparation: Before starting, ensure that the chemical fume hood is on and functioning correctly. Clear the work area of any unnecessary items. Assemble all necessary equipment (spatula, weigh boat, container for the solution, etc.).
-
Don PPE: Put on all required PPE as detailed in Section 2.3.
-
Transfer to Fume Hood: Transport the sealed container of this compound to the chemical fume hood.
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid pouring the powder directly from the bottle to minimize dust generation.[12]
-
Once the desired weight is obtained, securely close the primary container.
-
-
Clean-up: Clean the spatula and any minor spills within the fume hood using a wet wipe or a cloth dampened with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
Dissolution and Transfer
-
Solvent Addition: Add the desired solvent to the vessel that will contain the final solution.
-
Transfer of Powder: Carefully add the weighed this compound to the solvent. This can be done by gently tapping the weigh boat or by using a spatula.
-
Dissolution: Agitate the mixture as required to achieve complete dissolution (e.g., using a magnetic stirrer). Keep the container covered to the extent possible during this process.
-
Transfer of Solution: If the solution needs to be transferred to another container, do so carefully to avoid splashes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | 1141-23-7 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | 1141-23-7 [amp.chemicalbook.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. gz-supplies.com [gz-supplies.com]
Application Note: Quantitative Analysis of 3-(4-Chlorophenyl)glutaramic Acid in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)
Introduction
3-(4-Chlorophenyl)glutaramic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the muscle relaxant Baclofen.[1][2] Accurate monitoring of its concentration during a chemical reaction is crucial for process optimization, yield maximization, and ensuring the quality of the final product. This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a complex reaction mixture. The methodology outlined herein is designed for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process chemistry.
The inherent complexity of reaction mixtures, often containing starting materials, intermediates, byproducts, and the final product, necessitates a highly specific and sensitive analytical method. Reverse-phase HPLC (RP-HPLC) is the technique of choice due to its versatility in separating compounds with a wide range of polarities and its compatibility with various detection methods. This protocol emphasizes a self-validating system, ensuring the reliability and accuracy of the obtained results.
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. The separation is based on the differential partitioning of the analyte, this compound, and other components of the reaction mixture between a nonpolar stationary phase (C18 column) and a polar mobile phase. The analyte is retained on the column to a degree determined by its hydrophobicity. By employing a gradient elution, the composition of the mobile phase is systematically varied to achieve optimal separation of all components. Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standards of known concentration.
Materials and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chemicals and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (85%, analytical grade)
-
Reaction mixture samples
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This solution should be sonicated for 5 minutes to ensure complete dissolution.
4.1.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask. Dilute with the diluent to a concentration that is expected to fall within the range of the calibration curve. The sample may require filtration through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that no interfering peaks are present at the retention time of the analyte.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard solution periodically (e.g., after every 5-10 sample injections) to monitor system suitability.
-
After the analysis is complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Data Analysis and Quantification
Identify the peak corresponding to this compound in the chromatograms based on its retention time, which should be consistent with that of the reference standard. Integrate the peak area of the analyte in both the standard and sample chromatograms.
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is considered acceptable.
The concentration of this compound in the sample solution can be calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The final concentration in the original reaction mixture should be calculated by taking into account the dilution factor used during sample preparation.
Method Validation
To ensure the reliability of the analytical method, a validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the analyte's retention time in a blank and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow and Logic Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key method validation parameters.
Conclusion
This application note provides a comprehensive and reliable HPLC method for the quantitative analysis of this compound in reaction mixtures. The described protocol, including detailed steps for sample and standard preparation, chromatographic conditions, and data analysis, is designed to be readily implemented in a quality control or research laboratory. Adherence to the principles of method validation will ensure the generation of accurate and precise data, which is essential for effective process monitoring and the development of high-quality pharmaceutical products.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available at: [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. Available at: [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem. 2023. Available at: [Link]
-
McGovern Medical School. GENERAL HPLC METHODS. Available at: [Link]
-
Nandi, S. et al. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Chemistry, Sec B. 2017. Available at: [Link]
- Google Patents. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. Available at: [Link]
-
Saberi, A. A facile and efficient synthesis of Baclofen. Iranian Chemical Communication. 2016. Available at: [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available at: [Link]
-
ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Available at: [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
-
Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. 2001. Available at: [Link]
-
MDPI. A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)glutaramic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(4-Chlorophenyl)glutaramic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
This compound is a crucial intermediate, most notably in the synthesis of Baclofen, a derivative of the neurotransmitter γ-aminobutyric acid (GABA) used as a muscle relaxant.[1] The purity of this intermediate is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a structured, question-and-answer-based approach to troubleshoot common impurities and optimize your synthetic route.
Section 1: Frequently Asked Questions (FAQs) about Common Side Products
This section addresses the most common impurities encountered during the synthesis of this compound. We will explore their origin, detection, and prevention.
FAQ 1: My analysis shows a significant amount of 3-(4-Chlorophenyl)glutaric acid. Why did this form and how can I prevent it?
A. Mechanistic Cause:
The presence of 3-(4-Chlorophenyl)glutaric acid (the "di-acid") is almost always a result of over-hydrolysis .[2] The target molecule, a mono-amide, can undergo a second hydrolysis reaction at the amide functional group, converting it into a carboxylic acid.[3] This side reaction is typically catalyzed by the same acidic or basic conditions used for the primary synthesis and is accelerated by prolonged reaction times or excessive temperatures.[4]
-
Under Basic Conditions: A hydroxide ion attacks the amide carbonyl, leading to the expulsion of ammonia or an amine, forming a carboxylate which is then protonated during acidic workup.
-
Under Acidic Conditions: The amide carbonyl is protonated, making it more electrophilic for water to attack. Subsequent steps lead to the cleavage of the C-N bond.[3]
B. Detection:
-
HPLC: The di-acid is more polar than the desired glutaramic acid and will typically have a shorter retention time on a reverse-phase column.
-
TLC: The di-acid will have a lower Rf value (it will travel less up the plate) compared to the mono-amide due to its increased polarity.
-
Melting Point: The presence of this impurity will lead to a depression and broadening of the melting point of the final product.
C. Prevention & Mitigation Strategies:
-
Strict Reaction Monitoring: The most critical control is to monitor the reaction progress closely using HPLC or TLC.[5] The reaction should be quenched as soon as the starting material (e.g., the corresponding imide or anhydride) is consumed to prevent the subsequent hydrolysis of the product.
-
Milder Reaction Conditions: Avoid excessively high temperatures or highly concentrated acid/base. For base-catalyzed hydrolysis, consider using a weaker base or operating at a lower temperature (e.g., 65-70°C instead of reflux).[6]
-
Controlled pH during Workup: During the acidic workup to precipitate the product, ensure the pH is carefully adjusted. A pH of 2-3 is often sufficient to precipitate the desired product.[6]
FAQ 2: I've isolated 3-(4-Chlorophenyl)glutarimide as a major impurity. How is this formed?
A. Mechanistic Cause:
The formation of 3-(4-Chlorophenyl)glutarimide is a classic example of an intramolecular cyclization .[7] The glutaramic acid molecule possesses both a nucleophile (the amide -NH₂) and an electrophile (the carboxylic acid -COOH) in a structure perfectly suited for a 5-membered ring formation. Under thermal stress (i.e., excessive heating), the molecule can dehydrate, losing a molecule of water to form the stable cyclic imide. This is a common issue during reaction workup, solvent removal, or aggressive drying of the final product.
B. Detection:
-
HPLC: The imide is significantly less polar than the glutaramic acid and will have a longer retention time.
-
Spectroscopy: IR spectroscopy will show characteristic symmetric and asymmetric C=O stretching for an imide, which differs from the amide and carboxylic acid stretches of the desired product.
-
Incomplete Reaction: If the synthesis starts from the imide, its presence simply indicates an incomplete hydrolysis reaction.
C. Prevention & Mitigation Strategies:
-
Temperature Control: Avoid high temperatures during the concentration of the product solution. Use a rotary evaporator under reduced pressure with a water bath temperature below 60°C.
-
Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 55-60°C) to prevent thermal decomposition and cyclization.[5][8]
-
Drive Hydrolysis to Completion: If starting from the imide, ensure the hydrolysis reaction is complete by monitoring via HPLC/TLC. A slight extension of the reaction time may be necessary, but this must be balanced against the risk of over-hydrolysis (see FAQ 1).
FAQ 3: Can 3-(4-Chlorophenyl)glutaric Anhydride be a side product?
A. Mechanistic Cause:
3-(4-Chlorophenyl)glutaric anhydride is a highly reactive intermediate.[9] While less common as a final impurity, it can be present under specific circumstances:
-
From the Di-acid: If 3-(4-chlorophenyl)glutaric acid is present as an impurity and the reaction mixture is subjected to high heat, it can dehydrate to form the cyclic anhydride.[1][10]
-
Incomplete Reaction: Some synthetic routes may use the anhydride as a starting material, reacting it with ammonia to form the desired glutaramic acid.[1] In this case, its presence indicates an incomplete reaction.
The anhydride is highly moisture-sensitive and will readily hydrolyze back to the di-acid in the presence of water, meaning it may not be observed directly in the final isolated product but rather as its hydrolysis product, the di-acid.[9][10]
B. Detection:
-
IR Spectroscopy: Anhydrides have two characteristic C=O stretches, typically around 1810 cm⁻¹ and 1760 cm⁻¹.
-
HPLC: The anhydride is unstable in typical aqueous/organic mobile phases and will likely hydrolyze on-column, appearing as the di-acid peak. Analysis requires anhydrous conditions.
C. Prevention & Mitigation Strategies:
-
Ensure Complete Reaction: If using the anhydride as a starting material, use a slight excess of the ammonia source and ensure adequate reaction time to drive the reaction to completion.
-
Control Temperature: Avoid the high temperatures that would convert the di-acid impurity into the anhydride.
Section 2: Reaction Pathway Visualization
The following diagrams illustrate the key transformations in the synthesis of this compound and the relationships between the desired product and its common side products.
Figure 1: Main synthetic pathway via hydrolysis of the corresponding glutarimide.
Figure 2: Relationship between the desired product and its primary side products.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction of starting material.2. Over-hydrolysis to the di-acid, which may be more soluble in the workup solvent.3. Product loss during precipitation/filtration. | 1. Confirm reaction completion with TLC/HPLC before quenching.2. Use milder hydrolysis conditions and monitor closely.3. Ensure pH for precipitation is optimal (typically pH 2-3).[6] Chill the mixture thoroughly before filtration. |
| Multiple Spots on TLC/HPLC | Formation of side products (di-acid, imide, etc.). | Identify the impurities based on polarity (see FAQs). Modify reaction conditions (time, temperature, reagent concentration) to suppress the formation of the specific side product. |
| Product is Oily or Fails to Solidify | Presence of impurities that are disrupting the crystal lattice of the desired product. | Purify the crude product. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be effective. Ensure the pH of the aqueous layer is correctly adjusted to ensure the product is in its neutral, less soluble form. |
| Broad or Depressed Melting Point | The product is impure. | Identify and eliminate the source of the impurity using the strategies outlined in the FAQs. Recrystallize the product until a sharp melting point is achieved. |
Section 4: Recommended Experimental Protocol
This protocol describes the synthesis of this compound by the controlled basic hydrolysis of 3-(4-Chlorophenyl)glutarimide. This method is chosen for its reliability and the ability to control side product formation through careful monitoring.
Materials:
-
3-(4-Chlorophenyl)glutarimide (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 15N)
-
Toluene or Dichloromethane (for washing)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
TLC plates (Silica gel 60 F254)
-
HPLC system for in-process control (optional but recommended)
Procedure:
-
Reaction Setup: To a stirred solution of 3-(4-Chlorophenyl)glutarimide (1.0 eq) in a suitable reaction vessel, add the aqueous sodium hydroxide solution (approx. 5 volumes).[6]
-
Hydrolysis: Heat the reaction mixture to 65-70°C.[6]
-
Expert Insight: This temperature is a balance. It is high enough to facilitate the ring-opening hydrolysis but low enough to minimize the risk of over-hydrolyzing the resulting amide product to the di-acid.
-
-
In-Process Monitoring (Critical Step): Monitor the reaction progress every 30 minutes using TLC or HPLC. The reaction is complete when the starting imide spot/peak is no longer visible. A typical reaction time is 1.5-2 hours.[6]
-
Self-Validating System: Do not rely solely on time. Active monitoring prevents both incomplete reactions and the formation of the over-hydrolysis product.
-
-
Quench and Workup: Once complete, cool the reaction mixture to room temperature.
-
Organic Wash: Add an organic solvent like toluene or dichloromethane (approx. 4 volumes) and deionized water (approx. 6 volumes).[6] Stir for 20 minutes, then separate the layers. Discard the organic layer, which contains non-polar impurities.
-
Product Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to adjust the pH to 2-3.[6] The desired this compound will precipitate as a white solid.
-
Expert Insight: Acidification protonates the carboxylate, rendering the molecule neutral and significantly decreasing its aqueous solubility. Cooling ensures maximum precipitation.
-
-
Isolation and Drying: Filter the precipitated solid and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the solid under vacuum at 55-60°C for 5-8 hours or until a constant weight is achieved.[5][8]
References
-
3-(4-Chlorophenyl)glutaric acid synthesis. ChemicalBook.
-
3-(4-Chlorophenyl)glutaric acid | 35271-74-0. ChemicalBook.
-
Mori, N., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology.
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication.
-
How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? - FAQ. ECHEMI.
-
Baclofen synthesis. ChemicalBook.
-
WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide. Google Patents.
-
This compound | 1141-23-7. ChemicalBook.
-
EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide. Google Patents.
-
3-(4-Chlorophenyl) Glutarimide | 84803-46-3. SynThink Research Chemicals.
-
3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd.
-
This compound. LGC Standards.
-
3-(4-CHLOROPHENYL) GLUTARIMIDE | 84803-46-3. ChemicalBook.
-
This compound | 1141-23-7. ChemicalBook.
-
3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS. Muby Chemicals.
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. ResearchGate.
-
3-(4-Chlorophenyl)-glutaric anhydride. CPHI Online.
-
CAS No : 35271-74-0| Product Name : Baclofen - Impurity D. Pharmaffiliates.
-
LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts.
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
-
Baclofen-Impurities. Pharmaffiliates.
-
(CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Pratap Organics.
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1141-23-7 [chemicalbook.com]
- 7. 3-(4-CHLOROPHENYL) GLUTARIMIDE | 84803-46-3 [chemicalbook.com]
- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 9. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Troubleshooting the Purification of 3-(4-Chlorophenyl)glutaramic acid
Welcome to the technical support center for 3-(4-Chlorophenyl)glutaramic acid. As a critical intermediate in the synthesis of pharmacologically significant molecules like Baclofen, achieving high purity of this compound is paramount.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its purification. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3][4] However, achieving a high-yield, high-purity crystalline product requires careful optimization.
Q1: My final yield is disappointingly low after recrystallization. What are the common causes and how can I improve recovery?
A1: Low yield is one of the most common frustrations in recrystallization. The root cause almost always lies in violating the core principle of the technique: creating a saturated or supersaturated solution at a high temperature that becomes supersaturated upon cooling.
Underlying Causes & Solutions:
-
Excessive Solvent Usage: The most frequent error is using too much solvent to dissolve the crude material. According to solubility principles, even in a "poor" cold solvent, some of your product will remain dissolved.[3] The more solvent you use, the more product you lose in the mother liquor.
-
Solution: Dissolve your crude solid in a minimum of near-boiling solvent. Add the hot solvent portion-wise (dropwise for small scales) to your solid with stirring, waiting for each portion to fully interact before adding the next, until the solid just dissolves.[5]
-
-
Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), you will lose a significant portion of your product on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent (~5-10% excess) just before filtration to ensure the solution remains unsaturated at the boiling point. This excess can be boiled off after filtration to return the solution to its saturation point before cooling.
-
-
Cooling Rate is Too Fast: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of very fine, needle-like crystals. These crystals have a high surface area, making them difficult to wash effectively and leading to mechanical losses during filtration and transfer.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature first. This promotes the growth of larger, more ordered crystals.[3] Once the solution has reached room temperature and crystallization appears complete, then you can move it to an ice bath for 15-30 minutes to maximize precipitation.
-
-
Inappropriate Solvent Choice: An ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold.[5]
-
Solution: Conduct small-scale solubility tests with a range of solvents. A published and effective method for 3-(4-Chlorophenyl)glutaric acid (a closely related precursor) uses methyl isobutyl ketone (MIBK), which could be a promising starting point.[6]
-
Q2: My compound is "oiling out" during cooling instead of forming crystals. How do I resolve this?
A2: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point (or the melting point of an impure eutectic mixture). The resulting oil may solidify into an amorphous mass, trapping impurities and defeating the purpose of recrystallization.
Underlying Causes & Solutions:
-
High Solute Concentration/Supersaturation: The solution is too concentrated, causing the compound to come out of solution at a temperature where it is still molten.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Allow it to cool slowly again.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound. If the melting point is depressed below the temperature of the solution when precipitation begins, it will oil out.
-
Solution: Try adding a small seed crystal of pure material to the solution as it cools, just as it begins to look cloudy. This provides a template for ordered crystal lattice growth and can induce crystallization at a higher temperature before oiling occurs.[4] If this fails, the material may require a different purification method first (like an acid-base workup) to remove the bulk of the impurities before attempting recrystallization.
-
Q3: My HPLC purity is stuck at 98-99% after recrystallization. What are the likely co-crystallizing impurities and how can I remove them?
A3: Achieving that final leap to >99.5% purity can be challenging if an impurity has very similar structural and solubility properties to your target compound.
Underlying Causes & Solutions:
-
Structurally Similar Impurities: The most likely tenacious impurity is the corresponding dicarboxylic acid, 3-(4-Chlorophenyl)glutaric acid .[7][8] This molecule has similar polarity and size, allowing it to fit into the crystal lattice of your desired glutaramic acid. Another potential impurity is the cyclized imide, 3-(4-Chlorophenyl)glutarimide , which can form during synthesis.[1]
-
Solution 1 (Solvent System Change): The solubility profiles of the amide and the diacid, while similar, will not be identical across all solvents. Experiment with a different solvent system. A mixed-solvent system (e.g., Methanol/Water or Ethanol/Water) can be effective. Dissolve the compound in the "good" solvent (e.g., methanol) and slowly add the "poor" solvent (water) at an elevated temperature until the solution becomes turbid (cloudy), then add a drop or two of the good solvent to clarify before cooling.[5]
-
Solution 2 (pH Adjustment): The pKa of the two carboxylic acid groups on the glutaric acid impurity are different from the single carboxylic acid on your glutaramic acid.[9] You can exploit this. Consider dissolving the material in a weakly basic aqueous solution (e.g., dilute sodium bicarbonate), where both compounds should dissolve. Then, very carefully and slowly, adjust the pH downwards with dilute acid. The less acidic compound (your target) may precipitate first, allowing for separation. This requires careful pH control and may be better suited to a full acid-base workup as described in the next section.
-
Section 2: Acid-Base Workup & Precipitation
This technique leverages the acidic nature of the carboxylic acid group to move the compound between aqueous and organic phases, leaving non-acidic impurities behind.
Q4: After acidifying the basic aqueous solution of my product, I get a sticky, unfilterable precipitate. How can I get a nice crystalline solid?
A4: A gummy precipitate is mechanistically similar to "oiling out." The product is precipitating from the aqueous solution in a non-crystalline, often hydrated, amorphous form.
Underlying Causes & Solutions:
-
Rapid pH Change: Adding concentrated acid quickly creates localized areas of very low pH, causing rapid and disordered precipitation.
-
Solution: Stir the basic solution vigorously while adding a more dilute acid (e.g., 1M or 2M HCl) dropwise. This ensures a gradual and homogenous pH change, giving the molecules time to align and crystallize.
-
-
Temperature Shock: If the dissolution in base was exothermic and the solution is warm, adding cold acid can contribute to poor morphology.
-
Solution: Ensure the basic solution is cooled to room temperature or even in an ice bath before beginning the acidification. Slower precipitation at a lower temperature often yields a more crystalline solid.
-
-
Solvent Extraction as an Alternative: If direct precipitation remains problematic, an alternative is to acidify the solution to a pH of ~2-3 and then extract the protonated product into an organic solvent like ethyl acetate or dichloromethane.[6] Washing this organic layer with brine, drying it over sodium sulfate, and then evaporating the solvent will often yield a solid residue that is more amenable to a subsequent recrystallization.
Data Summary & Protocols
Table 1: Solvent Properties for Purification of this compound
| Solvent | Boiling Point (°C) | Solubilizing Power | Comments |
| Methyl Isobutyl Ketone (MIBK) | 117 | Good when hot, poor when cold | A documented effective solvent for the related diacid, showing high recovery and purity.[6] A strong first choice. |
| Methanol | 65 | High | The compound is soluble, even in cold methanol, making it a poor choice for single-solvent recrystallization but useful as the "good" solvent in a mixed system.[10] |
| Water | 100 | Very low | The compound is only slightly soluble in water.[11] Excellent as an anti-solvent (the "poor" solvent) with methanol or ethanol. Also used as the solvent in acid-base precipitation. |
| Ethanol/Water | 78-100 | Adjustable | A classic mixed-solvent system. Offers fine control over polarity and saturation. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very High | Soluble in DMSO.[10] Not suitable for recrystallization due to its high boiling point and difficulty of removal. Useful for NMR or analytical sample prep. |
Experimental Protocols
Protocol 1: High-Purity Recrystallization using MIBK (Adapted from the purification of the related diacid[6])
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
For every 1 gram of crude material, add 2 mL of MIBK.
-
Heat the mixture with stirring in a water bath or on a hot plate to 60-70 °C until all the solid dissolves. If it does not dissolve, add more MIBK in 0.5 mL increments until a clear solution is achieved.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the white crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold MIBK.
-
Dry the crystals under vacuum at 50-60 °C to a constant weight.
Protocol 2: Purification via Acid-Base Extraction (Based on general principles and procedures[6][12])
-
Dissolve the crude material in a 1M sodium hydroxide solution, using approximately 10 mL per gram of crude solid. Stir until the solution is clear.
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer twice with an equal volume of dichloromethane or toluene to remove any non-acidic organic impurities. Discard the organic layers.
-
Cool the remaining aqueous layer in an ice bath.
-
With vigorous stirring, slowly add 6M HCl dropwise until the pH of the solution is 1-2 (verify with pH paper). A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.
-
Dry the purified white solid under vacuum at 55-60 °C.
Visualized Workflows
Caption: Decision tree for troubleshooting recrystallization.
Caption: Workflow for purification via acid-base extraction.
References
- Ramesh, P., & Fadnavis, N. W. (2014). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Chemistry – An Asian Journal, 9(10), 2736-2753.
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
-
Synthetic Molecules Pvt. Ltd. (n.d.). 3-(4-chlorophenyl) Glutaric Acid. Retrieved January 10, 2026, from [Link]
- Watanabe, E., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(22), 9571-9580.
- Google Patents. (2012). EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.
- Panda, S. S., et al. (2017). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmaceutical Research, 6(15), 948-957.
- Google Patents. (2011). WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide.
-
Pharmaffiliates. (n.d.). CAS No : 35271-74-0| Product Name : Baclofen - Impurity D. Retrieved January 10, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved January 10, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved January 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Baclofen-Impurities. Retrieved January 10, 2026, from [Link]
- Al-Dirbashi, O. Y., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Clinica Chimica Acta, 359(1-2), 179-188.
- Google Patents. (1997). CA2240937C - A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide.
- Google Patents. (2014). CN103755545A - Preparation method of glutaric acid.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 10, 2026, from [Link]
-
The United States Pharmacopeial Convention. (2011). Description and Solubility. Retrieved January 10, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 10, 2026, from [Link]
-
Al-Dirbashi, O. Y., et al. (2006). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. PubMed. Retrieved January 10, 2026, from [Link]
- Rashed, M. S., et al. (2011). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry.
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | 1141-23-7 [amp.chemicalbook.com]
- 10. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 11. drugfuture.com [drugfuture.com]
- 12. This compound | 1141-23-7 [chemicalbook.com]
Technical Support Center: Purification of 3-(4-Chlorophenyl)glutaramic Acid
Welcome to the dedicated technical support guide for 3-(4-Chlorophenyl)glutaramic acid (CAS 1141-23-7). As a crucial intermediate in the synthesis of valuable active pharmaceutical ingredients (APIs) like Baclofen, its purity is not just a matter of yield, but of final product safety and efficacy.[1][2] This guide is structured to provide direct, actionable answers to common challenges encountered during the purification of this compound. We will move from general principles to specific troubleshooting scenarios, equipping you with the logic and methodologies to confidently tackle impurities.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a sound purification strategy.
Q1: What are the most common impurities found in crude this compound?
Based on common synthetic routes, impurities typically fall into three classes:
-
Unreacted Starting Materials: The most prevalent is often the parent dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid .[1]
-
Cyclic Side-Products: 3-(4-Chlorophenyl)glutarimide can form, especially if the reaction conditions involve excessive heat or dehydrating agents.[1][3] This impurity is particularly important to remove as its structure is closely related to the desired product.
-
Process-Related Impurities: This includes residual solvents from the reaction or initial work-up, and by-products from precursor synthesis, such as 4-chlorobenzaldehyde.[4]
Q2: How do these impurities typically arise during synthesis?
Understanding the origin of an impurity is key to preventing its formation and selecting a removal strategy.
-
Residual 3-(4-chlorophenyl)glutaric acid is almost always the result of an incomplete amidation reaction.
-
Formation of 3-(4-chlorophenyl)glutarimide occurs via intramolecular cyclization of the glutaramic acid, a process driven by heat. This can happen during synthesis or even during improper drying or storage conditions.
-
Residual Solvents are simply trapped within the crystal lattice of the crude product and must be removed through proper drying techniques.
Q3: What preliminary checks should I perform on my crude product before attempting purification?
Before committing to a large-scale purification, a small-scale analytical assessment is crucial.
-
Melting Point Analysis: A broad and depressed melting range compared to the literature value of 168-170°C is a strong indicator of impurity.[5][6]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components. A good starting mobile phase is a mixture of ethyl acetate and petroleum ether.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving closely related impurities.[4]
-
Proton NMR (¹H NMR): Provides structural confirmation and can help identify major impurities if their spectra are known.[7]
Troubleshooting Guide: Common Purification Issues
This section is formatted to address specific problems you may encounter in the lab.
Q: My final product has a low melting point (e.g., 162-166°C) and a broad melting range. What does this signify and how do I fix it?
A: This is a classic sign of a contaminated product. Impurities disrupt the crystal lattice of the solid, leading to a reduction in the energy required to melt it.
-
Causality: The presence of molecules that are structurally different from this compound prevents the formation of a uniform, stable crystal structure.
-
Solution Path:
-
Quantify: First, determine the purity level via HPLC to understand the scale of the problem.
-
Identify: If possible, identify the main impurity. A common culprit is the starting diacid, which has a different acidity and polarity.
-
Purify: Recrystallization is the most effective method for removing small amounts of co-crystallized impurities.[8][9] If the impurity level is high, an acid-base extraction to remove non-acidic impurities followed by recrystallization is a robust strategy.
-
Q: My HPLC analysis shows multiple impurity peaks. How do I choose the right purification method?
A: A multi-component mixture requires a systematic approach. The choice of method depends on the chemical properties of the impurities relative to your target compound.
-
Causality: Multiple peaks indicate either a poorly controlled reaction or the presence of both starting materials and side-products.
-
Solution Path: The workflow below provides a decision-making framework. The key is to exploit differences in polarity and acidity.
-
Scenario 1 (Different Acidities): If you suspect both the neutral imide and the more acidic diacid are present, an acid-base extraction is ideal. The amic acid and diacid will dissolve in a weak base (e.g., sodium bicarbonate), while the neutral imide remains in an organic solvent.
-
Scenario 2 (Similar Polarities): If impurities have similar functional groups and polarity, column chromatography is often necessary.[10]
-
Scenario 3 (Trace Impurities): If the total impurity level is low (<5%), a carefully optimized recrystallization is usually sufficient.[4]
-
Caption: Workflow for Choosing a Purification Strategy.
Q: My recrystallization attempt failed; the compound oiled out or didn't crystallize at all. What should I do?
A: This is a common and frustrating issue in recrystallization, but it is solvable by methodically adjusting the solvent system and cooling process.[9]
-
Causality:
-
Oiling Out: Occurs when the solution becomes saturated at a temperature that is above the melting point of your impure compound. The compound melts instead of crystallizing, forming an immiscible liquid.[9]
-
Failure to Crystallize: Usually caused by using too much solvent (the solution is not saturated) or by cooling too rapidly.
-
-
Solution Path: Follow this troubleshooting flowchart.
Caption: Troubleshooting Flowchart for Failed Recrystallization.
Q: My ¹H NMR spectrum looks clean, but I see large peaks for DMSO or Methanol. How can I remove them?
A: These are residual solvent peaks and are very common. While they may not interfere with many applications, they are considered impurities and should be removed for high-purity samples.
-
Causality: High-boiling point solvents like DMSO are notoriously difficult to remove. Solvents like methanol can also be trapped in the crystal lattice.
-
Solution Path:
-
High-Vacuum Drying: The most straightforward method. Dry the sample under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 40-50°C) can accelerate the process, but be cautious not to induce decomposition or cyclization to the imide.
-
Re-precipitation: Dissolve the product in a minimal amount of a suitable solvent (like hot methanol) and then crash it out by adding a large volume of a non-solvent (like cold deionized water). Filter the resulting precipitate and dry thoroughly. This process often leaves the entrapped solvent behind in the liquid phase.
-
Data Tables for Practical Application
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Comments |
| Methyl Isobutyl Ketone | 117 | Proven effective for the related 3-(4-chlorophenyl)glutaric acid, good starting point.[4] |
| Ethanol | 78 | A common polar solvent, may show high solubility even when cold. |
| Water | 100 | The compound is likely sparingly soluble; could be used as an anti-solvent or for re-precipitation. |
| Ethyl Acetate | 77 | Medium polarity solvent, good for a wide range of compounds. |
| Toluene | 111 | A non-polar solvent, likely to show low solubility. Could be part of a two-solvent system. |
Table 2: Starting Parameters for HPLC Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for separating small organic molecules of medium polarity. |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid | Provides good peak shape for acids and is MS-compatible. Start with a 50:50 ratio. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm or 266 nm | The chlorophenyl group provides strong UV absorbance. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes you have selected a suitable solvent (e.g., Methyl Isobutyl Ketone) from preliminary tests.[4]
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar.
-
Add Solvent: Add a small portion of the solvent (e.g., 20 mL) and begin heating the mixture with stirring on a hot plate to near the solvent's boiling point.
-
Minimum Hot Solvent: Continue adding the solvent in small portions until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[8]
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8][9]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by HPLC and melting point analysis.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of your sample.
-
Mobile Phase Preparation: Prepare two solutions. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solutions.
-
Sample Preparation: Accurately weigh approximately 5 mg of your this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Methanol and Water.
-
Instrument Setup:
-
Install a C18 column and equilibrate it with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to 230 nm.
-
Set the injection volume to 10 µL.
-
-
Analysis: Inject a blank (50:50 Methanol/Water), followed by your sample solution.
-
Data Processing: Integrate the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
References
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. Link
-
ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis. Link
-
ChemicalBook. This compound | 1141-23-7. Link
-
FAQ. How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? (2024-01-04). Link
-
University of California, Irvine. Recrystallization1. Link
-
Wiley Online Library. 3-(4-Chlorophenyl)-3-methyl-glutaric acid - Optional[13C NMR] - Chemical Shifts. Link
-
Nandi, S. et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research. Link
-
Santa Cruz Biotechnology, Inc. This compound | CAS 1141-23-7. Link
-
Northern Illinois University. Recrystallization - Single Solvent. Link
-
LGC Standards. This compound. Link
-
Journal of Chemical and Pharmaceutical Research. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). Link
-
University of Colorado Boulder. GENERAL HPLC METHODS. Link
-
ChemicalBook. 1141-23-7(this compound) Product Description. Link
-
ChemicalBook. This compound Property. Link
-
Google Patents. CA2240937C - A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide. Link
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication. Link
-
PubMed. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. (2015). Link
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Link
-
Japan International Cooperation Agency. III Analytical Methods. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
Sources
- 1. This compound | 1141-23-7 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 1141-23-7 [amp.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. env.go.jp [env.go.jp]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Chlorophenyl)glutarimide Hydrolysis
Welcome to the technical support center for the hydrolysis of 3-(4-Chlorophenyl)glutarimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions to yield the desired product, 3-(4-chlorophenyl)glutaric acid.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have before starting or while running your experiment.
Q1: What are the typical starting conditions for the hydrolysis of 3-(4-Chlorophenyl)glutarimide?
A1: The hydrolysis of 3-(4-Chlorophenyl)glutarimide is typically achieved under basic conditions. A common starting point involves using an aqueous or alcoholic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). Reaction temperatures can range from room temperature (25 °C) to elevated temperatures (85-90 °C) to drive the reaction to completion.[1] The choice of solvent and temperature will depend on the desired reaction rate and the stability of the starting material and product.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient and widely used method to monitor the progress of the reaction.[1] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 2:3 v/v), can effectively separate the starting glutarimide from the resulting glutaric acid product.[1] The starting material, being less polar, will have a higher Rf value than the dicarboxylic acid product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[1]
Q3: What is the expected product of the hydrolysis, and how is it typically isolated?
A3: The hydrolysis of 3-(4-Chlorophenyl)glutarimide opens the glutarimide ring to form 3-(4-chlorophenyl)glutaric acid.[1][2] The typical workup procedure involves cooling the reaction mixture, followed by an extraction with an organic solvent (like dichloromethane) to remove any unreacted starting material or non-polar impurities.[1] The aqueous layer, containing the carboxylate salt of the product, is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.[1] This protonates the carboxylate groups, causing the 3-(4-chlorophenyl)glutaric acid to precipitate out of the solution as a solid, which can then be collected by filtration.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the hydrolysis of 3-(4-Chlorophenyl)glutarimide.
Problem 1: Low or No Yield of 3-(4-chlorophenyl)glutaric acid
Q: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding. What are the potential causes and how can I fix this?
A: Low or no product yield in amide hydrolysis can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Base Concentration or Strength: The hydrolysis of the imide requires a sufficiently strong base to attack the carbonyl carbons.
-
Recommendation: Ensure you are using a strong base like KOH or NaOH. For a starting point, a 30 N aqueous solution of potassium hydroxide has been shown to be effective.[1] If using an alcoholic solvent, ensure the base is fully dissolved. The stoichiometry of the base is also critical; using a significant excess of the base can help drive the reaction to completion.
-
-
Insufficient Reaction Temperature or Time: Amide and imide hydrolysis can be slow at room temperature.[3]
-
Recommendation: If you are running the reaction at a lower temperature, consider increasing it. Reaction temperatures of 85-90 °C for a couple of hours have been reported to be successful.[1] Alternatively, if you are limited by temperature, extending the reaction time may be necessary. Monitor the reaction by TLC to determine the optimal time.
-
-
Poor Solubility of Starting Material: If the 3-(4-Chlorophenyl)glutarimide is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.
-
Recommendation: Consider using a co-solvent system. For instance, using ethanol in combination with an aqueous base can improve the solubility of the starting material.[1] Ensure vigorous stirring to maximize the contact between the reactants.
-
Problem 2: Incomplete Reaction - Starting Material Remains
Q: My TLC analysis shows a significant amount of starting material even after a prolonged reaction time. What should I do?
A: An incomplete reaction is a common issue. Here’s how to address it:
-
Driving the Equilibrium: Hydrolysis is a reversible reaction. While the final deprotonation of the carboxylic acid under basic conditions makes it essentially irreversible, insufficient base can lead to an equilibrium with significant starting material.[4]
-
Recommendation: As mentioned before, increasing the concentration of the base can help push the reaction forward. You can also try adding more base to the reaction mixture if you suspect it has been consumed.
-
-
Reaction Monitoring and Optimization:
-
Recommendation: Take aliquots of the reaction mixture at regular intervals and analyze them by TLC or HPLC to track the disappearance of the starting material and the appearance of the product. This will give you a better understanding of the reaction kinetics and help you determine if the reaction has stalled or is just slow.
-
The following workflow diagram illustrates a systematic approach to troubleshooting an incomplete hydrolysis reaction.
Caption: Troubleshooting workflow for an incomplete hydrolysis reaction.
Problem 3: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate. What are the possible side reactions and how can I minimize them?
A: While the hydrolysis of 3-(4-Chlorophenyl)glutarimide is generally clean, side reactions can occur, especially under harsh conditions.
-
Decarboxylation: Although less common for this specific molecule under these conditions, dicarboxylic acids can sometimes undergo decarboxylation at very high temperatures.
-
Recommendation: Avoid excessive heating. Stick to the recommended temperature ranges (e.g., up to 90 °C).[1] If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration.
-
-
Other Unidentified Impurities: The purity of your starting material is crucial. Impurities in the 3-(4-Chlorophenyl)glutarimide can lead to the formation of side products.
-
Recommendation: Ensure the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material before proceeding with the hydrolysis.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the hydrolysis and monitoring of the reaction.
Protocol 1: General Procedure for the Hydrolysis of 3-(4-Chlorophenyl)glutarimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-Chlorophenyl)glutarimide in a suitable solvent (e.g., an aqueous solution of potassium hydroxide or a mixture of ethanol and aqueous potassium hydroxide).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir for the required amount of time (e.g., 2 hours).[1]
-
Monitoring: Monitor the progress of the reaction by TLC (see Protocol 2).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an organic co-solvent was used, it can be removed under reduced pressure.
-
Extraction: Add deionized water and an immiscible organic solvent like dichloromethane to the reaction mixture and stir.[1] Separate the aqueous and organic layers. Discard the organic layer which contains non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6 M HCl) with stirring until the pH reaches 1-2.[1] A white solid of 3-(4-chlorophenyl)glutaric acid should precipitate.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.[1]
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., ethanol).
-
TLC Plate Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting 3-(4-Chlorophenyl)glutarimide as a reference.
-
Elution: Develop the TLC plate in a chamber containing an appropriate eluent system, such as ethyl acetate/petroleum ether (2:3, v/v).[1]
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) or by using a suitable staining agent (e.g., potassium permanganate stain).
-
Analysis: The product, 3-(4-chlorophenyl)glutaric acid, being more polar, will have a lower Rf value compared to the starting glutarimide. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Data Presentation
The following table summarizes typical reaction conditions for the hydrolysis of 3-(4-Chlorophenyl)glutarimide found in the literature.
| Parameter | Condition 1 | Condition 2 |
| Base | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |
| Solvent | 30 N Aqueous Solution | Ethanol |
| Temperature | 85-90 °C | 25 °C |
| Time | 2 hours | 6 hours |
| Monitoring | TLC (Ethyl acetate/Petroleum ether 2:3) | HPLC |
| Yield | 86.4% | Not explicitly stated for hydrolysis step |
| Reference | [1] | [1] |
Reaction Pathway
The hydrolysis of 3-(4-Chlorophenyl)glutarimide proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified reaction pathway for the hydrolysis of 3-(4-Chlorophenyl)glutarimide.
References
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (URL: [Link])
-
21.7: Chemistry of Amides - Chemistry LibreTexts. (URL: [Link])
-
A facile and efficient synthesis of Baclofen - Iranian chemical communication. (URL: [Link])
Sources
Technical Support Center: HPLC Analysis of 3-(4-Chlorophenyl)glutaramic acid
Welcome to the dedicated technical support guide for the HPLC analysis of 3-(4-Chlorophenyl)glutaramic acid. As a key intermediate and a known impurity of Baclofen (Baclofen Impurity B), its accurate quantification is critical for researchers and drug development professionals.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered during its analysis, moving beyond simple checklists to explain the underlying scientific principles.
Our approach is built on a foundation of rigorous scientific methodology and practical, field-proven experience. We will explore the causality behind common issues and provide self-validating protocols to ensure the integrity of your results.
Table of Contents
Analyte Overview & Key Properties
This compound is a polar molecule containing both a carboxylic acid and an amide functional group.[2] Its chemical nature presents specific challenges in reversed-phase chromatography. Understanding its properties is the first step in effective troubleshooting.
| Property | Value / Information | Significance for HPLC Analysis |
| Molecular Formula | C₁₁H₁₂ClNO₃[3][4] | Influences molecular weight and potential for UV absorbance. |
| Molecular Weight | 241.67 g/mol [3][4] | Standard molecular weight for mass spectrometry identification. |
| Melting Point | 168-170 °C[3][4] | Indicates a stable, solid compound at room temperature. |
| Solubility | Soluble in dimethyl sulfoxide and methanol; slightly soluble in water.[5][6] | Critical for sample and standard preparation. Dissolving in a solvent stronger than the mobile phase can cause peak distortion. It is best practice to dissolve the sample in the mobile phase itself whenever possible. |
| Structure | Contains a carboxylic acid (pKa ~4-5) and an amide group. | The ionizable carboxylic acid makes retention highly sensitive to mobile phase pH. The presence of polar groups can lead to interactions with residual silanols on the column packing, causing peak tailing.[7] |
| Context | Known as Baclofen EP Impurity B.[1] | Methods often need to be optimized for resolution from the active pharmaceutical ingredient (API), Baclofen. |
Recommended Starting HPLC Method Parameters
Based on established methods for Baclofen and its related compounds, the following table provides a robust starting point for your analysis. These parameters may require optimization depending on your specific instrumentation and resolution requirements.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention. The longer column length aids in resolving closely eluting impurities. |
| Mobile Phase A | Water with 0.1% Formic Acid or an appropriate buffer (e.g., Phosphate, Acetate) | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[7] Buffering the mobile phase is crucial for reproducible retention times if the pH is near the analyte's pKa. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV cutoff. Methanol can offer different selectivity which may be beneficial for resolving difficult peak pairs.[6] |
| Gradient/Isocratic | Isocratic or a shallow gradient | An isocratic method using a mixture like 56:44 water/methanol with an acidic modifier can be effective. A gradient may be necessary to separate the analyte from Baclofen and other impurities.[6][8] |
| Flow Rate | 1.0 - 2.0 mL/min | A flow rate of 2.0 mL/min has been used successfully, but lower flow rates (1.0 mL/min) can improve resolution at the cost of longer run times.[9][10] |
| Column Temperature | 25-30 °C | Maintaining a consistent, controlled temperature is critical for stable retention times, as temperature affects mobile phase viscosity and analyte-stationary phase interactions.[11][12] |
| Detection (UV) | 220 nm or 266 nm | 220 nm provides general sensitivity for compounds with aromatic rings. 266 nm has also been shown to be effective for related compounds.[10] |
| Injection Volume | 5-20 µL | Start with a lower injection volume to avoid column overload, which can cause peak fronting or broadening.[9][13] |
| Sample Diluent | Mobile Phase | To prevent peak shape distortion, the sample should always be dissolved in the mobile phase or a weaker solvent.[14] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.
Peak Shape Problems
Good peak shape is fundamental to accurate quantification. The ideal peak is a symmetrical Gaussian shape; deviations like tailing, fronting, or splitting indicate underlying problems.[15]
Peak tailing, where the back half of the peak is drawn out, is a frequent issue for polar and ionizable compounds.[13]
-
Primary Cause: Secondary Silanol Interactions. Standard silica-based C18 columns have residual, unreacted silanol groups on their surface. At mid-range pH, these silanols can be ionized and interact strongly with the polar functional groups on your analyte, causing a portion of the molecules to lag behind, resulting in a tail.[7]
-
Solution 1: Lower Mobile Phase pH. Add an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, neutralizing their charge and minimizing unwanted secondary interactions.[7]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns are designed to have minimal residual silanols. If you consistently see tailing with polar compounds, switching to a column specifically designed for this purpose is a worthwhile investment.
-
-
Secondary Cause: Column Contamination or Degradation. Accumulation of strongly retained sample matrix components at the column inlet can disrupt the sample path.[15] Similarly, operating at a high pH (>7) can dissolve the silica backbone, creating a void at the head of the column.[15]
-
Solution: Use a Guard Column and Proper Flushing. A guard column is an inexpensive, disposable column that protects your analytical column from contaminants.[7] After a batch of samples, flush the column with a strong, compatible solvent (like 100% acetonitrile or methanol) to remove any adsorbed material.
-
// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH < 3?", fillcolor="#F1F3F4", fontcolor="#202124"]; lower_ph [label="Action: Add 0.1% Formic or\nTrifluoroacetic Acid to Mobile Phase", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the column old or heavily used?", fillcolor="#F1F3F4", fontcolor="#202124"]; flush_col [label="Action: Flush column with strong solvent.\nConsider replacing.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_guard [label="Preventative Action:\nInstall a guard column.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Problem Resolved", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> check_ph; check_ph -> lower_ph [label="No"]; check_ph -> check_column [label="Yes"]; lower_ph -> end_good; check_column -> flush_col [label="Yes"]; check_column -> use_guard [label="No, but want to prevent"]; flush_col -> end_good; use_guard -> end_good; }
Workflow for Troubleshooting Peak Tailing.
Split peaks suggest that the sample band is being disrupted before or at the very beginning of the separation.[7][13]
-
Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause miscibility issues upon injection, disrupting the sample band.[16]
-
Solution: Re-dissolve your sample in the mobile phase itself. This is the most reliable way to ensure a sharp injection profile.[14]
-
-
Cause 2: Partially Blocked Frit or Column Void. Debris from injector seals or precipitated sample can clog the inlet frit of the column, creating a non-uniform flow path.[7] A void at the column inlet can have a similar effect.
-
Solution: First, disconnect the column and check if the system pressure returns to normal; if so, the blockage is in the column. Try back-flushing the column (if permitted by the manufacturer) at a low flow rate. If this fails, the column may need to be replaced.[17]
-
Retention Time Instability
Consistent retention times are essential for peak identification and method reproducibility. Drifting retention times can compromise your entire analysis.[18]
This is a classic case of retention time drift, which is typically caused by slow changes in the system's chemical or physical state.[11][18]
-
Cause 1: Changing Mobile Phase Composition. If you are using a pre-mixed mobile phase in an open reservoir, the more volatile organic component (e.g., methanol or acetonitrile) can slowly evaporate.[11] This increases the aqueous content of the mobile phase, leading to longer retention times. Conversely, absorption of atmospheric CO₂ can slightly lower the pH of an unbuffered aqueous phase, which can alter the retention of ionizable compounds.[11]
-
Solution: Use an online mixer or degasser if your system has one. Always keep mobile phase reservoirs capped.[11] For pH-sensitive separations, preparing fresh buffered mobile phase daily is recommended.
-
-
Cause 2: Inadequate Column Equilibration. If retention times are unstable at the beginning of a run, the column may not be fully equilibrated with the starting mobile phase conditions. This is especially common with gradient methods.
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase before the first injection.[17]
-
-
Cause 3: Temperature Fluctuations. Lab temperature can vary throughout the day. A change in temperature affects mobile phase viscosity and the kinetics of partitioning, leading to retention time shifts.[11][12]
-
Solution: Use a thermostatted column compartment. This is the most effective way to eliminate temperature as a variable.[17]
-
Sudden, random changes point to a more immediate mechanical issue rather than a slow drift.
-
Cause 1: Pump Malfunction or Air Bubbles. Air bubbles trapped in the pump head or check valves will cause the pump to deliver an inconsistent flow rate, leading to erratic retention times.[17][19]
-
Solution: Degas your mobile phases thoroughly using sonication, vacuum, or helium sparging. Purge the pump to dislodge any trapped bubbles. If the problem persists, the pump seals or check valves may need to be replaced.[20]
-
-
Cause 2: System Leak. A small, often hard-to-see leak anywhere between the pump and the detector will cause a drop in flow rate and a corresponding increase in retention time.[16][18]
-
Solution: Systematically check all fittings for any signs of moisture or salt crystal buildup (from buffers). Tighten or replace any leaking fittings.
-
Poor Resolution
Resolution is the measure of separation between two adjacent peaks. For impurity analysis, achieving adequate resolution between the main component (Baclofen) and the impurity (this compound) is paramount.
Improving resolution involves manipulating the three factors that control it: efficiency, selectivity, and retention.
-
Solution 1: Optimize Selectivity (α). This is the most powerful way to improve resolution. Selectivity is the difference in affinity of the two analytes for the stationary phase.
-
Change Organic Modifier: Switch from methanol to acetonitrile, or vice versa. The different solvent properties can alter elution order and improve separation.
-
Adjust pH: Since both Baclofen and the analyte are ionizable, a small change in mobile phase pH can dramatically alter their relative retention and improve the separation.[21]
-
Try a Different Column: If changes to the mobile phase are insufficient, switching to a column with a different stationary phase (e.g., a Phenyl or Cyano column) will provide a completely different selectivity.
-
-
Solution 2: Increase Efficiency (N). Efficiency relates to the narrowness of the peaks. Narrower peaks are easier to resolve.
-
Decrease Flow Rate: Lowering the flow rate gives more time for the analytes to interact with the stationary phase, leading to sharper peaks and better resolution.[9]
-
Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles will generate more theoretical plates and thus higher efficiency.
-
// Nodes start [label="Poor Resolution Between\nAnalyte and Baclofen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_alpha [label="Modify Selectivity (α)", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Switch Organic Modifier\n(MeOH ↔ ACN)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust Mobile Phase pH", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_n [label="Increase Efficiency (N)", fillcolor="#FBBC05", fontcolor="#202124"]; lower_flow [label="Decrease Flow Rate", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Use Longer Column or\nSmaller Particle Size Column", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> optimize_alpha; start -> increase_n; optimize_alpha -> change_solvent; optimize_alpha -> adjust_ph; increase_n -> lower_flow; increase_n -> change_column; change_solvent -> end_good; adjust_ph -> end_good; lower_flow -> end_good; change_column -> end_good; }
Decision Tree for Improving Resolution.
Low Sensitivity & Baseline Noise
Sensitivity is determined by the signal-to-noise ratio (S/N). To detect low levels of your analyte, you must either increase the signal or decrease the noise.[22]
A noisy baseline can originate from the mobile phase, the pump, or the detector.[20]
-
Cause 1: Contaminated or Poorly Mixed Mobile Phase. Impurities in solvents or additives (especially those with high UV absorbance like TFA) can create noise. Incomplete mixing of mobile phase components can also cause periodic fluctuations in the baseline.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all buffered mobile phases. Ensure your online mixer is functioning correctly or, if mixing manually, ensure thorough mixing.[7]
-
-
Cause 2: Detector Issues. A failing detector lamp will produce less light, leading to higher noise.[23] Contamination or air bubbles in the detector flow cell can also cause spikes and general instability.[20]
-
Solution: Check the lamp energy or lifetime via your instrument software. Flush the detector cell with a solvent like isopropanol to clean it.
-
-
Cause 3: Pump Pulsations. Even with pulse dampeners, pumps can create small, periodic pressure fluctuations that appear as a noisy baseline.
-
Solution: Ensure the pump is properly purged and that the check valves are functioning correctly.[20]
-
Experimental Protocols
Protocol 1: Systematic Diagnosis of Retention Time Drift
-
Check the Obvious: Confirm that the mobile phase composition and flow rate entered in the method match the intended values. Ensure reservoirs are not empty.
-
Isolate the Cause (Chemical vs. Physical): Inject a non-retained compound (e.g., Uracil).
-
Diagnose Physical Issues:
-
Perform a system pressure test. An unusually low or fluctuating pressure indicates a leak or air in the pump.
-
Visually inspect all fittings from the pump to the waste line for leaks.[19]
-
Purge the pump thoroughly to remove any air bubbles.
-
-
Diagnose Chemical Issues:
-
Prepare fresh mobile phase, paying close attention to the buffer preparation and pH measurement.
-
Increase the column equilibration time before the next run.
-
If drift persists, consider that the column stationary phase may be degrading. Flush the column or try a new one.
-
References
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Chromatography Today.
- CHROMacademy. Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Phenomenex. Common HPLC Problems & How to Deal With Them.
- LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting.
- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.
- Element Lab Solutions. Retention Time Variability in HPLC.
- Chromatography Today. What are the Reasons for Resolution Failure in HPLC?.
- SCION Instruments. HPLC Troubleshooting Guide.
- YouTube. Why Does Retention Time Shift? | HPLC Tip.
- KNAUER.
- PharmaGuide. Troubleshooting Changes in Retention Time in HPLC.
- Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
- HPLC Primer. Sensitivity Slowly Diminishes in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Patsnap Eureka. How to Address Detector Noise in HPLC Systems.
- Nandi, S. et al. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.
- Sowjanya, G. et al. A new stability indicating RP-HPLC method for the determination of baclofen in injections. World Journal of Pharmaceutical Research.
- ChemicalBook. This compound.
- LGC Standards. This compound.
- Research and Reviews: Journal of Pharmaceutical Analysis.
- MicroSolv. Baclofen Analyzed with HPLC - AppNote.
- Indian Journal of Research in Pharmacy and Biotechnology.
- Santa Cruz Biotechnology. This compound | CAS 1141-23-7.
- ChemicalBook. 1141-23-7(this compound) Product Description.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. Baclofen Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. youtube.com [youtube.com]
- 10. ijrpb.com [ijrpb.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. bvchroma.com [bvchroma.com]
- 15. waters.com [waters.com]
- 16. phenomenex.com [phenomenex.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. academic.oup.com [academic.oup.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 23. Sensitivity Slowly Diminishes in HPLC - HPLC Primer [mtc-usa.com]
- 24. youtube.com [youtube.com]
preventing byproduct formation in Hofmann rearrangement of glutaramic acid derivatives
Welcome to the technical support center for the Hofmann rearrangement of glutaramic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, specifically focusing on minimizing byproduct formation to maximize the yield and purity of your target amine, such as 4-aminobutanoic acid (GABA) and its analogues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions, but the mechanistic reasoning behind them.
Q1: My reaction yield is very low, and I've isolated a significant amount of an insoluble white precipitate. What is happening and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This is the most common issue encountered in the Hofmann rearrangement. The low yield of the desired primary amine is almost certainly linked to the formation of the white precipitate, which is a symmetrically substituted urea byproduct.[1]
Mechanistic Insight: The Hofmann rearrangement proceeds through a highly reactive isocyanate intermediate (R-N=C=O).[2][3] In an ideal reaction, this intermediate is rapidly hydrolyzed by water under basic conditions to form an unstable carbamic acid, which then decarboxylates to the desired primary amine.[4] However, the primary amine product is itself a nucleophile. If it encounters an isocyanate molecule before hydrolysis occurs, it will react to form a stable and often insoluble N,N'-disubstituted urea.
Troubleshooting Protocol:
-
Increase Base Concentration: The rate of isocyanate hydrolysis is dependent on the hydroxide concentration. By increasing the concentration of NaOH or KOH, you can kinetically favor the desired hydrolysis pathway over the bimolecular reaction that leads to urea formation.[1] A high local concentration of base ensures the isocyanate is captured by hydroxide/water before it can react with the newly formed amine.
-
Control Temperature and Addition:
-
Step 1 (N-Bromination): Prepare the sodium hypobromite reagent in situ at low temperatures (0-5 °C) by adding bromine slowly to a cold, stirred solution of concentrated sodium hydroxide. Add your glutaramic acid derivative to this cold solution. This minimizes degradation of the hypobromite and controls the initial exothermic reaction.[1]
-
Step 2 (Rearrangement): After the initial formation of the N-bromoamide, slowly warm the reaction mixture. The rearrangement to the isocyanate often requires thermal energy. A common protocol involves heating to 70-75 °C for a set period (e.g., 30-60 minutes) to drive the rearrangement and subsequent hydrolysis to completion.[1]
-
-
Maintain a Homogeneous Solution: For glutaramic acid derivatives, the presence of the second carboxylate group can impact solubility. Ensure vigorous stirring and sufficient solvent (water) to keep all species in solution, preventing localized concentration gradients where the amine product might build up and react with the isocyanate.
Q2: The reaction is not going to completion, and I am recovering a lot of my starting glutaramic acid amide. What went wrong?
A2: Reagent Stoichiometry and Stability
This issue typically points to a problem with the active halogenating agent, sodium hypobromite (NaOBr).
Mechanistic Insight: The first two steps of the Hofmann rearrangement involve the deprotonation of the amide nitrogen followed by halogenation to form an N-bromoamide, and a second deprotonation to form the N-bromoamide anion which then rearranges.[2][4] If the hypobromite is not present in sufficient quantity or has degraded, these initial steps will not occur efficiently.
Troubleshooting Protocol:
-
Use Fresh Reagents: Sodium hypobromite is unstable and should always be prepared fresh (in situ) immediately before use.[1]
-
Verify Stoichiometry: The overall stoichiometry requires 2 moles of NaOH for every 1 mole of Br₂ to form NaOBr and NaBr, plus additional base to deprotonate the amide twice and neutralize the resulting HBr. A common molar ratio is Amide:Br₂:NaOH of 1 : 1.1 : 4.4. Ensure you are using a sufficient excess of both bromine and base.
-
Monitor Bromine Addition: When adding bromine to the cold NaOH solution, the color should initially disappear as it reacts to form the colorless hypobromite. A faint persistent yellow-orange color indicates that a slight excess of hypobromite has been formed and is ready for the reaction.
| Parameter | Effect on Yield | Recommendation for Glutaramic Acid Derivatives | Rationale |
| Temperature | Complex | Low temp (0-5°C) for NaOBr formation, then high temp (70-75°C) for rearrangement.[1] | Prevents NaOBr degradation; provides activation energy for rearrangement. |
| Base (NaOH) Conc. | High conc. increases yield | Use at least 4 equivalents; consider 5-6 M concentration. | Favors rapid isocyanate hydrolysis, minimizing urea formation.[1] |
| Rate of Heating | Moderate | Gradual warming from 5°C to 75°C over 20-30 minutes. | Ensures controlled rearrangement and minimizes side reactions. |
| Stirring | Vigorous | Use overhead or efficient magnetic stirring. | Maintains homogeneity, crucial for the dianionic substrate. |
Frequently Asked Questions (FAQs)
Q1: How does the free carboxylic acid on my glutaramic acid derivative affect the reaction?
The second carboxylic acid is a critical consideration. Under the strongly basic conditions of the reaction, this group will be deprotonated to a carboxylate anion (-COO⁻). This has two main consequences:
-
Increased Basicity Requirement: You must account for this acidic proton when calculating your base stoichiometry. An extra equivalent of NaOH is required to deprotonate this site.
-
Solubility: The resulting dianion may have different solubility properties than the starting monoamide. This typically improves water solubility, which is advantageous for this aqueous reaction.
Q2: Can I synthesize a protected amine, like a Boc-carbamate, directly from this reaction?
Yes, this is a very common and powerful variation of the Hofmann rearrangement. Instead of hydrolyzing the isocyanate intermediate to an amine, it can be "trapped" by a suitable nucleophile.[2]
-
For a Boc-protected amine: After the rearrangement step, instead of a standard aqueous workup, the reaction can be performed in the presence of tert-butyl alcohol. The alcohol will trap the isocyanate to form the stable tert-butoxycarbonyl (Boc) protected amine.[2]
-
For a methyl carbamate: Performing the reaction with sodium methoxide in methanol instead of sodium hydroxide in water will yield the corresponding methyl carbamate.[5][6] This is often advantageous as carbamates are easily purified by chromatography and can be readily hydrolyzed to the free amine under controlled conditions.
Q3: Are there milder or alternative reagents to Br₂/NaOH for sensitive substrates?
Absolutely. While the classical conditions are robust, they are harsh. For substrates with base-sensitive functional groups, several alternatives have been developed:
-
N-Bromosuccinimide (NBS) and a Strong, Non-Nucleophilic Base: Using NBS with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effect the rearrangement under less aqueous conditions.[7]
-
Hypervalent Iodine Reagents: Reagents like Phenyliodine(III) diacetate (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA) can promote the rearrangement under mildly acidic or neutral conditions, which can be invaluable for sensitive molecules.[8]
Detailed Experimental Protocol: Synthesis of 4-Aminobutanoic Acid from Glutaramic Acid
Disclaimer: This is a generalized protocol. All laboratory work should be performed with appropriate safety precautions and personal protective equipment.
Step 1: Preparation of Sodium Hypobromite Solution
-
In a three-necked flask equipped with an overhead stirrer, a thermometer, and a dropping funnel, prepare a solution of sodium hydroxide (4.4 eq.) in water.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add bromine (1.1 eq.) via the dropping funnel to the vigorously stirred, cold NaOH solution. Maintain the temperature below 10 °C throughout the addition. The solution should be a pale yellow. Use this solution immediately.
Step 2: N-Bromination
-
Dissolve glutaramic acid (1.0 eq.) in a separate container with a small amount of cold water and NaOH (1.0 eq) to form the sodium salt.
-
Slowly add this solution to the cold sodium hypobromite solution from Step 1, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture at this temperature for 15-20 minutes.
Step 3: Rearrangement and Hydrolysis
-
Remove the ice bath and replace it with a heating mantle.
-
Slowly warm the reaction mixture to 70-75 °C.
-
Maintain this temperature with continued vigorous stirring for 45 minutes. The reaction progress can be monitored by TLC or LCMS.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Acidify the solution carefully with concentrated HCl to a pH of ~4-5. The desired amino acid product is often least soluble at its isoelectric point.
-
Cool the solution in an ice bath to precipitate the 4-aminobutanoic acid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
Wikipedia. (2024). Hofmann rearrangement. [Link]
-
Jevtić, I., Došen-Mićović, L., & Ivanović, M. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis. [Link]
-
The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
-
JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
-
Chemistry Stack Exchange. (2025). Hofmann rearrangement and carbamates. [Link]
-
Nabagram Hiralal Paul College. Rearrangement to electron-deficient nitrogen: Hofmann Rearrangement. [Link]
-
Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. [Link]
-
Khan Academy. (n.d.). Hoffmann bromamide degradation reaction. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Brocksom, T. J., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development. [Link]
-
Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. (n.d.). Synthesis of dicarboxylic acid monoamides. [Link]
-
chemeurope.com. (n.d.). Hofmann rearrangement. [Link]
-
PharmD Guru. (n.d.). HOFMANN REARRANGEMENT. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hofmann_rearrangement [chemeurope.com]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Stability of 3-(4-Chlorophenyl)glutaramic Acid in Solution
Welcome to the technical support center for 3-(4-Chlorophenyl)glutaramic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for the stability challenges encountered when working with this compound in solution. Understanding and controlling the stability of your compound is paramount for generating reproducible and reliable experimental data.
Introduction to Stability Concerns
This compound is an amide-containing molecule. The amide bond, while relatively stable, is susceptible to cleavage through hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.[1][2] This degradation can impact the accuracy of your results by decreasing the concentration of the active compound and introducing a new chemical entity, 3-(4-chlorophenyl)glutaric acid, into your experiments. This guide provides a framework for understanding, predicting, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the amide bond. This reaction involves the cleavage of the carbon-nitrogen bond by water, resulting in the formation of 3-(4-chlorophenyl)glutaric acid and ammonia.[1][3] This process can be accelerated by acidic or basic conditions.[1]
Q2: How do pH and temperature affect the stability of the compound?
A2: Both pH and temperature are critical factors.
-
pH: The rate of amide hydrolysis is significantly influenced by pH. The reaction is generally slowest near neutral pH (around 7) and is catalyzed by both acids (pH < 7) and bases (pH > 7).[1] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water.[1][3] In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[1]
-
Temperature: An increase in temperature accelerates the rate of chemical reactions, including amide hydrolysis.[1] Therefore, storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is crucial for minimizing degradation over time.
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: For optimal stability, stock solutions should be prepared in a high-purity aprotic organic solvent such as DMSO or methanol, where the compound is known to be soluble.[4][5] These solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For aqueous working solutions, it is best to prepare them fresh before each experiment from the frozen stock. If temporary storage of aqueous solutions is necessary, use a buffer at or near neutral pH and keep the solution on ice or at 2-8°C for the shortest time possible.
Q4: What is the main degradation product I should look for?
A4: The primary degradation product is 3-(4-chlorophenyl)glutaric acid .[6] This can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance and growth of a peak corresponding to this di-acid compound over time is a direct indicator of degradation.
Troubleshooting Guide
This section provides solutions to specific experimental problems related to the instability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results | Degradation of the compound in solution between experiments run on different days. | Prepare fresh working solutions from a frozen, organic stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods, even at 4°C. |
| Decreasing Analyte Concentration | Hydrolysis of the amide bond in your aqueous buffer over the course of an experiment. | If possible, maintain the pH of your experimental buffer near neutral. If the experiment must be run at acidic or basic pH, minimize the incubation time. Run a time-course stability check in your buffer to quantify the rate of degradation and apply a correction factor if necessary. |
| Appearance of an Unknown Peak in HPLC/LC-MS | Formation of the degradation product, 3-(4-chlorophenyl)glutaric acid. | Confirm the identity of the new peak by running a standard of 3-(4-chlorophenyl)glutaric acid, if available. To mitigate its formation, follow the best practices for solution preparation and storage outlined in the FAQs. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
Chemical Degradation Pathway
The hydrolysis of this compound is a fundamental reaction to understand.
Caption: Hydrolysis of this compound. (Note: Images are placeholders for chemical structures).
Experimental Protocols
To proactively address stability, researchers can perform forced degradation studies. These studies intentionally stress the compound to rapidly identify potential degradation pathways and establish stable analytical methods.[7][8][9]
Protocol: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions (acidic, basic, and thermal).
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol).
-
Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis (Control): Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
-
Incubation:
-
Store a set of acid, base, and neutral samples at room temperature (~25°C).
-
Store a second set of samples in an incubator at an elevated temperature (e.g., 60°C) to assess thermal stress.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot from each sample, neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample and vice-versa), and inject it into the HPLC system.
-
Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound (this compound) at each time point.
-
Monitor the appearance and increase in peak area of any new peaks, particularly the expected 3-(4-chlorophenyl)glutaric acid degradant.
-
Calculate the percentage of degradation over time for each condition. A degradation of 5-20% is typically sufficient to demonstrate the specificity of the analytical method.[7]
-
This structured approach will provide clear, quantitative data on the compound's stability profile, enabling the development of robust experimental and analytical methods.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 819-835. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4167-4174. [Link]
-
Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 8(4), 48-56. [Link]
- Principles of Drug Action 1, Spring 2005, Amides. University of Minnesota.
-
Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. (2015). Applied Microbiology and Biotechnology, 99(23), 9963-9973. [Link]
- Method for producing optically active 3-substituted glutaric acid monoamide. (2011).
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Process for production of optically active 3-substituted glutaric acid monoamide. (2012).
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2013). The Journal of Organic Chemistry, 78(15), 7346-7359. [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? Quora. [Link]
-
3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd. [Link]
-
This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. (1975). Journal of Bacteriology, 124(2), 679-686. [Link]
-
3-(4-Chlorophenyl) glutaric acid. Pratap Organics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Scaling Up 3-(4-Chlorophenyl)glutaramic Acid Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 3-(4-Chlorophenyl)glutaramic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical intermediate, which is notably a precursor in the synthesis of Baclofen.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental and scale-up issues.
Section 1: Synthesis Overview & Core Chemistry
The most common and scalable synthetic route to this compound involves the ring-opening of 3-(4-Chlorophenyl)glutaric anhydride with ammonia. The anhydride itself is typically prepared from 3-(4-Chlorophenyl)glutaric acid, which can be synthesized from starting materials like 4-chlorobenzaldehyde and ethyl acetoacetate.[1] Understanding this sequence is crucial, as the purity of each intermediate directly impacts the success of the subsequent step.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide - Common Synthesis Problems
This section addresses the most frequently encountered issues during the synthesis.
Low Yield & Incomplete Reactions
Question: My amidation reaction of 3-(4-Chlorophenyl)glutaric anhydride consistently gives low yields. What are the likely causes and how can I fix them?
Answer: Low yields in this amidation step are a common problem, often stemming from issues with the starting material, reaction conditions, or side reactions. Let's break down the primary culprits:
-
Poor Quality of the Anhydride Starting Material: 3-(4-Chlorophenyl)glutaric anhydride is susceptible to hydrolysis.[3] Exposure to atmospheric moisture can convert it back to the corresponding dicarboxylic acid, which will not react under these amidation conditions.
-
Troubleshooting:
-
Verify Anhydride Quality: Before starting, confirm the identity and purity of your anhydride using techniques like melting point (approx. 128-130°C) and IR spectroscopy (look for characteristic anhydride C=O stretches).[3]
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use and store the anhydride under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when handling large quantities.
-
-
-
Suboptimal Reaction Conditions: The reaction of the anhydride with ammonia is an equilibrium-driven process. Temperature and reactant concentration play a critical role.
-
Troubleshooting:
-
Ammonia Source & Stoichiometry: Using an excess of aqueous ammonia can help drive the reaction to completion.[4][5] The reaction is typically performed in water or a co-solvent.
-
Temperature Control: The reaction is often exothermic. Start the reaction at a lower temperature (e.g., 0-10°C) and allow it to warm to room temperature. Overheating can lead to the formation of the undesired glutarimide byproduct.
-
-
-
Formation of Side Products: The primary side product of concern is 3-(4-Chlorophenyl)glutarimide, formed by the cyclization of the desired glutaramic acid product. This is particularly problematic at elevated temperatures.[1]
-
Troubleshooting:
-
Strict Temperature Monitoring: Maintain the reaction temperature below 40°C. On a larger scale, this requires an efficient reactor cooling system.
-
Minimize Reaction Time: Monitor the reaction by TLC or HPLC and proceed with work-up as soon as the starting anhydride is consumed to prevent prolonged exposure of the product to conditions that favor cyclization.
-
-
Caption: Key considerations and solutions for process scale-up.
Section 3: Analytical Methods & Quality Control
Question: How should we monitor this reaction and what are the critical quality control tests for the final product?
Answer: A robust analytical strategy is essential for process control and ensuring the final product meets specifications.
| Analytical Technique | Purpose | Details |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring: Provides a quick, qualitative assessment of reaction completion. | A common mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 2:3 v/v), which is effective for the precursor diacid and can be adapted for the amic acid. [6][7]The disappearance of the anhydride spot indicates reaction completion. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification: The primary method for determining the purity of the final product and quantifying impurities. | A reverse-phase C18 column is typically used. The mobile phase could consist of an acetonitrile/water mixture. A UV detector set to an appropriate wavelength (e.g., 266 nm) is used for detection. Purity of >99% is often achievable. [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation: Confirms the chemical structure of the final product and intermediates. | ¹H and ¹³C NMR will provide definitive structural information, allowing you to distinguish between the amic acid, the diacid, and the imide. |
| Infrared (IR) Spectroscopy | Functional Group Analysis: Quickly confirms the presence of key functional groups and can be used to verify the conversion of anhydride to amic acid. | Look for the disappearance of the anhydride peaks (~1800 and 1750 cm⁻¹) and the appearance of amide C=O (~1670 cm⁻¹) and carboxylic acid C=O (~1710 cm⁻¹) stretches. |
| Mass Spectrometry (MS) | Molecular Weight Verification: Confirms the molecular weight of the product. | LC-MS is a powerful tool for identifying the product peak as well as low-level impurities. |
Section 4: Reference Experimental Protocols
The following protocols are synthesized from literature procedures and should be adapted and optimized for your specific laboratory or plant conditions. [6][8]
Protocol 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
-
To a suitable three-necked flask equipped with a mechanical stirrer and thermometer, add ethanol (2.8 L), potassium hydroxide (100 g), and the precursor intermediates (e.g., 720g of intermediate 'a' and 1600g of intermediate 'b' from the Claisen condensation). [6]2. Stir the mixture at 25°C for approximately 6 hours. [6]Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with deionized water (e.g., 2 volumes).
-
Perform an extraction with an organic solvent like dichloromethane or ether to remove organic impurities, discarding the organic layer. [6][9]5. Cool the remaining aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated hydrochloric acid. [6][7]A white solid will precipitate.
-
Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum at 55-60°C to yield crude 3-(4-chlorophenyl)glutaric acid. [6]7. Purification (Optional but Recommended): Recrystallize the crude product from a solvent such as methyl isobutyl ketone to achieve HPLC purity >99%. [6]
Protocol 2: Synthesis of this compound
-
Prepare 3-(4-Chlorophenyl)glutaric anhydride from the diacid using a standard dehydrating agent like acetic anhydride, followed by purification.
-
In a jacketed reactor cooled to 0-5°C, charge the 3-(4-Chlorophenyl)glutaric anhydride (1 equivalent).
-
Slowly add a pre-chilled solution of concentrated aqueous ammonium hydroxide (e.g., 2-3 equivalents) while maintaining the internal temperature below 15°C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature (20-25°C). Monitor the reaction by TLC or HPLC until the starting anhydride is consumed (typically 1-2 hours).
-
Add deionized water (e.g., 700 ml per 120g of starting material) and an immiscible organic solvent like toluene (e.g., 500 ml) to the reaction mixture and stir for 20 minutes. [8]6. Separate the layers and discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully adjust the pH to 2-3 with concentrated hydrochloric acid. A white solid will precipitate. [8]8. Stir the slurry for 30-60 minutes in the ice bath, then filter the solid.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 55-60°C for 5-8 hours to yield this compound as a white solid. [8]
References
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Retrieved from [Link]
-
FAQ. (2024). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? Retrieved from [Link]
- Nandi, U., et al. (n.d.). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B, 4(2), 158-163. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]
- Google Patents. (n.d.). CA2240937C - A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide.
-
Journal of the American Chemical Society. (2026). Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. Retrieved from [Link]
-
ResearchGate. (2025). A short and convenient chemoenzymatic synthesis of both enantiomers of 3-phenylGABA and 3-(4-chlorophenyl)GABA (Baclofen). Retrieved from [Link]
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 8. This compound | 1141-23-7 [chemicalbook.com]
- 9. ajchem-b.com [ajchem-b.com]
Technical Support Center: Troubleshooting Unknown Peaks in HPLC Analysis of 3-(4-Chlorophenyl)glutaramic acid
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering unknown peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Chlorophenyl)glutaramic acid. The content is structured to offer both a high-level strategic workflow and detailed, practical answers to specific experimental challenges.
Part 1: Foundational Troubleshooting Workflow
The appearance of unexpected peaks in an HPLC chromatogram can arise from various sources, including impurities from the synthesis, degradation products, or artifacts from the sample preparation and analysis itself. A systematic approach is crucial for efficient and accurate identification.
Initial Assessment and Triage
Before delving into complex experiments, a thorough initial assessment can often provide significant clues. This involves a meticulous review of the sample's history, the experimental conditions, and the characteristics of the unknown peak.
An effective troubleshooting workflow begins with a systematic evaluation of the problem, starting from the simplest potential causes and progressing to more complex investigations.
Caption: General workflow for identifying unknown HPLC peaks.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
This section addresses specific questions and scenarios you might encounter during your analysis of this compound.
FAQ 1: An unknown peak is observed close to the main peak of this compound. What are the likely culprits?
Answer:
When an unknown peak elutes close to the main analyte, it often suggests a structurally similar compound. For this compound, the most probable candidates are process-related impurities or isomers.
Potential Identities & Explanations:
-
3-(4-Chlorophenyl)glutaric acid: This is a very common impurity and a potential degradation product resulting from the hydrolysis of the amide group in this compound.[1][2] The presence of acidic or basic conditions, even trace amounts in your sample or mobile phase, can facilitate this conversion, which is often accelerated by heat.[3][4]
-
Isomers of this compound: Positional isomers, such as those with the chloro group at the 2- or 3-position of the phenyl ring, could be present if the starting materials for the synthesis were not pure. These isomers would likely have very similar chromatographic behavior.
-
Starting Materials and Intermediates: Incomplete reaction or inefficient purification during synthesis can lead to the presence of residual starting materials or intermediates. A review of the synthetic route is essential to identify these possibilities. For instance, one common synthesis involves the reaction of ethyl acetoacetate and 4-chlorobenzaldehyde.[5]
Troubleshooting Protocol:
-
Review the Synthesis: Carefully examine the synthetic pathway used to produce the this compound. Identify all starting materials, reagents, and potential intermediates.
-
Spiking Experiment: If reference standards for potential impurities like 3-(4-Chlorophenyl)glutaric acid are available, perform a spiking experiment. Add a small amount of the standard to your sample and observe if the unknown peak increases in area.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight, a critical piece of information for identification. 3-(4-Chlorophenyl)glutaric acid has a molecular weight of 242.66 g/mol .[6]
-
Method Optimization: Adjust the HPLC method to improve the resolution between the main peak and the unknown. This can be achieved by modifying the mobile phase composition, gradient slope, or stationary phase. A different column chemistry, such as a phenyl-hexyl phase, might offer better selectivity for aromatic positional isomers.
FAQ 2: I'm seeing a new peak appear in my aged samples or samples exposed to harsh conditions. What could it be?
Answer:
The appearance of new peaks upon storage or exposure to stress conditions is a strong indication of degradation. Forced degradation studies are a systematic way to investigate the stability of a drug substance and identify potential degradation products.[7][8]
Potential Degradation Pathways & Products:
-
Hydrolysis: As mentioned previously, the amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(4-Chlorophenyl)glutaric acid.[1][2] This is often the primary degradation pathway in aqueous environments.
-
Intramolecular Cyclization: Glutaramic acid derivatives can undergo intramolecular cyclization to form a five-membered ring structure, a glutarimide. In this case, the likely product would be 3-(4-chlorophenyl)glutarimide. This reaction can be promoted by heat.
-
Decarboxylation: The loss of a carboxyl group as carbon dioxide is another possible degradation pathway, especially at elevated temperatures.[9] This would result in a compound with a lower molecular weight.
-
Oxidation: While less common for this specific molecule, oxidative degradation can occur, especially in the presence of light, oxygen, or oxidizing agents. This could involve modifications to the aromatic ring or the aliphatic chain.
Caption: Potential degradation pathways of this compound.
Forced Degradation Experimental Protocol:
Forced degradation studies should be conducted in a controlled manner to generate a modest amount of degradation (typically 5-20%).[7][10]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for several hours to days | Neutralize before injection. |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for several hours to days | Neutralize before injection. |
| Oxidation | 3% H₂O₂ | Room temperature for up to 7 days | Protect from light. |
| Thermal | Dry heat at 80-100°C | Several days | Monitor for physical changes. |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][11] | Use a photostability chamber. |
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Expose the solutions to the conditions outlined in Table 1.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and HPLC-MS to identify and characterize the degradation products.
FAQ 3: My LC-MS data shows a peak with an m/z that doesn't correspond to any expected impurity or degradant. What else could it be?
Answer:
When the observed m/z is unexpected, it's important to consider artifacts of the mass spectrometry process, particularly the formation of adducts. In electrospray ionization (ESI), which is commonly used in LC-MS, molecules can associate with ions present in the mobile phase or from contaminants.[12]
Common Adducts in Positive Ion ESI-MS:
Table 2: Common Adducts and their Mass Differences
| Adduct Ion | Mass Difference (Da) | Common Sources |
| [M+H]⁺ | +1.0073 | Proton from acidic mobile phase |
| [M+Na]⁺ | +22.9892 | Glassware, solvents, reagents |
| [M+K]⁺ | +38.9632 | Glassware, solvents, reagents |
| [M+NH₄]⁺ | +18.0338 | Ammonium salts in the mobile phase buffer |
| [M+CH₃CN+H]⁺ | +42.0338 | Acetonitrile in the mobile phase |
| [2M+H]⁺ | M + 1.0073 | Dimer formation at high concentrations |
Troubleshooting Protocol:
-
Calculate Potential Adducts: Take the molecular weight of your parent compound (this compound, MW = 241.67 g/mol )[13][14] and add the mass differences from Table 2. See if any of these calculated m/z values match your unknown peak.
-
Analyze the Isotope Pattern: Look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will be present in any peak originating from your target compound or its derivatives.
-
Reduce Sources of Metal Ions: If you suspect sodium or potassium adducts, try using polypropylene vials instead of glass and ensure high-purity solvents and reagents.
-
Modify Mobile Phase: If an ammonium or acetonitrile adduct is suspected, consider altering the mobile phase composition, if your chromatography allows, to see if the abundance of the unknown peak changes.
-
Check for In-Source Fragmentation/Reactions: In some cases, fragmentation or reactions can occur within the mass spectrometer's ion source. This is more likely at higher source temperatures or voltages. Try analyzing the sample under gentler source conditions to see if the unknown peak diminishes.
By systematically applying these troubleshooting strategies, you can effectively identify the source of unknown peaks in your HPLC analysis of this compound, ensuring the accuracy and reliability of your results.
References
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
JoVE. (2023). Video: Amides to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
-
PubMed. (2007). Cyclization of the acyl glucuronide metabolite of a neutral endopeptidase inhibitor to an electrophilic glutarimide: synthesis, reactivity, and mechanistic analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Baclofen - Impurity D. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Decarboxylation of Glutamic Acid and Pyroglutamic Acid to Bio-based 2-Pyrrolidone. Retrieved from [Link]
-
Research Square. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
ResearchGate. (n.d.). Internal cyclization of glutamic acid (Glu) to produce pyroglutamic.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(4-Chlorophenyl)glutaric Anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Pratap Organics. (n.d.). 3-(4-Chlorophenyl) glutaric acid. Retrieved from [Link]
-
Synthetic Molecules Pvt. Ltd. (n.d.). 3-(4-chlorophenyl) Glutaric Acid. Retrieved from [Link]
-
ACS Publications. (2022). Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and rapid decarboxylation of glutamic acid to γ-aminobutyric acid via microwave-assisted reaction: Towards valorisation of waste gluten. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 4. youtube.com [youtube.com]
- 5. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. fda.gov [fda.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of 3-(4-Chlorophenyl)glutaramic acid
Welcome to the technical support guide for the purification of 3-(4-Chlorophenyl)glutaramic acid, a critical intermediate in the synthesis of Baclofen. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the high purity and yield required for subsequent synthetic steps.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust solutions.
Question 1: I am experiencing low yields of this compound after the hydrolysis of the dinitrile or diamide precursor. What are the likely causes and how can I improve my recovery?
Answer: Low yield is a frequent challenge stemming from several potential root causes, ranging from incomplete reaction to mechanical losses during workup. Let's break down the possibilities.
Cause A: Incomplete Hydrolysis The partial hydrolysis of 3-(4-chlorophenyl)glutaronitrile or the corresponding diamide is a primary cause of low yield. The reaction requires careful control of conditions to favor the formation of the mono-acid, mono-amide product.
-
Scientific Rationale: Hydrolysis under basic conditions (e.g., NaOH or KOH) proceeds stepwise. Stopping the reaction prematurely will leave unreacted starting material, while excessively harsh conditions can lead to the formation of the di-acid byproduct, 3-(4-chlorophenyl)glutaric acid.
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC system could be ethyl acetate and petroleum ether (2:3, v/v)[1].
-
Optimize Conditions: Systematically adjust reaction temperature (typically 65-90°C) and time[1][2]. If using a base, ensure the stoichiometry is correct to favor mono-hydrolysis.
-
Controlled Reagent Addition: Add the hydrolyzing agent (e.g., aqueous NaOH) portion-wise to maintain better control over the reaction exotherm and progression[2].
-
Cause B: Product Loss During Workup and Isolation The product's amphipathic nature can lead to losses during aqueous workup and extraction if the pH is not precisely controlled.
-
Scientific Rationale: this compound has a carboxylic acid group and an amide group. It is soluble in aqueous base as its carboxylate salt. To precipitate the product, the solution must be acidified to protonate the carboxylate, thereby minimizing its aqueous solubility.
-
Troubleshooting Steps:
-
Precise pH Adjustment: After hydrolysis, perform a wash with a non-polar organic solvent like toluene or dichloromethane to remove neutral impurities[1][2]. Following this, slowly and carefully acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of 2-3 while stirring vigorously in an ice bath[1][2]. This pH range ensures the carboxylic acid is fully protonated while minimizing the risk of acid-catalyzed hydrolysis of the amide.
-
Sufficient Equilibration: After acidification, allow sufficient time for the product to fully precipitate before filtration. Chilling the mixture thoroughly can further decrease its solubility and improve recovery[3].
-
Washing the Precipitate: Wash the filtered solid with cold deionized water to remove any residual inorganic salts. Avoid excessive washing, which can redissolve a small amount of the product[1].
-
dot graph TD { A[Start: Low Yield Observed] --> B{Identify Stage of Loss}; B --> C[Incomplete Hydrolysis?]; B --> D[Loss During Workup?]; C --> E["Solution: Monitor reaction via TLC/HPLC"]; C --> F["Solution: Optimize Temp/Time/Stoichiometry"]; D --> G["Solution: Precise pH control (pH 2-3) during precipitation"]; D --> H["Solution: Ensure complete precipitation (chilling)"]; E & F --> I[Improved Reaction Conversion]; G & H --> J[Improved Product Recovery]; I & J --> K[End: Higher Yield Achieved];
} caption: Decision tree for troubleshooting low yield.
Question 2: My isolated product is failing purity analysis. HPLC shows significant peaks for the corresponding dicarboxylic acid and unreacted starting material. How can I remove these impurities?
Answer: The presence of both starting material and the over-hydrolyzed di-acid impurity is a classic purification challenge for this intermediate. A well-designed recrystallization protocol is the most effective solution.
Cause A: Co-precipitation of Impurities The di-acid, 3-(4-chlorophenyl)glutaric acid, has similar acidic properties and may co-precipitate with your desired product during isolation. Unreacted starting material can be trapped within the crystal lattice of the product.
-
Scientific Rationale: Effective purification by recrystallization relies on the differences in solubility between the desired compound and the impurities in a given solvent system. The ideal solvent will dissolve the product and impurities when hot but will allow only the pure product to crystallize upon cooling, leaving the impurities in the mother liquor.
-
Troubleshooting Steps: Recrystallization Protocol
-
Solvent Selection: The choice of solvent is critical. While data for the glutaramic acid is sparse, information on the closely related 3-(4-chlorophenyl)glutaric acid shows it can be effectively purified using methyl isobutyl ketone (MIBK)[1]. Alcohols like ethanol or aqueous alcohol mixtures are also common choices for recrystallizing polar compounds with amide functionality[4]. A solvent screen is highly recommended.
-
Detailed Protocol (Example with MIBK):
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., MIBK) to just cover the solid.
-
Heat the mixture gently with stirring (e.g., to 60°C)[1]. Add small portions of hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce your final yield.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystallization[1].
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C)[1].
-
-
Purity Verification: Analyze the purified material by HPLC and compare it to the crude material to confirm the removal of impurities. The purity should increase significantly, with a target of >99% often achievable[1].
-
| Impurity Type | Key Cause | Primary Removal Method |
| 3-(4-chlorophenyl)glutaric acid | Over-hydrolysis | Recrystallization |
| Unreacted Dinitrile/Diamide | Incomplete hydrolysis | Recrystallization |
| Positional Isomers/Byproducts | Non-specific synthesis routes | Recrystallization / Chromatography |
Table 1. Common Impurities and Purification Strategies.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the synthesis of Baclofen? This compound is a key intermediate. It is typically formed from 3-(4-chlorophenyl)glutaric acid anhydride by reaction with ammonia[5]. The glutaramic acid is then converted to 3-(4-chlorophenyl)glutarimide, which subsequently undergoes a Hofmann rearrangement to yield Baclofen[5]. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API).
Q2: What are the critical quality attributes (CQAs) for this intermediate? The most critical quality attributes are purity and identity. Specifically, the material should be free from significant levels of 3-(4-chlorophenyl)glutaric acid, unreacted precursors, and other process-related impurities[6]. The identity and structure should be confirmed using spectroscopic methods like NMR and IR, and purity is typically assessed by HPLC[7].
Q3: Which analytical methods are best for assessing the purity of this compound? A combination of methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., using trifluoroacetic acid) at a wavelength of ~225 nm is a common starting point[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure and identifying any structural isomers or major impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The closely related di-acid has a reported melting point of 166.5-167.3 °C after purification[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks by providing their molecular weight.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4", len=2.5];
} caption: General workflow for purification by recrystallization.
References
-
Abdel-Kawy, M., et al. (2019). Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen. Biomedical Chromatography, 33(9), e4579. Retrieved January 10, 2026, from [Link]
-
P, Kumar & S, Singh. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 9(10), 4234-4240. Retrieved January 10, 2026, from [Link]
-
Abdelmomen, E. (2019). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Retrieved January 10, 2026, from [Link]
-
Baclofen Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved January 10, 2026, from [Link]
-
Baclofen major impurities according to BP. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Patel, S., et al. (2020). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. International Journal of Pharmaceutical Research, 12(4). Retrieved January 10, 2026, from [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B, 4(2), 158-163. Retrieved January 10, 2026, from [Link]
-
G, G. (2021). Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. ResearchGate. Retrieved January 10, 2026, from [Link]
-
3-(4-chlorophenyl) Glutaric Acid. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved January 10, 2026, from [Link]
-
S, Sreenivasa, et al. (2017). A validated stability indicating RP-HPLC method for the determination of Baclofen in injections. World Journal of Pharmaceutical Research, 6(12), 856-866. Retrieved January 10, 2026, from [Link]
- Method for producing optically active 3-substituted glutaric acid monoamide. (2011). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]
- Process for production of optically active 3-substituted glutaric acid monoamide. (2012). Google Patents.
- A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide. (2000). Google Patents.
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved January 10, 2026, from [Link]
-
Common Solvents for Crystallization. (n.d.). PDF Document. Retrieved January 10, 2026, from [Link]
-
Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Retrieved January 10, 2026, from [Link]
Sources
- 1. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1141-23-7 [chemicalbook.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 6. Baclofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Emulsion Problems During 3-(4-Chlorophenyl)glutaramic Acid Workup
Welcome to the technical support center for resolving workup challenges related to 3-(4-Chlorophenyl)glutaramic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter persistent emulsions during the liquid-liquid extraction and purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Understanding the Challenge: The Amphiphilic Nature of this compound
This compound possesses both a hydrophilic carboxylic acid group and a relatively non-polar chlorophenyl group, giving it amphiphilic character. This dual nature is a primary contributor to the formation of stable emulsions during aqueous workups. The molecule can act as a surfactant, stabilizing the interface between the organic and aqueous layers and preventing them from separating cleanly.[1][2] Emulsion formation is often exacerbated by the presence of fine solid particulates from the reaction mixture or vigorous agitation during extraction.[3][4]
Troubleshooting Guide: A-to-Z on Emulsion Resolution
This section provides a systematic approach to preventing and breaking emulsions encountered during the workup of this compound.
Q1: I've just combined my reaction mixture with the aqueous wash, and a thick, milky emulsion has formed. What is the first and simplest thing I should do?
Answer: The first step is to exercise patience. Often, a weakly stabilized emulsion will resolve on its own if left undisturbed.
Initial Actions:
-
Let it Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes.[5] Gravity can be sufficient to break a weakly formed emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel back and forth. This can facilitate extraction without the high energy input that leads to stable emulsions.[1] You can also try gently stirring the interface with a glass rod to encourage the dispersed droplets to coalesce.[6]
Q2: The emulsion is persistent even after waiting. What is the next step?
Answer: If physical methods fail, the next step is to alter the chemical environment of the biphasic system. The most common and effective method is "salting out."
Protocol for Salting Out:
-
Prepare a Saturated Brine Solution: A saturated aqueous solution of sodium chloride (NaCl) is the standard choice.
-
Addition of Brine: Add a volume of brine to the separatory funnel, typically 10-20% of the volume of the aqueous layer.[4]
-
Gentle Mixing: Gently swirl or rock the funnel to mix the brine with the aqueous phase. Avoid vigorous shaking.[4]
-
Observe: The increased ionic strength of the aqueous phase reduces the solubility of organic compounds and increases the density of the aqueous layer, which helps to force the separation of the two phases.[1][7]
Q3: I've added brine, but the emulsion remains. Are there other chemical modifications I can try?
Answer: Yes, adjusting the pH of the aqueous layer can be a powerful technique, especially for a molecule with a carboxylic acid group like this compound.
pH Adjustment Strategy: The stability of an emulsion can be highly dependent on the pH of the aqueous phase, as it affects the ionization state of the carboxylic acid.[8][9]
-
Acidic Wash (e.g., dilute HCl): During an acidic wash, the carboxylic acid group of your target molecule will be protonated, making it less water-soluble and more soluble in the organic layer. This can sometimes destabilize an emulsion.
-
Basic Wash (e.g., dilute NaHCO₃ or NaOH): During a basic wash, the carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble. This will pull the molecule into the aqueous layer, potentially breaking the emulsion. Be cautious with vigorous shaking during bicarbonate washes, as the evolution of CO₂ gas can worsen the emulsion.[10]
Workflow for Troubleshooting Emulsion Formation
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to Purity Validation of 3-(4-Chlorophenyl)glutaramic Acid for In-Vivo Studies
The core principle of this guide is the application of orthogonal analytical methods—a strategy that employs multiple, independent techniques based on different physicochemical principles to provide a comprehensive and reliable assessment of a compound's purity.[5][6] This approach minimizes the risk of method-specific biases and enhances confidence in the analytical results.[6][7]
The Critical Need for Purity in Preclinical Research
For compounds intended for in-vivo studies, a high degree of purity, often exceeding 98% or 99%, is essential.[1] This is because impurities can introduce significant variability and confounding factors, such as:
-
Altered Pharmacokinetics: Impurities may affect the absorption, distribution, metabolism, and excretion (ADME) profile of the target compound.
-
Unintended Biological Activity: Contaminants could possess their own pharmacological or toxicological effects, masking or exaggerating the activity of the compound of interest.
-
Safety Concerns: Uncharacterized impurities can pose safety risks to the animal models, leading to adverse events unrelated to the test compound.[1][2]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances to ensure safety and quality.[8][9][10]
Part 1: Strategic Framework for Purity Validation
A robust purity validation strategy for 3-(4-Chlorophenyl)glutaramic acid should be multifaceted, aiming to not only quantify the main component but also to detect, identify, and quantify all potential impurities. These can include starting materials, by-products from the synthesis, degradation products, and residual solvents.[8][10]
A logical workflow for this validation process is outlined below.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ichor.bio [ichor.bio]
- 3. This compound | 1141-23-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. jaanoandseekho.in [jaanoandseekho.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
comparing synthesis routes for 3-(4-Chlorophenyl)glutaramic acid
An In-Depth Comparative Guide to the Synthesis of 3-(4-Chlorophenyl)glutaramic Acid
Introduction
This compound is a crucial chemical intermediate, most notably recognized for its role in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a muscle relaxant.[1][2][3] The structural integrity and purity of this amic acid are paramount, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API). The choice of synthetic route is therefore a critical decision in the drug development and manufacturing pipeline, impacting not only yield and purity but also scalability, cost-effectiveness, and stereochemical control.
This guide provides a comparative analysis of the predominant synthetic routes to this compound. We will dissect each methodology, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to guide researchers and process chemists in making informed decisions.
Route 1: Ring-Opening of 3-(4-Chlorophenyl)glutaric Anhydride with Ammonia
This is arguably the most direct and classical approach. It leverages the high reactivity of a cyclic anhydride intermediate, which readily undergoes nucleophilic attack by ammonia to yield the desired mono-amide product. The synthesis is a two-step process starting from the corresponding diacid.
Mechanistic Rationale: The initial step involves the dehydration of 3-(4-Chlorophenyl)glutaric acid, typically using a reagent like acetic anhydride or by thermal means, to form the cyclic 3-(4-Chlorophenyl)glutaric anhydride.[1] This anhydride is a highly activated electrophile. In the second step, ammonia acts as a nucleophile, attacking one of the carbonyl carbons.[4][5] This opens the ring and, after an internal proton transfer, forms the thermodynamically stable amic acid. The reaction is generally regioselective, as both carbonyls are electronically equivalent.
Logical Workflow: Anhydride Ammonolysis Route
Caption: Workflow for the synthesis via anhydride intermediate.
Experimental Protocol: Anhydride Route
Step 1: Synthesis of 3-(4-Chlorophenyl)glutaric Anhydride
-
To a round-bottom flask equipped with a reflux condenser, add 3-(4-Chlorophenyl)glutaric acid (1.0 eq).
-
Add acetic anhydride (2.0-3.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and then place it on an ice bath to crystallize the product.
-
Filter the solid, wash with cold diethyl ether to remove residual acetic acid and anhydride.
-
Dry the resulting white solid under vacuum. The product, β-(p-chlorophenyl) glutaric anhydride, is typically used in the next step without further purification.[1]
Step 2: Synthesis of this compound
-
Suspend the 3-(4-Chlorophenyl)glutaric anhydride (1.0 eq) in water.
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (1.1-1.5 eq) while maintaining the temperature below 10°C.
-
Stir the reaction mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
Monitor the reaction completion by TLC or HPLC.
-
Upon completion, carefully acidify the reaction mixture to pH 2-3 with cold 6M hydrochloric acid.[6]
-
The desired product will precipitate as a white solid.
-
Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum at 55-60°C.[6]
Route 2: Controlled Partial Hydrolysis of 3-(4-Chlorophenyl)glutarimide
This route begins with the corresponding glutarimide, a more stable cyclic structure than the anhydride. The strategy involves selectively hydrolyzing one of the two amide bonds under controlled basic conditions to generate the amic acid.
Mechanistic Rationale: The synthesis of the starting material, 3-(4-Chlorophenyl)glutarimide, is an extension of Route 1, where the amic acid intermediate is heated, often in the presence of ammonia, to cyclize and eliminate a molecule of water. To reverse this process, a hydroxide source (e.g., NaOH) is used to attack a carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking a carbon-nitrogen bond and opening the ring. The key challenge is to prevent a second hydrolysis event that would lead back to the diacid. This is achieved by using a limited amount of base and maintaining moderate temperatures.
Logical Workflow: Imide Hydrolysis Route
Caption: Workflow for the synthesis via imide hydrolysis.
Experimental Protocol: Imide Hydrolysis Route
-
Charge a reaction vessel with 3-(4-Chlorophenyl)glutarimide (1.0 eq).[6]
-
Add a calculated amount of aqueous sodium hydroxide solution (e.g., 15N NaOH, ~1.0-1.2 eq).[6]
-
Heat the reaction mixture and stir for 1.5-2 hours at a controlled temperature of 65-70°C.[6]
-
Monitor the reaction by HPLC to maximize the formation of the amic acid while minimizing the formation of the diacid byproduct.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene or another suitable organic solvent to wash and remove any unreacted starting material or non-polar impurities.[6]
-
Separate the aqueous layer and cool it in an ice bath.
-
Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid to precipitate the product.[6]
-
Filter the white solid, wash with deionized water, and dry under vacuum at 55-60°C for 5 hours to yield the final product.[6]
Route 3: Chemoenzymatic Stereoselective Synthesis
For applications requiring enantiomerically pure forms of the final API, such as Arbaclofen (the R-enantiomer of Baclofen), chemoenzymatic methods are superior. These routes use enzymes or whole-cell microorganisms to selectively process a prochiral substrate, yielding an optically active product.
Mechanistic Rationale: This approach often starts with a prochiral precursor like 3-(4-chlorophenyl)glutaric acid dimethyl ester or the corresponding diamide.[7][8] An enzyme, typically a lipase or an amidase, is chosen for its ability to stereoselectively hydrolyze one of the two ester or amide groups. The enzyme's chiral active site distinguishes between the two enantiotopic functional groups, catalyzing the reaction for one orientation but not the other. This results in the formation of a single enantiomer of the mono-acid or mono-amide. For example, specific microorganisms can be used for the R-selective hydrolysis of 3-(4-chlorophenyl)glutaric acid diamide to produce (R)-3-(4-chlorophenyl)glutaric acid monoamide.[7][9]
Logical Workflow: Enzymatic Route
Caption: Workflow for stereoselective enzymatic synthesis.
Experimental Protocol: Enzymatic Route (Illustrative)
-
Substrate Preparation: Synthesize 3-(4-chlorophenyl)glutaric acid diamide from the corresponding diacid via the dimethyl ester, followed by reaction with an ammonia/methanol solution.[8]
-
Biocatalyst Culture: Inoculate a sterile nutritive medium with a selected microorganism (e.g., Comamonas sp.) known for its amidase activity. Culture with shaking at 30°C for approximately 72 hours.[7]
-
Enzymatic Reaction: Collect the microbial cells by centrifugation and disperse them in a phosphate buffer (pH 7.0). Add the 3-(4-chlorophenyl)glutaric acid diamide substrate to this dispersion.
-
Incubate the reaction mixture with shaking. Monitor the formation of the (R)-monoamide and the depletion of the diamide substrate using chiral HPLC.
-
Work-up and Isolation: Once the reaction reaches optimal conversion, remove the microbial cells by centrifugation.
-
Transfer the supernatant to a clean vessel and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under reduced pressure to obtain the optically active (R)-3-(4-chlorophenyl)glutaric acid monoamide with high enantiomeric excess.[7]
Performance Comparison
| Parameter | Route 1: Anhydride Ammonolysis | Route 2: Imide Hydrolysis | Route 3: Chemoenzymatic |
| Starting Material | 3-(4-Chlorophenyl)glutaric Acid | 3-(4-Chlorophenyl)glutarimide | 3-(4-Chlorophenyl)glutaric Acid Diamide/Diester |
| Key Reagents | Acetic Anhydride, NH4OH | NaOH, HCl | Specific Enzyme/Microorganism, Buffer |
| Typical Yield | High (>90%) | Good (85-90%)[6] | Good (80-85%)[7] |
| Product Purity | Generally high, but may contain diacid impurity. | Good, but requires careful control to avoid over-hydrolysis. | High, with excellent optical purity (>99% ee).[7] |
| Scalability | Excellent; well-established industrial process. | Good; requires precise temperature and stoichiometric control. | Moderate to Good; requires fermentation/bioreactor capacity. |
| Stereocontrol | None; produces a racemic mixture. | None; produces a racemic mixture. | Excellent; produces a single enantiomer. |
| Advantages | High yield, simple reagents, rapid reaction. | Uses a more stable starting material than the anhydride. | Provides access to enantiomerically pure compounds. |
| Disadvantages | Anhydride is moisture-sensitive.[10] | Risk of over-hydrolysis to the diacid; requires careful monitoring. | Higher cost of biocatalyst; requires specialized equipment. |
Conclusion and Recommendations
The optimal synthesis route for this compound is contingent upon the specific requirements of the final product.
-
For large-scale, cost-effective production of racemic material , Route 1 (Anhydride Ammonolysis) is the most advantageous. Its high yields, use of inexpensive reagents, and straightforward protocol make it ideal for industrial manufacturing where stereochemistry is not a concern.
-
Route 2 (Imide Hydrolysis) serves as a viable alternative, particularly if the glutarimide is a more readily available or stable starting material within a given synthetic sequence. However, it necessitates stringent process control to prevent byproduct formation.
-
For the synthesis of chiral APIs like Arbaclofen , Route 3 (Chemoenzymatic Synthesis) is the unequivocally superior choice. Despite higher initial costs and more complex processing, it is the only method that provides the requisite high enantiomeric purity, which is a non-negotiable regulatory and therapeutic requirement for modern chiral drugs.
Ultimately, the selection process demands a careful balance between yield, purity, cost, scalability, and the critical stereochemical demands of the target molecule.
References
- Kaneka Corporation. (2012). Process for production of optically active 3-substituted glutaric acid monoamide. (EP2518050A1). Google Patents.
-
FAQ. (2024, January 4). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? Retrieved from [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Retrieved from [Link]
- Kaneka Corporation. (2011). Method for producing optically active 3-substituted glutaric acid monoamide. (WO2011013340A1). Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Zhang, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). A short and convenient chemoenzymatic synthesis of both enantiomers of 3-phenylGABA and 3-(4-chlorophenyl)GABA (Baclofen). Request PDF. Retrieved from [Link]
-
Química Orgánica. (n.d.). Reaction of anhydrides with ammonia and amines. Retrieved from [Link]
-
Pratap Organics Pvt. Ltd. (n.d.). 3-(4-Chlorophenyl) glutaric acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 1141-23-7 [chemicalbook.com]
- 7. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 8. WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
A Comparative Guide to mGluR5 Antagonists: The Established Benchmark MPEP vs. the Enigmatic 3-(4-Chlorophenyl)glutaramic acid
A Senior Application Scientist's Field Guide for Researchers in Neuroscience and Drug Development
The metabotropic glutamate receptor 5 (mGluR5) stands as a pivotal target in contemporary neuroscience research, implicated in a spectrum of neurological and psychiatric disorders ranging from anxiety and depression to chronic pain and addiction.[1][2] The development of selective antagonists for this receptor has provided invaluable tools for dissecting its physiological roles and has paved the way for novel therapeutic strategies.[3] Among the pioneering non-competitive antagonists is 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a compound that has been instrumental in characterizing the therapeutic potential of mGluR5 blockade.[4] This guide provides an in-depth comparison of the well-characterized antagonist, MPEP, and explores the current scientific standing of 3-(4-Chlorophenyl)glutaramic acid, a compound of interest due to its structural motifs and role as a synthetic precursor.
The Central Role of mGluR5 in Neuromodulation
mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons.[5] Its activation by glutamate triggers a cascade of intracellular signaling events, primarily through coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), collectively modulating synaptic plasticity and neuronal excitability.[3][7][8] The intricate involvement of mGluR5 in these fundamental processes underscores the therapeutic interest in developing antagonists to temper its activity in pathological states.[1][9]
Figure 1: Simplified mGluR5 signaling cascade.
MPEP: The Archetypal mGluR5 Negative Allosteric Modulator
MPEP is a potent, selective, and systemically active non-competitive antagonist of the mGluR5 receptor.[4][10][11] It functions as a negative allosteric modulator (NAM), binding to a site within the seven-transmembrane domain of the receptor, distinct from the glutamate binding site.[12] This allosteric inhibition prevents the conformational change necessary for G-protein coupling upon glutamate binding.
Pharmacological Profile of MPEP
MPEP has been extensively characterized in a variety of in vitro and in vivo models. It exhibits a high affinity for the mGluR5 receptor, with reported IC50 values in the low nanomolar range.
| Parameter | MPEP | MTEP |
| Chemical Name | 2-Methyl-6-(phenylethynyl)-pyridine | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine |
| Antagonist Type | Non-competitive, Negative Allosteric Modulator (NAM) | Non-competitive, Negative Allosteric Modulator (NAM) |
| mGluR5 Potency (IC₅₀) | 36 nM[10][13][14] | ~5 nM (Displacement IC₅₀)[15][16] |
| Selectivity | Selective for mGluR5 over other mGluRs.[13] Positive allosteric modulator at mGluR4.[10][13] May inhibit NMDA receptors at higher concentrations (>20 µM).[15][16] | More selective than MPEP; fewer off-target effects.[15][17] |
| Systemic Activity | Centrally active following systemic administration.[10][13] | Centrally active following systemic administration.[18] |
| In Vivo Efficacy | Anxiolytic and antidepressant-like effects in rodents.[4][13] Attenuates drug-seeking behaviors.[18] | Anxiolytic and antidepressant-like effects in rodents.[17] Attenuates drug-seeking behaviors.[18] |
Table 1: Comparative Pharmacological Properties of MPEP and MTEP. MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a second-generation mGluR5 antagonist developed to have improved selectivity over MPEP and is included here for a more robust comparative context.[15][17]
The discovery of MPEP was a significant milestone, providing a tool that demonstrated the therapeutic potential of mGluR5 antagonism in preclinical models of anxiety, depression, and addiction.[2][4] However, its utility can be limited by off-target effects, notably its positive allosteric modulation of mGluR4 and its potential to inhibit NMDA receptors at higher concentrations, which can confound experimental results.[10][15][16] This led to the development of more selective antagonists like MTEP.[15][17]
This compound: A Precursor in Waiting?
In contrast to the extensive body of literature on MPEP, this compound (CAS 1141-23-7) is not established as a direct mGluR5 antagonist.[19][20] Searches of the scientific literature do not yield experimental data demonstrating its binding affinity or functional activity at the mGluR5 receptor.
Instead, this compound is primarily recognized as a chemical intermediate. Notably, it is a precursor in the synthesis of Baclofen, a GABAB receptor agonist used as a muscle relaxant. The structural relationship is significant, as both GABAergic and glutamatergic systems are critical regulators of central nervous system excitability.
While there is a mention of this compound as a reagent for synthesizing heterocyclic compounds that act as mGlu5 antagonists for various disorders, this points to its role as a building block rather than an active antagonist itself.[19] Without direct experimental evidence, any claims of its mGluR5 antagonist activity would be speculative. It represents a chemical scaffold that could potentially be modified to generate active mGluR5 ligands, but further research and derivatization would be required to validate this hypothesis.
Experimental Protocols for Characterizing mGluR5 Antagonists
The evaluation of novel compounds for mGluR5 antagonist activity involves a standardized pipeline of in vitro assays. The following protocols are fundamental for determining the potency, efficacy, and mechanism of action of putative antagonists like MPEP.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand that binds to a known site. For NAMs like MPEP, displacement of another allosteric ligand is typically measured.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human mGluR5 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes (e.g., 50 µ g/well ), a fixed concentration of a radiolabeled mGluR5 allosteric antagonist like [³H]methoxy-PEPy, and varying concentrations of the test compound.[12]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the functional response of the mGluR5 receptor, which is an increase in intracellular calcium following agonist stimulation.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells expressing mGluR5 in 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the antagonist (e.g., MPEP) at various concentrations and pre-incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add a submaximal (EC₈₀) concentration of an agonist like glutamate or the specific mGluR5 agonist CHPG.[16] Simultaneously, measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is measured as the percent inhibition of the agonist-induced calcium response. Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
Conclusion and Future Directions
This guide establishes MPEP as a foundational, albeit imperfect, tool in the study of mGluR5 pharmacology. Its extensive characterization provides a robust benchmark against which new chemical entities must be compared. The development of second-generation antagonists like MTEP, with improved selectivity, highlights the ongoing effort to refine pharmacological tools for greater precision.[15][17]
The case of this compound illustrates a critical aspect of drug discovery: the distinction between a biologically active molecule and a synthetic precursor. While its chemical structure may be of interest, there is currently no public-domain evidence to classify it as an mGluR5 antagonist. Its primary documented role is as a building block for other neurologically active compounds.
For researchers in the field, this underscores the necessity of rigorous experimental validation. The future of mGluR5-targeted therapeutics will depend on the continued discovery and characterization of novel antagonists with diverse pharmacological profiles. The potential of scaffolds like this compound to yield such molecules remains an open question, inviting synthetic chemists and pharmacologists to explore its derivatization and subsequent biological evaluation using the established protocols outlined herein.
References
-
Movsesyan, V. A., O'Leary, D. M., & Faden, A. I. (2003). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. Journal of Neurochemistry, 87(5), 1257-1268. [Link]
-
Kumar, J., & Jha, S. K. (2015). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry, 290(3), 1485-1497. [Link]
-
Simonyi, A., & Schachtman, T. R. (2003). MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats. Behavioural Brain Research, 141(2), 177-182. [Link]
-
Lea, P. M., 4th, & Faden, A. I. (2006). Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. CNS drug reviews, 12(2), 149–166. [Link]
-
Krieger, P., Hellgren, W., & El Manira, A. (2002). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience, 22(23), 10349-10357. [Link]
-
Benquet, P., Gee, C. E., & Gerber, U. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience, 22(22), 9679-9686. [Link]
-
Hamilton, A., & Gentry, A. (2016). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Frontiers in Neuroscience, 10, 18. [Link]
-
ResearchGate. (n.d.). Schematic of mGluR5 signalling pathway. Retrieved from [Link]
-
Mihov, Y., & Hasler, G. (2016). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. International Journal of Neuropsychopharmacology, 19(8), pyw028. [Link]
-
Gregory, K. J., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. The Journal of Pharmacology and Experimental Therapeutics, 373(1), 105-117. [Link]
-
Wang, J., et al. (2021). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Neuroscience, 14, 648356. [Link]
-
Platt, D. M., et al. (2008). Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking. Neuropharmacology, 55(2), 224-230. [Link]
-
Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 78(6), 1105-1123. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Retrieved from [Link]
-
Parmentier-Batteur, S., et al. (2006). In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP). Neuroscience Letters, 391(3), 91-95. [Link]
-
Tatarczynska, E., et al. (2001). Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist. British Journal of Pharmacology, 132(7), 1423-1430. [Link]
-
Storto, M., et al. (2015). Selective Blockade of the Metabotropic Glutamate Receptor mGluR5 Protects Mouse Livers in In Vitro and Ex Vivo Models of Ischemia Reperfusion Injury. International Journal of Molecular Sciences, 16(12), 29733-29746. [Link]
-
Noetzel, M. J., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(8), 547-562. [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. [Link]
-
Gasparini, F. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current opinion in drug discovery & development, 11(5), 655-665. [Link]
-
Carroll, F. I., & Smith, F. L. (2008). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current topics in medicinal chemistry, 8(11), 937-950. [Link]
-
Gabra, B. H., et al. (2008). mGluR5 antagonists that block calcium mobilization in vitro also reverse (S)-3,5-DHPG-induced hyperalgesia and morphine antinociceptive tolerance in vivo. Brain Research, 1195, 46-54. [Link]
-
Patsnap Synapse. (2024). What are mGluR5 antagonists and how do they work?. Retrieved from [Link]
-
BitLaw. (n.d.). MPEP 2144.05 Obviousness of Similar and Overlapping Ranges, Amounts, and Proportions. Retrieved from [Link]
- Google Patents. (n.d.). CA2240937C - A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide.
-
USPTO. (n.d.). 2144-Supporting a Rejection Under 35 U.S.C. 103. Retrieved from [Link]
Sources
- 1. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is beta-(4-chlorophenyl)-GABA a specific antagonist of substance P on cerebral cortical neurons? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of noncompetitive metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of beta-(p-chlorophenyl)-GABA (baclofen) on spinal synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | LGC Standards [lgcstandards.com]
- 20. Central effects of beta-(para-chlorophenyl)-gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Synthesis of 3-(4-Chlorophenyl)glutaramic acid
This guide provides an in-depth spectroscopic comparison of 3-(4-Chlorophenyl)glutaramic acid with its synthetic precursors, 4-chloroaniline and glutaric anhydride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the structural transformations that occur during synthesis, as evidenced by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm product identity, and ensure purity.
Introduction: The Chemistry of Transformation
The synthesis of this compound is a foundational step in the production of various pharmacologically active molecules, including being a known impurity in the synthesis of Baclofen.[1][2][3] The reaction involves the nucleophilic acyl substitution of glutaric anhydride by 4-chloroaniline. This process transforms an aromatic amine and a cyclic anhydride into a more complex molecule containing both a carboxylic acid and an amide functional group. Spectroscopic analysis is paramount in verifying the successful formation of the product and in distinguishing it from the starting materials. This guide will walk through the expected and observed spectral shifts that signify this chemical transformation.
Experimental Protocols
General Spectroscopic Methods
For the purpose of this guide, the following general protocols for spectroscopic analysis are considered standard.
FTIR Spectroscopy: Spectra are typically acquired using a Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is mixed with dry KBR and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer with an electron energy of 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
The Synthesis Pathway: A Visual Overview
The synthesis of this compound from 4-chloroaniline and glutaric anhydride is a straightforward nucleophilic ring-opening reaction.
Caption: Synthesis of this compound.
Spectroscopic Comparison: From Precursors to Product
The transformation from 4-chloroaniline and glutaric anhydride to this compound is marked by the appearance and disappearance of key spectral features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. The key changes to look for are the disappearance of the anhydride and primary amine absorptions and the appearance of amide and carboxylic acid bands.
| Compound | Key Functional Group | Expected Wavenumber (cm⁻¹) | Observed/Typical Wavenumber (cm⁻¹) | Reference |
| 4-Chloroaniline | N-H stretch (primary amine) | 3500-3300 | ~3435 | |
| C-Cl stretch | 800-600 | ~773 | ||
| Glutaric Anhydride | C=O stretch (anhydride) | 1850-1800 and 1790-1740 | ~1819 and ~1752 | |
| C-O stretch | 1300-900 | |||
| This compound | O-H stretch (carboxylic acid) | 3300-2500 (broad) | Predicted: Broad absorption centered around 3000 | |
| N-H stretch (secondary amide) | 3400-3200 | Predicted: ~3300 | ||
| C=O stretch (carboxylic acid) | 1725-1700 | Predicted: ~1710 | ||
| C=O stretch (amide I band) | 1680-1630 | Predicted: ~1650 | ||
| N-H bend (amide II band) | 1570-1515 | Predicted: ~1550 |
Analysis:
-
4-Chloroaniline: The spectrum is characterized by the sharp N-H stretching bands of the primary amine.
-
Glutaric Anhydride: The two distinct C=O stretching bands are a hallmark of the cyclic anhydride structure.
-
This compound: The product's spectrum is expected to be more complex. The broad O-H stretch of the carboxylic acid will be a prominent feature, along with the N-H stretch of the newly formed amide. The two carbonyl groups (acid and amide) will give rise to distinct C=O stretching absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
| Compound | Protons | Expected Chemical Shift (ppm) | Observed/Typical Chemical Shift (ppm) | Reference |
| 4-Chloroaniline | Aromatic protons | 6.5-7.5 | ~6.6 and ~7.1 | [4] |
| Amine protons (NH₂) | 3.0-5.0 (broad) | ~3.7 (broad) | [4] | |
| Glutaric Anhydride | Methylene protons (-CH₂-) | 2.0-2.5 | ~2.3 (triplet) and ~1.9 (quintet) | [5] |
| This compound | Carboxylic acid proton (-COOH) | 10-13 (broad) | 12.04 (singlet, broad) | [6] |
| Amide proton (-NH-) | 7.5-8.5 | 6.72 (singlet) | [6] | |
| Aromatic protons | 7.0-7.5 | 7.26-7.35 (multiplet) | [6] | |
| Methine proton (-CH-) | 3.0-4.0 | 3.39-3.51 (multiplet) | [6] | |
| Methylene protons (-CH₂-) | 2.0-3.0 | 2.64 (multiplet) | [6] |
Analysis:
-
4-Chloroaniline: The aromatic region shows a characteristic splitting pattern for a para-substituted benzene ring. The broad amine proton signal is also a key identifier.
-
Glutaric Anhydride: The spectrum is simpler, showing two sets of methylene protons with characteristic splitting.
-
This compound: The product spectrum shows a significant downfield shift for the carboxylic acid proton. The appearance of a new amide proton signal and the more complex aliphatic region clearly indicate the formation of the desired product.[6]
Caption: Key ¹H NMR shift comparison.
| Compound | Carbons | Expected Chemical Shift (ppm) | Observed/Typical Chemical Shift (ppm) |
| 4-Chloroaniline | Aromatic carbons | 115-150 | ~116, ~123, ~129, ~145 |
| Glutaric Anhydride | Carbonyl carbon (C=O) | 165-175 | ~170 |
| Methylene carbons (-CH₂-) | 20-40 | ~28, ~35 | |
| This compound | Carbonyl carbon (acid, C=O) | 170-185 | Predicted: ~175 |
| Carbonyl carbon (amide, C=O) | 160-170 | Predicted: ~168 | |
| Aromatic carbons | 120-145 | Predicted: ~128-142 | |
| Methine carbon (-CH-) | 40-60 | Predicted: ~45 | |
| Methylene carbons (-CH₂-) | 30-50 | Predicted: ~35, ~40 |
Analysis:
-
4-Chloroaniline: The four signals in the aromatic region correspond to the four unique carbon environments in the para-substituted ring.
-
Glutaric Anhydride: The spectrum is simple, with a downfield signal for the carbonyl carbons and two upfield signals for the methylene carbons.
-
This compound: The product spectrum is predicted to show two distinct carbonyl signals, one for the carboxylic acid and one for the amide. The aliphatic region will be more complex due to the introduction of the methine carbon.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Weight | Key Fragments (m/z) and Interpretation |
| 4-Chloroaniline | 127.57 g/mol | 127/129 (M⁺, isotopic pattern for Cl), 92 (loss of Cl), 65 |
| Glutaric Anhydride | 114.10 g/mol | 114 (M⁺), 86 (loss of CO), 70 (loss of CO₂) |
| This compound | 241.67 g/mol | Predicted: 241/243 (M⁺), 127/129 (cleavage to form 4-chloroaniline), 114 (cleavage to form glutaric anhydride fragments) |
Analysis:
-
4-Chloroaniline: The molecular ion peak with its characteristic 3:1 isotopic ratio for chlorine is a key identifier.
-
Glutaric Anhydride: The molecular ion is expected, with fragmentation involving the loss of small, stable molecules like carbon monoxide and carbon dioxide.
-
This compound: The mass spectrum of the product is predicted to show a molecular ion peak at m/z 241/243. Key fragmentation pathways would likely involve cleavage of the newly formed amide bond, leading to fragments corresponding to the starting materials.
Caption: Predicted mass spectrometry fragmentation.
Conclusion: A Symphony of Spectral Shifts
The spectroscopic analysis of this compound and its precursors provides a clear and detailed picture of the chemical transformation occurring during its synthesis. Each analytical technique offers a unique perspective: FTIR confirms the change in functional groups, NMR elucidates the new electronic environments of the protons and carbons, and Mass Spectrometry verifies the molecular weight and provides clues to the molecule's structure through its fragmentation. By carefully analyzing the appearance of amide and carboxylic acid signals and the disappearance of amine and anhydride signals, researchers can confidently track the progress of the reaction and confirm the identity and purity of their final product. This guide serves as a foundational reference for the spectroscopic characterization of this important chemical intermediate.
References
- Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (URL not available)
-
3-(4-Chlorophenyl)-3-methyl-glutaric acid - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])
-
New Journal of Chemistry Supporting Information. ([Link])
-
A facile and efficient synthesis of Baclofen - Iranian chemical communication. ([Link])
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). ([Link])
-
3-(4-Chlorophenyl)-3-methyl-glutaric acid - Optional[13C NMR] - Chemical Shifts. ([Link])
-
Baclofen-Impurities | Pharmaffiliates. ([Link])
-
1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. ([Link])
-
Glutaric acid, 3-chlorophenyl neopentyl ester - Optional[13C NMR] - Chemical Shifts. ([Link])
-
3-(4-chlorophenyl) Glutaric Acid - Synthetic Molecules Pvt. Ltd. ([Link])
-
Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling - ACS Publications. ([Link])
-
Fourier transform infrared analysis spectra for baclofen, (a)... - ResearchGate. ([Link])
-
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266. ([Link])
-
Glutaric acid, 1,1,1-trifluoroprop-2-yl neryl ester - Optional[Vapor Phase IR] - Spectrum. ([Link])
-
(CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics. ([Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. ([Link])
-
Glutaric acid, di(4-chlorophenyl) ester - Optional[FTIR] - Spectrum - SpectraBase. ([Link])
-
(PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen - ResearchGate. ([Link])
-
Showing NP-Card for Glutaric acid (NP0000194) - NP-MRD. ([Link])
-
FTIR Functional Group Database Table with Search - InstaNANO. ([Link])
-
Glutaric acid - Wikipedia. ([Link])
-
FTIR INTERPRETATION OF DRUGS - RJPN. ([Link])
-
VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE - Rasayan Journal of Chemistry. ([Link])
-
FTIR spectra of poly(amic acid) III a and poly(ether imide) IV a. FTIR:... - ResearchGate. ([Link])
Sources
A Comparative Analysis of the Biological Activity of 3-(4-Chlorophenyl)glutaramic Acid and Its Ester Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 3-(4-Chlorophenyl)glutaramic acid and its ester derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, proposed biological evaluation, and structure-activity relationships of these compounds, offering a framework for their potential as novel therapeutic agents. While direct comparative experimental data is not available in existing literature, this guide synthesizes information from structurally related compounds to present a scientifically grounded hypothesis on their relative activities and provides detailed protocols for empirical validation.
Introduction: The Therapeutic Potential of GABAergic Analogs
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its dysregulation is implicated in a variety of neurological disorders, including epilepsy and spasticity. Consequently, compounds that modulate the GABAergic system are of significant therapeutic interest.
This compound is a derivative of glutaric acid and a close structural analog of baclofen, a well-known GABA-B receptor agonist used clinically as a muscle relaxant.[1][2] The presence of the 4-chlorophenyl group is a common feature in many centrally acting drugs, often enhancing their ability to cross the blood-brain barrier. This guide explores the hypothesis that this compound and its ester derivatives may exhibit significant anticonvulsant and neuroprotective properties. Furthermore, it is postulated that the ester derivatives could function as prodrugs, potentially offering improved pharmacokinetic profiles compared to the parent acid.
Synthesis of this compound and its Ester Derivatives
The synthesis of this compound and its ester derivatives can be achieved through a multi-step process starting from 3-(4-chlorophenyl)glutaric acid. The following workflow outlines a plausible synthetic route.
Caption: Proposed synthetic pathway for this compound and its ester derivatives.
The initial step involves the cyclization of 3-(4-chlorophenyl)glutaric acid to its corresponding anhydride.[3] This is a standard reaction, often achieved by heating with a dehydrating agent like acetic anhydride. The subsequent reaction of the anhydride with ammonia yields this compound. Esterification of the glutaramic acid with the corresponding alcohol (e.g., methanol or ethanol) under acidic conditions would then produce the desired ester derivatives.
Comparative Biological Activity: A Hypothesis-Driven Approach
In the absence of direct comparative studies, a structure-activity relationship (SAR) analysis based on known GABA analogs can inform our hypothesis.[4] The carboxylic acid moiety of this compound is expected to be crucial for its interaction with target receptors, such as the GABA-B receptor. Esterification of this carboxylic acid would likely abolish or significantly reduce its direct binding affinity.
However, these ester derivatives are predicted to act as prodrugs. Their increased lipophilicity, compared to the parent acid, may enhance their ability to cross the blood-brain barrier. Once in the CNS, they would be hydrolyzed by endogenous esterases to release the active parent compound, this compound. This could lead to a more sustained therapeutic effect and potentially a different side-effect profile.
The primary biological activities of interest for these compounds are anticonvulsant and neuroprotective effects.
Anticonvulsant Activity
The anticonvulsant potential of these compounds would be evaluated using standard rodent models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.[5][6] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.
Hypothetical Comparative Anticonvulsant Data:
| Compound | MES Test (ED₅₀, mg/kg) | PTZ Test (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | 150 | 200 | >500 | >3.3 |
| Methyl this compound | 120 | 180 | >500 | >4.1 |
| Ethyl this compound | 110 | 170 | >500 | >4.5 |
| Baclofen (Reference) | >300 | 10-20 | ~30 | ~1.5-3 |
This table presents hypothetical data for illustrative purposes.
The hypothetical data suggests that the ester derivatives may exhibit greater potency (lower ED₅₀ values) in the MES test compared to the parent acid, which could be attributed to improved brain penetration. The protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, is a critical measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.
Neuroprotective Effects
The neuroprotective potential of these compounds is also of significant interest. Baclofen has demonstrated neuroprotective effects in models of cerebral ischemia.[7] It is hypothesized that this compound and its derivatives may also confer neuroprotection, potentially through the modulation of glutamate release and reduction of excitotoxicity. This can be investigated using in vitro models of glutamate-induced neuronal death or in vivo models of stroke.
Proposed Mechanism of Action
Based on the structural similarity to baclofen, the most probable mechanism of action for this compound is agonism at the GABA-B receptor.[1] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the inhibition of calcium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Caption: Experimental workflow for in vivo anticonvulsant screening.
1. Animals: Male Swiss albino mice (20-25 g) should be used. Animals should be housed in standard laboratory conditions with free access to food and water.
2. Compound Administration: Test compounds and a vehicle control (e.g., 0.9% saline with 0.5% Tween 80) are administered intraperitoneally (i.p.).
3. Maximal Electroshock (MES) Test:
- Thirty minutes after compound administration, a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
- The endpoint is the abolition of the hind limb tonic extension phase of the seizure.
4. Pentylenetetrazole (PTZ) Test:
- Thirty minutes after compound administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
- The endpoint is the failure to observe clonic seizures for at least 5 seconds within a 30-minute observation period.
5. Neurotoxicity Assessment (Rotarod Test):
- Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm).
- Thirty minutes after compound administration, the ability of the mice to remain on the rotarod for a predetermined time (e.g., 1 minute) is assessed. Inability to do so is indicative of neurotoxicity.
6. Data Analysis: The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are calculated using probit analysis. The Protective Index (PI) is then calculated as TD₅₀/ED₅₀.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound and its ester derivatives. Based on structure-activity relationships of related GABAergic compounds, it is hypothesized that the ester derivatives may serve as effective prodrugs, exhibiting enhanced anticonvulsant potency due to improved pharmacokinetic properties. The proposed mechanism of action centers on GABA-B receptor agonism, leading to a reduction in neuronal excitability.
The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Future research should focus on conducting these in vivo studies to generate the necessary comparative data. Furthermore, in vitro receptor binding assays would be invaluable in confirming the interaction with the GABA-B receptor and elucidating the precise mechanism of action. The findings from such studies will be crucial in determining the therapeutic potential of this class of compounds for the treatment of epilepsy and other neurological disorders.
References
-
Baclofen is neuroprotective and prevents loss of calcium/calmodulin-dependent protein kinase II immunoreactivity in the ischemic gerbil hippocampus. PubMed. [Link]
-
3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. [Link]
-
Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. OMICS International. [Link]
-
Role of Baclofen in Modulating Spasticity and Neuroprotection in Spinal Cord Injury. PubMed. [Link]
Sources
- 1. Baclofen: A Neuroprotective Ally in the Brain - Oreate AI Blog [oreateai.com]
- 2. Role of Baclofen in Modulating Spasticity and Neuroprotection in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Baclofen is neuroprotective and prevents loss of calcium/calmodulin-dependent protein kinase II immunoreactivity in the ischemic gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Imperative: Enantiomeric Purity vs. Absolute Configuration
An In-Depth Technical Guide to Confirming the Stereochemistry of 3-(4-Chlorophenyl)glutaramic acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmacology. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to separate, quantify, and definitively assign the absolute configuration of these stereoisomers is critical.
This guide provides a comprehensive comparison of key analytical techniques for the stereochemical confirmation of this compound, a chiral molecule and a known intermediate in the synthesis of pharmacologically active compounds like Baclofen.[1][2] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering an integrated workflow for achieving unambiguous stereochemical assignment with the highest degree of scientific confidence.
Confirming the stereochemistry of a chiral molecule like this compound is a two-part challenge. Firstly, we must determine the enantiomeric excess (% ee) , which quantifies the purity of one enantiomer over the other in a mixture. Secondly, we must assign the absolute configuration (R or S designation) to the chiral center. These are distinct objectives that often require a combination of analytical techniques. A high % ee value is meaningless without knowing which enantiomer is the major component.
This guide will compare the three most powerful and widely adopted techniques in the pharmaceutical industry for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for determining enantiomeric purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for confirming relative stereochemistry and, with chiral auxiliaries, assigning absolute configuration.[4][5]
-
Single-Crystal X-ray Crystallography: The unequivocal "gold standard" for determining absolute configuration.[6][7]
Comparative Analysis of Core Techniques
The selection of an analytical method is dictated by the specific question at hand—are we assessing purity or assigning structure? The following sections dissect each technique's principles, strengths, and practical implementation.
Chiral High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
Chiral HPLC is the premier technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[8][9] The separation is achieved by exploiting the differential, transient interactions between the enantiomers and a chiral stationary phase (CSP).[10][11]
Causality of Method Design
For an acidic compound like this compound, an anion-exchange type CSP is a logical starting point.[12] These stationary phases contain chiral selectors, such as quinine or quinidine derivatives, which possess a protonated tertiary nitrogen under weakly acidic mobile phase conditions. This enables an ionic exchange mechanism with the deprotonated carboxylic acid of the analyte, supplemented by other interactions (hydrogen bonding, π-π stacking) that lead to differential retention times for the two enantiomers.[12]
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess (% ee) of a given sample.
Step 1: Standard and Sample Preparation
-
Racemic Standard: Accurately weigh ~5 mg of racemic this compound and dissolve it in 5 mL of mobile phase to create a 1 mg/mL solution. This is crucial for confirming peak identity and resolution.
-
Sample Preparation: Prepare the test sample in the same manner, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.
Step 2: Chromatographic Conditions
-
Column: CHIRALPAK® QN-AX (5 µm, 4.6 x 150 mm)
-
Mobile Phase: A mixture of Methanol and Acetic Acid (99.8 / 0.2 v/v). The acid ensures the analyte is in its anionic form and the chiral selector is protonated.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm (where the chlorophenyl group has strong absorbance).
-
Column Temperature: 25 °C
Step 3: Data Analysis
-
Inject the racemic standard to determine the retention times (t_R) for each enantiomer and calculate the resolution (R_s). A resolution of >1.5 is required for accurate quantification.[10]
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Data Presentation: Representative HPLC Results
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-Enantiomer | 8.52 | 15,480 |
| (S)-Enantiomer | 10.24 | 985,320 |
| Resolution (R_s) | 2.1 | |
| Enantiomeric Excess (% ee) | 96.9% |
This data is illustrative. The elution order must be confirmed with a standard of known absolute configuration.
NMR Spectroscopy: Probing the Chiral Environment
While standard NMR spectra of enantiomers are identical, this degeneracy can be broken by introducing a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[13][14] This creates a pair of diastereomers (covalently with a CDA, non-covalently with a CSA) which have distinct NMR spectra, allowing for quantification and, in some cases, assignment of absolute configuration.[13][15]
Causality of Method Design
Using a chiral derivatizing agent like (R)-(-)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is an effective strategy.[16] This reagent forms diastereomeric esters with the primary amide of this compound (after appropriate activation). The rigid, aromatic naphthyl group of the MαNP acid creates a distinct anisotropic magnetic environment, leading to different chemical shifts for the protons in the (R,R) and (S,R) diastereomers. By analyzing these chemical shift differences (Δδ^(SR)), one can often deduce the absolute configuration based on established models of the derivatizing agent's conformation.[16]
Experimental Protocol: Absolute Configuration Assignment using a Chiral Derivatizing Agent
Objective: To form diastereomeric derivatives and use ¹H NMR to determine the absolute configuration.
Step 1: Derivatization
-
To a solution of enantiomerically enriched this compound (1 eq.) in dry dichloromethane, add a coupling agent like DCC (1.1 eq.) and a catalyst like DMAP (0.1 eq.).
-
Add (R)-MαNP acid (1.1 eq.) and stir the reaction at room temperature for 12 hours.
-
Quench the reaction, perform an aqueous workup, and purify the resulting diastereomeric amides by column chromatography.
Step 2: NMR Analysis
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MαNP derivative of your sample and the derivative of the racemic starting material in CDCl₃.
-
Identify a proton near the stereocenter of the glutaramic acid moiety (e.g., the methine proton at C3).
-
Compare the chemical shifts of this proton in the two diastereomers. The difference in chemical shifts (Δδ = δ_S - δ_R) can be correlated with established models for the MαNP acid to assign the configuration.
Visualization: Logic of NMR-Based Assignment
Caption: Workflow for absolute configuration assignment via NMR using a chiral derivatizing agent.
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography provides direct, unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry.[6][7][17] The technique relies on measuring the diffraction pattern of X-rays by a single, high-quality crystal. By analyzing the anomalous dispersion of X-rays, particularly when a heavy atom (like chlorine) is present, the absolute configuration can be determined with very high confidence.[17]
Causality of Method Design
The primary challenge is often not the data analysis but growing a suitable single crystal.[18] This process can be empirical, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of the chlorine atom in this compound is advantageous, as it acts as a useful anomalous scatterer, strengthening the confidence in the absolute structure determination via the Flack parameter.[17]
Experimental Protocol: Absolute Configuration by X-ray Crystallography
Objective: To grow a single crystal and determine the absolute configuration through X-ray diffraction analysis.
Step 1: Crystallization (The Crucial, Often Difficult Step)
-
Purify the enantiomerically enriched sample of this compound to the highest possible degree (>99% ee).
-
Screen for crystallization conditions. A typical starting point would be to dissolve the compound to near-saturation in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone) and solvent mixtures.
-
Employ slow evaporation: leave the vials partially open in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Once a crystal of suitable size (~0.1-0.3 mm) and quality (clear, no visible fractures) is obtained, carefully mount it on a goniometer head.
Step 2: Data Collection and Structure Solution
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data. The final refinement should include the calculation of the Flack parameter. A value close to 0 with a small error indicates a high probability that the assigned absolute configuration is correct.
Data Presentation: Comparison of Analytical Techniques
| Feature | Chiral HPLC | NMR with Chiral Auxiliary | X-ray Crystallography |
| Primary Output | Enantiomeric Excess (% ee) | Diastereomeric Ratio, Δδ values | 3D Molecular Structure, Flack Parameter |
| Confidence Level | High (for % ee) | Moderate to High (for configuration) | Definitive (for configuration)[17] |
| Sample Amount | 0.1-1 mg | 1-10 mg | ~0.1 mg (of single crystal) |
| Key Requirement | Resolvable on a CSP | Formation of distinct diastereomers | High-quality single crystal |
| Primary Application | Purity assessment, QC | Structural elucidation | Unambiguous proof of structure |
An Integrated Workflow for Complete Stereochemical Confirmation
A robust and self-validating approach relies on using these techniques orthogonally, where the results of one method support and confirm the others.
Caption: Integrated workflow for the complete stereochemical confirmation of a chiral molecule.
This workflow demonstrates a logical progression. Chiral HPLC first establishes the enantiomeric purity. Subsequently, X-ray crystallography provides the definitive absolute configuration of the major enantiomer. NMR with a chiral auxiliary can serve as a powerful corroborating technique or as a primary method for configurational assignment if suitable crystals cannot be obtained.
References
-
PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]
-
Wiley Online Library. How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Springer Nature. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Harned Research Group. NMR and Stereochemistry. [Link]
-
ResearchGate. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
-
PubMed. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]
-
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
Homework.Study.com. Does stereochemistry matter with NMR?. [Link]
-
Researcher.Life. NMR for Stereochemical Elucidation. [Link]
-
PubMed Central (PMC). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]
-
ResearchGate. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Taylor & Francis Online. Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
-
Iranian Chemical Communication. A facile and efficient synthesis of Baclofen. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]
-
Taylor & Francis Online. Chiral Drug Separation. [Link]
-
Semantic Scholar. Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. [Link]
-
MDPI. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
-
PubMed. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. [Link]
-
NIST WebBook. Glutaric acid, 3-chlorophenyl 3-fluorophenyl ester. [Link]
-
MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
Sources
- 1. This compound | 1141-23-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. chiraltech.com [chiraltech.com]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 14. books.rsc.org [books.rsc.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Chlorophenyl)glutaramic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(4-Chlorophenyl)glutaramic acid, a key intermediate in the synthesis of Baclofen. In drug development, ensuring the pharmacological inertness of synthetic intermediates is a critical step to prevent unforeseen biological activities that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a proposed series of in-vitro studies designed to rigorously assess the target- and off-target-binding profile of this compound in comparison to the API, Baclofen, and a known allosteric modulator of the GABAB receptor, rac-BHFF.
Introduction: The Importance of Intermediate Profiling
This compound is a crucial precursor in the synthetic pathway of Baclofen, a well-established agonist of the GABAB receptor used clinically for the management of spasticity.[1] Given its structural similarity to the final API, there is a potential for this intermediate to exhibit affinity for the GABAB receptor or other related biological targets. A thorough cross-reactivity assessment is therefore essential to de-risk the manufacturing process and ensure that the intermediate does not contribute any confounding pharmacology to the final drug product.
This guide will detail a comparative study design to investigate the following:
-
Primary Target Engagement: Does this compound bind to and/or modulate the GABAB receptor?
-
Selectivity Profile: Does the intermediate exhibit affinity for other relevant receptors, particularly those known to be modulated by structurally similar compounds?
-
Comparative Analysis: How does the pharmacological profile of the intermediate compare to the API (Baclofen) and a known GABAB receptor positive allosteric modulator (PAM), rac-BHFF?[2][3]
Experimental Design: A Multi-Faceted Approach to Cross-Reactivity Screening
The proposed study employs a tiered approach, beginning with an assessment of the primary target of interest (the GABAB receptor) and followed by broader selectivity screening.
Test Compounds
-
Test Article: this compound
-
Primary Comparator (API): Baclofen
-
Allosteric Modulator Comparator: rac-BHFF
-
Negative Control: A structurally related but pharmacologically inactive compound (e.g., 3-phenylglutaramic acid)
Experimental Workflow
The overall workflow for the cross-reactivity profiling is depicted in the diagram below.
Caption: Experimental workflow for cross-reactivity profiling.
Methodologies and Protocols
Primary Target Assessment: GABAB Receptor
Objective: To determine the binding affinity (Ki) of the test compounds for the GABAB receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GABAB receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-CGP54626 (a high-affinity GABAB receptor antagonist).
-
Incubation: Incubate the cell membranes (20-40 µg protein) with a fixed concentration of [3H]-CGP54626 (e.g., 1-2 nM) and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) in a total volume of 200 µL.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled GABAB receptor ligand (e.g., 10 µM Baclofen).
-
Incubation Conditions: Incubate for 60 minutes at room temperature.
-
Termination: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Objective: To assess the functional activity of the test compounds as agonists, antagonists, or allosteric modulators at the GABAB receptor.
Protocol:
-
Membrane Preparation: Use the same GABAB receptor-expressing cell membranes as in the binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.
-
Radioligand: [35S]-GTPγS.
-
Agonist Mode: Incubate membranes with [35S]-GTPγS and varying concentrations of the test compound.
-
PAM Mode: Incubate membranes with [35S]-GTPγS, a fixed EC20 concentration of GABA, and varying concentrations of the test compound.
-
Incubation Conditions: Incubate for 60 minutes at 30°C.
-
Termination and Detection: Terminate the assay by rapid filtration through GF/B filters and measure radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the data as percentage stimulation over basal and determine EC50 and Emax values for agonists, or potentiation for PAMs.
The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4]
Caption: Simplified GABAB receptor signaling pathway.
Selectivity Profiling
Objective: To identify any potential off-target binding of this compound.
Protocol:
-
Screening Panel: Utilize a commercially available broad receptor screening panel (e.g., the Eurofins SafetyScreen44 or a similar service from CEREP). This panel typically includes a wide range of GPCRs, ion channels, and transporters.
-
Assay Format: The assays are typically competitive radioligand binding assays performed at a single high concentration of the test compound (e.g., 10 µM).
-
Data Reporting: The results are reported as the percentage inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.
-
Follow-up: For any identified hits, perform full dose-response curves in the corresponding binding assay to determine the IC50 and Ki values.
Data Presentation and Interpretation
The results of the proposed studies should be summarized in clear, comparative tables to facilitate interpretation.
Table 1: GABAB Receptor Binding Affinity
| Compound | GABAB Receptor Ki (µM) |
| This compound | |
| Baclofen | |
| rac-BHFF | |
| Negative Control |
Lower Ki values indicate higher binding affinity.
Table 2: GABAB Receptor Functional Activity
| Compound | Agonist Mode EC50 (µM) | Agonist Mode Emax (%) | PAM Mode EC50 (µM) | PAM Mode Fold Shift |
| This compound | ||||
| Baclofen | ||||
| rac-BHFF | ||||
| Negative Control |
Emax is relative to the response of a full agonist (e.g., GABA). Fold shift indicates the potentiation of the GABA response.
Table 3: Selectivity Profile of this compound
| Target | % Inhibition @ 10 µM | Follow-up Ki (µM) |
| GABAA Receptor | ||
| mGluR1 | ||
| mGluR5 | ||
| 5-HT2A Receptor | ||
| ... (other targets) |
Expected Outcomes and Conclusions
Based on the principles of rational drug design and the known role of this compound as a synthetic intermediate, the anticipated outcome is that this compound will exhibit negligible affinity and functional activity at the GABAB receptor and the panel of off-target receptors, particularly in comparison to Baclofen.
-
Ideal Outcome: this compound shows a Ki > 10 µM at all tested receptors, confirming its pharmacological inertness.
-
Potential for Further Investigation: If significant binding or functional activity is observed for the intermediate, further studies would be warranted to assess the potential impact on the safety profile of the final drug product. This might include in-vivo studies to evaluate potential side effects.
By conducting the comprehensive cross-reactivity studies outlined in this guide, researchers and drug development professionals can confidently characterize the pharmacological profile of this compound, ensuring the quality and safety of Baclofen synthesis and manufacturing.
References
-
Agon, V., & Colombo, G. (2024). Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder. Alcohol and Alcoholism, 59(3), agae018. [Link]
-
Pin, J. P., & Bettler, B. (2016). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 14(5), 442-451. [Link]
-
ScienceDirect. (n.d.). GABAB Receptor Positive Allosteric Modulators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. Retrieved from [Link]
-
Gassmann, M., & Bettler, B. (2016). The positive allosteric GABAB receptor modulator rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice. Neuropharmacology, 108, 172-178. [Link]
-
Maccioni, P., et al. (2018). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 9, 123. [Link]
-
Maccioni, P., et al. (2011). Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, rac-BHFF, in alcohol-preferring rats. Psychopharmacology, 214(4), 841-849. [Link]
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. The positive allosteric GABAB receptor modulator rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rac-BHFF | GABA Receptor | TargetMol [targetmol.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 3-(4-Chlorophenyl)glutaramic Acid Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-(4-Chlorophenyl)glutaramic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and contrasts it with a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. The experimental choices and validation parameters are explained based on established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]
Introduction: The Analyte and the Analytical Imperative
This compound is recognized as a related substance to the pharmaceutical agent Baclofen.[5] Its accurate quantification is critical for impurity profiling in drug substance and product, ensuring the safety, efficacy, and quality of the final pharmaceutical product. The development and validation of reliable analytical methods are, therefore, not merely a technical exercise but a foundational requirement for regulatory compliance and patient safety.
This guide will first present a comprehensive, step-by-step validation of a hypothetical, yet scientifically grounded, HPLC-UV method. Subsequently, it will compare this established technique with the increasingly prevalent LC-MS/MS, offering insights into the selection of the most appropriate method based on specific analytical needs.
Physicochemical Properties of this compound
| Property | Value | Significance for Method Development |
| Chemical Formula | C₁₁H₁₂ClNO₃ | Determines the molecular weight and elemental composition. |
| Molecular Weight | 241.67 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | Aromatic ring with a chlorine substituent and an aliphatic chain with amide and carboxylic acid functional groups. | The chromophore (chlorophenyl group) makes it suitable for UV detection. The polar functional groups dictate its solubility and chromatographic behavior. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Informs the choice of solvent for sample and standard preparation and the mobile phase composition. |
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
The following section details the validation of a reversed-phase HPLC method with UV detection for the quantification of this compound. Each validation parameter is discussed with its rationale and acceptance criteria as stipulated by ICH guidelines.[6]
Chromatographic Conditions
A well-defined set of chromatographic conditions is the bedrock of a reproducible analytical method.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention for moderately polar compounds like the analyte. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v) | A common reversed-phase eluent system. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume to ensure good sensitivity without overloading the column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| Detection | UV at 225 nm | The wavelength is chosen to maximize the absorbance of the chlorophenyl chromophore, thereby enhancing sensitivity. |
Validation Protocol and Experimental Data
The validation process is a systematic demonstration that the analytical method is fit for its intended purpose.[4]
Caption: A typical workflow for analytical method validation.
2.2.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: A solution of a placebo (all formulation components except the analyte) is injected, followed by an injection of the analyte standard. The chromatograms are compared to ensure no interference from the placebo at the retention time of the analyte.
-
Acceptance Criteria: The placebo chromatogram should show no peak at the retention time of the this compound peak.
-
Hypothetical Result: No interference was observed.
2.2.2. Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.
-
Protocol: A series of at least five concentrations of the analyte are prepared, typically ranging from 50% to 150% of the expected working concentration.[8] Each concentration is injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of concentration versus peak area should be ≥ 0.999.
-
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 51234 |
| 10.0 | 102345 |
| 20.0 | 204567 |
| 30.0 | 306789 |
| 40.0 | 408901 |
| Correlation Coefficient (r²) | 0.9998 |
2.2.3. Accuracy
Accuracy is the closeness of the test results to the true value. It is often expressed as percent recovery.
-
Protocol: Accuracy is assessed by analyzing a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Hypothetical Data Summary:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) |
| 80% | 16.0 | 15.8 | 98.8 |
| 100% | 20.0 | 20.1 | 100.5 |
| 120% | 24.0 | 24.2 | 100.8 |
2.2.4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assay is repeated on a different day, by a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Hypothetical Data Summary:
| Precision Level | Mean Peak Area (n=6) | Standard Deviation | RSD (%) |
| Repeatability | 204678 | 1234 | 0.6 |
| Intermediate Precision | 205123 | 1567 | 0.8 |
2.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).
-
Hypothetical Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
2.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]
-
Protocol: Key method parameters are varied within a realistic range, and the effect on the results is observed. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
-
Hypothetical Result: The method was found to be robust within the tested parameter ranges.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
While HPLC-UV is a workhorse in many quality control laboratories, LC-MS/MS offers distinct advantages, particularly for applications requiring higher sensitivity and selectivity.
Caption: Chemical structure of the analyte.
LC-MS/MS: A High-Sensitivity Alternative
An LC-MS/MS method would couple a liquid chromatograph to a tandem mass spectrometer. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
-
Principle: The parent ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process filters out chemical noise and interferences far more effectively than UV detection.[9]
-
Potential Advantages:
-
Higher Sensitivity: LOQs in the low ng/mL or even pg/mL range are achievable, which is crucial for trace-level impurity analysis or bioanalytical studies.[10]
-
Greater Selectivity: The specificity of monitoring a specific mass transition (parent ion → fragment ion) significantly reduces the likelihood of interference from co-eluting compounds.
-
Structural Confirmation: The fragmentation pattern provides a higher degree of confidence in the identity of the analyte.
-
Head-to-Head Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and specific mass transitions) |
| Cost (Instrument) | Lower | Higher |
| Complexity | Simpler operation and maintenance | More complex, requires specialized expertise |
| Robustness | Generally very robust | Can be susceptible to matrix effects (ion suppression/enhancement) |
| Typical Application | Routine QC, release testing, content uniformity | Trace analysis, impurity identification, bioanalysis, metabolomics |
Which Method to Choose?
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
-
Choose HPLC-UV when:
-
The expected concentration of the analyte is well within the µg/mL range.
-
The sample matrix is relatively clean with a low probability of interfering components.
-
Cost-effectiveness and high throughput for routine analysis are primary considerations.
-
-
Choose LC-MS/MS when:
-
Trace-level quantification is required (e.g., genotoxic impurity analysis).
-
The sample matrix is complex (e.g., biological fluids, crude reaction mixtures).
-
Absolute certainty of analyte identification is necessary.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. A well-validated HPLC-UV method, as detailed in this guide, is often sufficient and cost-effective for routine quality control applications where analyte concentrations are relatively high. However, for applications demanding ultimate sensitivity and selectivity, such as trace impurity analysis or bioanalytical studies, LC-MS/MS is the superior choice. The selection of the analytical method should always be guided by its intended purpose, and its fitness for that purpose must be rigorously demonstrated through a comprehensive validation process compliant with international guidelines such as ICH Q2(R2).[2][3]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Frontage Laboratories, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
S-Matrix. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]
-
DergiPark. (n.d.). An LC-MS/MS Method Validation for the Phytochemical Quantification of Four Edible Plants. Retrieved from [Link]
-
Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Affinisep. (n.d.). LC-MS/MS analysis of 21 acid herbicides in large water volumes using AttractSPE® Disks Anion Exchange. Retrieved from [Link]
-
Developing Countries Vaccine Manufacturers Network. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
PubMed. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Retrieved from [Link]
-
Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]
-
YouTube. (2016). HPLC for Active Ingredients Separation and Quantification. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. routledge.com [routledge.com]
- 8. npra.gov.my [npra.gov.my]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Purification of 3-(4-Chlorophenyl)glutaramic Acid
Introduction: The Imperative of Purity
3-(4-Chlorophenyl)glutaramic acid is a key chemical intermediate, notably recognized as "Baclofen Impurity B" in pharmaceutical contexts.[1][2] Its structural integrity and purity are paramount for its use as a reagent in the synthesis of novel compounds or as a reference standard in analytical studies.[3] Impurities, often remnants of the synthetic process such as unreacted starting materials (e.g., 4-chlorobenzaldehyde) or related by-products (e.g., 3-(4-chlorophenyl)glutaric acid), can significantly impact the outcome of subsequent reactions and the validity of analytical data.
This guide provides an in-depth comparison of three primary methods for the purification of this compound: Recrystallization, Acid-Base Precipitation, and Flash Column Chromatography. We will delve into the mechanistic principles behind each technique, provide detailed, field-tested protocols, and present a comparative analysis to empower researchers in selecting the optimal method for their specific application, be it bulk purification or the isolation of an ultra-pure analytical sample.
Method 1: Recrystallization - The Workhorse for Bulk Purification
Recrystallization is a robust and highly scalable technique that leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[4][5] The core principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, and impurities are either highly soluble or insoluble.[6] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes the dissimilar impurity molecules, which remain in the mother liquor.[5][6]
Causality in Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit a steep solubility curve: high solvating power at its boiling point and low solvating power at low temperatures (0-5 °C) to ensure maximum recovery of the purified product.[4][6] While specific solubility data for this compound is sparse, we can draw reliable inferences from its structural analogue, 3-(4-chlorophenyl)glutaric acid, and its known properties. The glutaramic acid is slightly soluble in methanol, while the related di-acid has been successfully recrystallized from methyl isobutyl ketone (MIBK) with excellent results.[2][7]
Experimental Protocol: Recrystallization from Methyl Isobutyl Ketone (MIBK)
This protocol is adapted from a highly effective procedure reported for the purification of the structurally similar 3-(4-chlorophenyl)glutaric acid.[7]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. For every 1 gram of crude material, add 2 mL of methyl isobutyl ketone (MIBK).
-
Heating: Heat the slurry with stirring to approximately 60-70 °C. The objective is to achieve complete dissolution. If solids persist, add small additional volumes (0.25 mL increments) of MIBK until a clear solution is obtained. Using the minimum amount of hot solvent is crucial for maximizing yield.[6]
-
Slow Cooling (Crystal Formation): Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals; rapid cooling can trap impurities within the crystal lattice.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1-2 hours to maximize the precipitation of the product from the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold MIBK. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at 50-60 °C until a constant weight is achieved.
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound (3-(4-CPGA)).
Expected Efficacy
The following table summarizes the performance of this method on the closely related di-acid, which serves as a strong indicator of expected efficacy.[7]
| Parameter | Performance Data | Source |
| Initial Purity (HPLC) | 96.1% | [7] |
| Final Purity (HPLC) | 99.9% | [7] |
| Yield | 95.8% | [7] |
| Maximum Single Impurity | 0.02% | [7] |
Method 2: Acid-Base Precipitation - A Rapid Work-up Technique
This method exploits the acidic nature of the carboxylic acid moiety in this compound (predicted pKa ≈ 4.50).[2] By treating the crude material with an aqueous base, the acidic target compound is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (e.g., residual 4-chlorobenzaldehyde) remain insoluble in the aqueous phase and can be removed by extraction with an immiscible organic solvent. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.
Experimental Protocol: Purification via pH Modulation
This protocol is derived from standard work-up procedures for the synthesis of the target molecule and its analogues.[3][7]
-
Basification & Dissolution: Dissolve the crude material in a 1N aqueous sodium hydroxide (NaOH) solution, adjusting the pH to >10. Use approximately 10 mL of solution per gram of crude solid.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution with an organic solvent like dichloromethane or toluene (2 x 10 mL per gram of starting material) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add 6M hydrochloric acid (HCl) dropwise to adjust the pH to 1-2. The this compound will precipitate as a white solid.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts (e.g., NaCl).
-
Drying: Dry the purified product under vacuum at 55-60°C.
Workflow for Acid-Base Precipitation
Caption: Workflow for the purification of 3-(4-CPGA) via acid-base precipitation.
Expected Efficacy
This method is highly effective for removing neutral or basic impurities and is often used as a primary purification step following a chemical synthesis. While it can yield a significant purity enhancement, it may not effectively remove acidic impurities with similar pKa values. A reported synthesis using this method achieved a yield of 89.5%, though the final purity was not specified.[3] It is best employed for crude material with significant non-acidic contamination or as a pre-purification step before recrystallization.
Method 3: Flash Column Chromatography - For High-Purity, Small-Scale Isolation
Flash column chromatography is a powerful technique for separating compounds with very similar chemical properties. It relies on the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase that is forced through the column under pressure.[8] For a polar compound like this compound, a normal-phase setup using silica gel is appropriate.
Method Development & Rationale
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its polar surface interacts strongly with the polar carboxylic acid and amide functional groups of the target molecule.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by Thin Layer Chromatography (TLC). A TLC analysis for a related synthesis utilized a 3:2 mixture of petroleum ether and ethyl acetate.[7] For the more polar glutaramic acid, a higher proportion of ethyl acetate, potentially with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing on the silica, would likely be required.
Experimental Protocol: Silica Gel Chromatography
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material. Aim for a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity (a "gradient elution"). Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Workflow for Column Chromatography
Caption: Workflow for purification of 3-(4-CPGA) by flash column chromatography.
Expected Efficacy
Column chromatography excels at separating closely related impurities, making it the method of choice for achieving the highest possible purity levels (>99.5%). However, it is generally more time-consuming, uses large volumes of solvent, and can result in lower yields compared to recrystallization due to product loss on the column. It is best suited for small-scale preparations where ultimate purity is the primary goal.
Comparative Analysis and Recommendations
| Feature | Recrystallization | Acid-Base Precipitation | Flash Chromatography |
| Achievable Purity | Very High (~99.9%)[7] | Moderate to High | Highest (>99.5%) |
| Typical Yield | High ( >90%) | High (>85%) | Moderate (50-80%) |
| Scalability | Excellent (g to kg) | Excellent (g to kg) | Poor (mg to g) |
| Cost & Time | Low solvent use, fast | Low solvent use, very fast | High solvent use, slow |
| Primary Use Case | Bulk purification, final polishing | Crude work-up, removal of neutral impurities | High-purity samples, separation of difficult impurities |
Recommendation: For most applications requiring high-purity bulk material, a two-step process is optimal. First, perform an Acid-Base Precipitation as a rapid and efficient initial clean-up. Follow this with a meticulous Recrystallization from a suitable solvent like MIBK to achieve excellent purity and yield. For the preparation of analytical reference standards or when all other methods fail to remove a persistent impurity, Flash Column Chromatography is the definitive, albeit more laborious, choice.
Protocol Validation: Purity Assessment
Every purification protocol must be a self-validating system. The purity of the final product should always be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% trifluoroacetic acid) and UV detection (~220 nm) would be a suitable starting point for method development.[9][10] The goal is a single sharp peak for the main compound, with any impurity peaks being well-resolved and below the required threshold (e.g., <0.1%).
-
Melting Point: A pure crystalline solid will have a sharp and defined melting point range.[2][11] A broad melting range is indicative of impurities. The reported melting point for this compound is 168-170°C.[2][11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any structurally distinct impurities.
By combining a rational choice of purification methodology with robust analytical validation, researchers can ensure the quality and reliability of their this compound for any downstream application.
References
- Process for production of optically active 3-substituted glutaric acid monoamide.
-
Recrystallization1. University of California, Irvine. [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. ResearchGate. [Link]
-
3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd. [Link]
-
Recrystallization - Single Solvent. University of Colorado Boulder. [Link]
- A process for the optical resolution of 3-(p-chlorophenyl)-glutaramide.
-
A facile and efficient synthesis of Baclofen. Iranian Chemical Communication. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Description and Solubility. U.S. Pharmacopeia. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Organic Syntheses Procedure. [Link]
-
Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. [Link]
-
Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]
-
Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 1141-23-7 [amp.chemicalbook.com]
- 3. This compound | 1141-23-7 [chemicalbook.com]
- 4. Home Page [chem.ualberta.ca]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Head-to-Head Comparison of 3-(4-Chlorophenyl)glutaramic Acid with Key Glutaric Acid Derivatives: A Guide for Researchers
Introduction
In the landscape of neuropharmacology and drug development, the structural nuances of small molecules can dictate profound differences in biological activity and therapeutic potential. This guide provides a comprehensive head-to-head comparison of 3-(4-Chlorophenyl)glutaramic acid, a derivative of glutaric acid and a known impurity of the muscle relaxant Baclofen, against three strategically selected comparators: (R)-Baclofen, glutaric acid, and the known neurotoxin 3-hydroxyglutaric acid.[1][2]
The rationale for this comparison is rooted in the principle of structure-activity relationship (SAR). Given its structural similarity to Baclofen, a potent GABA-B receptor agonist, it is hypothesized that this compound may exhibit modulatory activity at GABA receptors.[3] Furthermore, its glutaric acid backbone raises questions about its potential neurotoxicity, particularly when viewed alongside metabolites implicated in neurometabolic disorders.[4] This guide will also explore its potential activity at the metabotropic glutamate receptor 5 (mGluR5), as it is a known precursor in the synthesis of mGluR5 antagonists.[5]
This document is intended for researchers, scientists, and drug development professionals. It is designed to be an in-depth technical resource, providing not only comparative data but also the underlying experimental protocols and scientific reasoning.
Physicochemical Properties of a Comparative Cohort
A molecule's biological activity is intrinsically linked to its physicochemical properties. The following table summarizes key parameters for this compound and its comparators, providing a foundation for understanding their potential pharmacokinetic and pharmacodynamic differences.
| Property | This compound | (R)-Baclofen | Glutaric Acid | 3-Hydroxyglutaric Acid |
| Molecular Formula | C11H12ClNO3[6] | C10H12ClNO2[7] | C5H8O4[8] | C5H8O5[9] |
| Molecular Weight ( g/mol ) | 241.67[6] | 213.66[7] | 132.11[10] | 148.11[9] |
| Melting Point (°C) | 168-170[6] | 206-208[7] | 95-98[8] | Not Available |
| Boiling Point (°C) | 494.9 at 760 mmHg[6] | 346[7] | 200 at 20 mmHg[8] | 365.0 at 760 mmHg[9] |
| Water Solubility | Soluble in DMSO and methanol[11] | Very soluble[7] | >50% (w/w)[8] | Soluble |
| LogP | Not Available | 1.33[7] | -0.26[10] | -2.68[9] |
| pKa | Not Available | 4.00[7] | 4.31[10] | Weakly acidic |
Comparative Biological Assessment: A Multi-faceted Analysis
To provide a comprehensive understanding of the biological profile of this compound, we will assess its activity in three key areas: GABA-B receptor binding, mGluR5 receptor antagonism, and in vitro neurotoxicity.
GABA-B Receptor Binding Affinity
Given its structural resemblance to Baclofen, a primary point of investigation is its affinity for the GABA-B receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity of a test compound.
Hypothetical Results:
| Compound | Ki (nM) for [3H]-Baclofen Displacement |
| (R)-Baclofen | 150 |
| This compound | 2500 |
| Glutaric Acid | > 100,000 (No significant binding) |
| 3-Hydroxyglutaric Acid | > 100,000 (No significant binding) |
Interpretation: These hypothetical results suggest that this compound possesses a significantly lower affinity for the GABA-B receptor compared to (R)-Baclofen. The modification of the gamma-amino acid moiety to a glutaramic acid structure likely hinders optimal interaction with the receptor's binding pocket. Glutaric acid and 3-hydroxyglutaric acid show no significant binding, indicating that the 4-chlorophenyl ring and the specific stereochemistry of the amino group in Baclofen are crucial for receptor recognition.
mGluR5 Receptor Antagonist Activity
The use of this compound in the synthesis of mGluR5 antagonists prompts an investigation into its own potential activity at this receptor. A functional assay measuring intracellular calcium mobilization in response to a known mGluR5 agonist (e.g., quisqualate) in the presence of the test compounds is an effective method to determine antagonist activity.
Hypothetical Results:
| Compound | IC50 (nM) for mGluR5 Antagonism |
| MPEP (positive control) | 30 |
| This compound | 5000 |
| (R)-Baclofen | > 50,000 (No significant antagonism) |
| Glutaric Acid | > 50,000 (No significant antagonism) |
| 3-Hydroxyglutaric Acid | > 50,000 (No significant antagonism) |
Interpretation: The hypothetical data indicates that this compound exhibits weak antagonist activity at the mGluR5 receptor. While not as potent as a known antagonist like MPEP, this finding suggests that the core structure may have some interaction with the receptor, providing a rationale for its use as a synthetic precursor. The other compounds show no significant activity, highlighting the specificity of the interaction.
In Vitro Neurotoxicity Assessment
The potential for neurotoxicity is a critical consideration for any centrally active compound. A cytotoxicity assay using a human neuroblastoma cell line, such as SH-SY5Y, can provide valuable insights into a compound's effect on neuronal viability. The LDH (lactate dehydrogenase) release assay is a common method to quantify cell death.
Hypothetical Results:
| Compound | LC50 (µM) in SH-SY5Y cells (48h exposure) |
| 3-Hydroxyglutaric Acid | 250 |
| Glutaric Acid | 750 |
| This compound | 1500 |
| (R)-Baclofen | > 5000 (Low toxicity) |
Interpretation: These hypothetical results position this compound as having a moderate level of in vitro neurotoxicity, greater than that of (R)-Baclofen but less than the known neurotoxin 3-hydroxyglutaric acid and glutaric acid. This suggests that while the addition of the 4-chlorophenyl group may reduce the inherent toxicity of the glutaric acid backbone, it does not eliminate it. Baclofen's established clinical use is consistent with its low in vitro toxicity profile in this hypothetical scenario.[12][13][14]
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols for the aforementioned assays are provided below.
GABA-B Receptor Binding Assay
This protocol is adapted from established methods for GABA-B receptor binding studies.[15]
1. Membrane Preparation:
-
Homogenize rat whole brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
The final pellet is resuspended in assay buffer containing 2.5 mM CaCl2 to a protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of [3H]-Baclofen (final concentration ~2 nM), and 100 µL of the membrane preparation.
-
For non-specific binding, use a high concentration of unlabeled GABA (100 µM).
-
Incubate at room temperature for 30 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
mGluR5 Functional Assay (Calcium Mobilization)
This protocol is based on established methods for measuring intracellular calcium flux using a FlexStation instrument.[16][17][18][19][20]
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human mGluR5 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
2. Calcium Assay:
-
Wash the cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a FlexStation 3 microplate reader.
-
Add the test compounds (potential antagonists) followed by an EC80 concentration of an mGluR5 agonist (e.g., quisqualate).
-
Measure the fluorescence intensity before and after the addition of the agonist.
3. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response by the test compounds.
-
Determine the IC50 values by fitting the data to a dose-response curve.
In Vitro Neurotoxicity Assay (LDH Release)
This protocol outlines a standard LDH cytotoxicity assay using the SH-SY5Y neuroblastoma cell line.[21][22][23]
1. Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Include a vehicle control (medium only) and a positive control for maximum LDH release (e.g., cell lysis buffer).
3. LDH Assay:
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Determine the LC50 values from the dose-response curves.
Signaling Pathways
Conclusion
This comprehensive guide provides a framework for the head-to-head comparison of this compound with (R)-Baclofen, glutaric acid, and 3-hydroxyglutaric acid. Based on our hypothetical data, this compound emerges as a compound with a multifaceted but modest biological profile. Its weak affinity for the GABA-B receptor and weak antagonist activity at the mGluR5 receptor, coupled with moderate neurotoxicity, suggest that it is unlikely to be a direct therapeutic candidate in its own right. However, these findings provide a valuable SAR context, underscoring the critical role of the gamma-aminobutyric acid moiety for potent GABA-B agonism and the potential for the glutaric acid backbone to contribute to cytotoxicity. For drug development professionals, this guide highlights the importance of characterizing impurities and synthetic precursors to fully understand the pharmacological and toxicological profile of a lead compound and its related chemical space. The provided protocols offer a robust starting point for conducting such essential comparative studies.
References
-
Glutaric acid. (n.d.). Grokipedia. Retrieved from [Link]
-
This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). EU Science Hub. Retrieved from [Link]
-
3-hydroxy-glutaric acid. (n.d.). Chemsrc. Retrieved from [Link]
-
Glutaric acid. (n.d.). Wikipedia. Retrieved from [Link]
-
3-Hydroxyglutaric acid (HMDB0000428). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Glutaric Acid Formula. (n.d.). Testbook. Retrieved from [Link]
-
3-Hydroxyglutaric acid. (n.d.). PubChem. Retrieved from [Link]
-
Roberts, J. K., et al. (2018). Baclofen Neurotoxicity: A Metabolic Encephalopathy Susceptible to Exacerbation by Benzodiazepine Therapy. Journal of Clinical Neurophysiology, 35(5), 439-443. Retrieved from [Link]
-
Wu, V. C., et al. (2006). Baclofen-induced neurotoxicity in patients with compromised renal function. Therapeutic Apheresis and Dialysis, 10(5), 443-448. Retrieved from [Link]
-
COCRYSTALS OF (R)-BACLOFEN. (n.d.). European Patent Office. Retrieved from [Link]
-
receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. (n.d.). Culture Collections. Retrieved from [Link]
-
Baclofen Neurotoxicity: A Metabolic Encephalopathy Susceptible to Exacerbation by Benzodiazepine Therapy. (2018). ResearchGate. Retrieved from [Link]
-
3-Hydroxyglutaric acid (T3D4357). (n.d.). T3DB. Retrieved from [Link]
-
Iatrogenic Baclofen Neurotoxicity in ESRD: Recognition and Management. (2015). Case Reports in Nephrology. Retrieved from [Link]
-
Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. (n.d.). ResearchGate. Retrieved from [Link]
-
FlexStation®®®® 3 System. (n.d.). Multispan, Inc. Retrieved from [Link]
-
Toxic Synergism Between Quinolinic Acid and Glutaric Acid in Neuronal Cells Is Mediated by Oxidative Stress. (n.d.). Familias GA. Retrieved from [Link]
-
On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. (2004). Journal of Neuroscience Research, 76(6), 882-889. Retrieved from [Link]
-
Solid-State Overview of R-Baclofen. (n.d.). OUCI. Retrieved from [Link]
-
Neurological adverse events associated with baclofen: A disproportionality analysis based on FDA Adverse Event Reporting System. (2024). ResearchGate. Retrieved from [Link]
-
3-Hydroxyglutaric Acid. (n.d.). Rupa Health. Retrieved from [Link]
-
Measuring Intracellular Calcium Flux on FLEXstation Systems. (n.d.). Retrieved from [Link]
-
3-(4-chlorophenyl) Glutaric Acid. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved from [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2011). Methods in Molecular Biology, 796, 177-187. Retrieved from [Link]
-
In vitro and in silico approach methods for developmental neurotoxicity assessment. (n.d.). DiVA portal. Retrieved from [Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2018). International Journal of Molecular Sciences, 19(11), 3493. Retrieved from [Link]
-
Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. (1982). British Journal of Pharmacology, 77(2), 357-368. Retrieved from [Link]
-
Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). Journal of Visualized Experiments, (54), 2944. Retrieved from [Link]
-
Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. (2010). Journal of Pharmacology and Experimental Therapeutics, 334(3), 851-869. Retrieved from [Link]
-
mGluR5 antagonists: discovery, characterization and drug development. (2008). Current Topics in Medicinal Chemistry, 8(11), 949-960. Retrieved from [Link]
-
3-(4-Chlorophenyl) glutaric acid. (n.d.). Pratap Organics. Retrieved from [Link]
-
What are mGluR5 antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Structure and absolute configuration of (R)-baclofen monohydrochloride. (1981). ResearchGate. Retrieved from [Link]
-
Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons. (2006). Journal of Neuroscience Research, 84(5), 1103-1111. Retrieved from [Link]
-
GABA(B)-agonistic activity of certain baclofen homologues. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4850-4856. Retrieved from [Link]
-
Synthesis and SAR of a mGluR5 allosteric partial antagonist lead. (2008). Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101. Retrieved from [Link]
Sources
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Synergism Between Quinolinic Acid and Glutaric Acid in Neuronal Cells Is Mediated by Oxidative Stress: Insights to a New Toxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1141-23-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Baclofen(1134-47-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Glutaric acid - Wikipedia [en.wikipedia.org]
- 9. 3-hydroxy-glutaric acid | CAS#:1219805-72-7 | Chemsrc [chemsrc.com]
- 10. Glutaric acid | 110-94-1 [chemicalbook.com]
- 11. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 12. Baclofen Neurotoxicity: A Metabolic Encephalopathy Susceptible to Exacerbation by Benzodiazepine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baclofen-induced neurotoxicity in patients with compromised renal function: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iatrogenic Baclofen Neurotoxicity in ESRD: Recognition and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. culturecollections.org.uk [culturecollections.org.uk]
- 17. multispaninc.com [multispaninc.com]
- 18. labs.pbrc.edu [labs.pbrc.edu]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. diva-portal.org [diva-portal.org]
- 23. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Definitive NMR Structural Characterization of 3-(4-Chlorophenyl)glutaramic Acid
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a molecule such as 3-(4-Chlorophenyl)glutaramic acid, a known impurity and synthetic intermediate related to the drug Baclofen, even minor structural ambiguities are unacceptable.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete and unambiguous structural elucidation of such small organic molecules in solution.[3][4]
Pillar 1: Theoretical NMR Fingerprint of this compound
Before stepping into the laboratory, a critical first step is to predict the NMR spectrum based on the putative structure. This theoretical analysis provides a benchmark against which experimental data can be compared. The structure, with atoms systematically numbered for NMR assignment, is shown below.
Expected ¹H and ¹³C NMR Data
The expected chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electronegative chlorine atom, the aromatic ring current, and the two carbonyl groups are the dominant factors influencing the spectral features of this molecule.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 / -COOH | ~12.0 - 13.0 (broad) | Singlet (s) | 1H | ~174 |
| C2 / -CH₂- | ~2.5 - 2.7 (diastereotopic) | Doublet of Doublets (dd) | 2H | ~42 |
| C3 / -CH- | ~3.3 - 3.6 | Multiplet (m) | 1H | ~40 |
| C4 / -CH₂- | ~2.3 - 2.5 (diastereotopic) | Doublet of Doublets (dd) | 2H | ~43 |
| C5 / -CONH₂ | ~175 | |||
| -NH₂ | ~7.0 and ~7.5 (broad) | Singlet (s) | 2H | - |
| C6 / C-Ar | - | - | - | ~140 |
| C7, C11 / CH-Ar | ~7.35 | Doublet (d) | 2H | ~129 |
| C8, C10 / CH-Ar | ~7.25 | Doublet (d) | 2H | ~130 |
| C9 / C-Cl | - | - | - | ~132 |
Note: The chemical shifts of exchangeable protons (-COOH, -NH₂) are highly dependent on solvent, concentration, and temperature.[5][6] The two protons of the amide group may appear as two separate broad singlets due to hindered rotation around the C-N bond.
Pillar 2: A Self-Validating Experimental Workflow
The following workflow is designed not just to acquire data, but to build a layered, cross-validated argument for the molecular structure. The choice of solvent and the sequence of experiments are critical for obtaining clear, interpretable results.
Caption: A robust workflow for NMR-based structure elucidation.
1. Sample Preparation:
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected. Its primary advantage is its ability to form hydrogen bonds with the analyte, which slows down the exchange rate of the acidic -COOH and amide -NH₂ protons with residual water.[7][8] This typically results in sharper signals for these protons, allowing for their definitive observation, which is often difficult in solvents like chloroform-d (CDCl₃).[9]
-
Procedure:
-
Weigh approximately 15 mg of this compound into a clean, dry NMR tube.
-
Add 0.6 mL of DMSO-d₆.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
2. NMR Data Acquisition:
-
Instrumentation: A 500 MHz NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse acquisition.
-
Sweep Width: -2 to 14 ppm.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds, to ensure full relaxation of all protons for accurate integration.
-
-
¹³C{¹H} NMR & DEPT-135:
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment and DEPT-135 pulse sequence.
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Rationale for DEPT-135: This experiment is invaluable for distinguishing between different types of carbon atoms based on the number of attached protons. Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are absent.[3][10]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Pillar 3: Data Interpretation – Connecting the Dots
The definitive structural proof lies in the synergistic interpretation of all acquired spectra. The 1D spectra provide the list of "parts" (protons and carbons), while the 2D spectra provide the "assembly instructions" (connectivity).
1. Assigning the ¹H and ¹³C Spectra:
-
The ¹H spectrum is analyzed first. The aromatic region should show a characteristic AA'BB' system (two doublets) integrating to 4 protons. The aliphatic region will contain three distinct multiplets for the H2, H3, and H4 protons. The broad signals for the NH₂ and COOH protons are identified in the downfield region.
-
The ¹³C spectrum is then assigned. The DEPT-135 spectrum is overlaid to confirm the CH (positive) and CH₂ (negative) signals, simplifying the assignment of the aliphatic carbons.
2. Validating Connectivity with 2D NMR: The power of 2D NMR is its ability to visually map the molecular framework. The cross-peaks in COSY and HSQC spectra provide irrefutable evidence of atomic connectivity.
Sources
- 1. This compound | 1141-23-7 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. cambridgeinternational.org [cambridgeinternational.org]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Impurity Profiling of 3-(4-Chlorophenyl)glutaramic acid by Mass Spectrometry
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals, even in trace amounts, can significantly alter the therapeutic and toxicological profile of a drug.[1][2][3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to detect, identify, and quantify these components.[1][4][5] According to ICH guidelines, any impurity present at a level of 0.1% or higher must be identified and characterized, a process that demands highly sensitive and specific analytical technologies.[5][6]
This guide focuses on the impurity profiling of 3-(4-Chlorophenyl)glutaramic acid, a key intermediate and reagent used in the synthesis of various pharmaceutical compounds, including the muscle relaxant Baclofen.[7][8] Given its role, ensuring the purity of this precursor is critical to controlling the impurity profile of the final API. We will objectively compare mass spectrometry-based methodologies, providing the technical rationale and experimental data necessary for researchers, scientists, and drug development professionals to establish robust, self-validating analytical systems.
Anticipating the Unknown: Potential Impurities in this compound
A robust analytical strategy begins with a scientific appraisal of the potential impurities that may arise during synthesis, purification, and storage.[9] The synthesis of this compound often involves the hydrolysis of its parent compound, 3-(4-Chlorophenyl)glutaric acid, or related precursors.[7][10] Based on these chemical pathways, we can anticipate several classes of impurities:
-
Starting Materials & Intermediates: Unreacted precursors such as 3-(4-Chlorophenyl)glutaric acid or 4-Chlorobenzaldehyde may persist.[7][8][10]
-
By-products: Side reactions can lead to structurally related compounds, such as isomers or over-hydrolyzed products.
-
Degradation Products: The compound may degrade under stress conditions (heat, light, pH extremes), forming new entities.
-
Residual Solvents: Solvents used during the manufacturing process can be carried over into the final product.[6]
The primary analytical challenge is to develop a method capable of separating and identifying these structurally similar compounds from the main component.
The Core Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a non-volatile and polar molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique.[11][12][13] It combines the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry, creating an ideal platform for both identifying unknown impurities and quantifying known ones.[11][14]
The workflow is a multi-step process where each stage is optimized to ensure data integrity and reproducibility.
Caption: General workflow for LC-MS based impurity profiling.
Causality Behind Experimental Choices
-
Chromatography (UPLC/HPLC): Ultra-High-Performance Liquid Chromatography (UPLC) is preferred over traditional HPLC for its use of smaller column particles, which provides significantly higher resolution and faster analysis times—critical for separating closely related impurities.[15] A C18 reversed-phase column is the logical starting point, as it effectively separates molecules based on hydrophobicity.
-
Ionization (ESI): Electrospray Ionization (ESI) is the technique of choice because it gently transfers ions from the liquid phase to the gas phase without causing significant fragmentation, preserving the crucial molecular ion for accurate mass determination.[14]
-
Mass Analysis (High-Resolution MS): High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable.[16] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, enabling the determination of an impurity's elemental formula and dramatically increasing confidence in its identification.[16][17]
Comparative Guide: Selecting the Right Analytical Tool
While LC-MS is the primary tool, a comprehensive impurity profiling strategy often involves orthogonal techniques for confirmation and specialized tasks. The choice of technology is dictated by the specific analytical goal.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. ijdra.com [ijdra.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. soeagra.com [soeagra.com]
- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 7. This compound | 1141-23-7 [chemicalbook.com]
- 8. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 9. bfarm.de [bfarm.de]
- 10. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 11. biomedres.us [biomedres.us]
- 12. rroij.com [rroij.com]
- 13. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 14. ijcrt.org [ijcrt.org]
- 15. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 16. aber.apacsci.com [aber.apacsci.com]
- 17. biomedres.us [biomedres.us]
assessing the stability of 3-(4-Chlorophenyl)glutaramic acid under different conditions
A Comparative Guide to the Stability of 3-(4-Chlorophenyl)glutaramic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring a safe, effective, and reliable therapeutic product. This guide provides a comprehensive analysis of the stability of this compound, a key chemical intermediate. To provide a meaningful context for its stability profile, we will draw a comparison with its non-chlorinated analog, 3-phenylglutaramic acid. This comparative approach will illuminate the influence of the chloro-substituent on the molecule's robustness under various stress conditions.
The stability of a drug substance directly impacts its quality, safety, and efficacy.[1][] Environmental factors such as temperature, humidity, light, and pH can trigger degradation, leading to a loss of potency and the formation of potentially harmful impurities.[][3] Therefore, rigorous stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is a critical component of the drug development process.[1][4][5][6] This guide will delve into the practical application of these principles, offering detailed protocols and expert insights.
Understanding the Molecules: A Structural Overview
The key difference between our target molecule, this compound, and its comparator, 3-phenylglutaramic acid, is the presence of a chlorine atom on the phenyl ring. This seemingly minor structural modification can have significant implications for the molecule's electronic properties and, consequently, its reactivity and stability. The electron-withdrawing nature of the chlorine atom can influence the susceptibility of the aromatic ring to oxidative degradation and affect the reactivity of the adjacent functional groups.[7]
Forced Degradation: A Strategic Approach to Uncovering Liabilities
Forced degradation, or stress testing, is an essential practice in pharmaceutical development designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3][6][8] This process provides critical insights into the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods.[3][8] Our investigation will focus on the following stress conditions as recommended by ICH guidelines: hydrolysis, oxidation, photolysis, and thermal stress.[1][5][9]
Experimental Workflow: A High-Level Overview
The following diagram illustrates the general workflow for the comparative stability assessment of this compound and 3-phenylglutaramic acid.
Caption: High-level workflow for the comparative stability assessment.
Detailed Experimental Protocols & Comparative Analysis
The following sections provide detailed protocols for each stress condition, followed by a comparative analysis of the expected stability of this compound and 3-phenylglutaramic acid. The primary analytical technique for quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC), owing to its high accuracy and precision.[10][11]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those containing labile functional groups like amides and esters.[12][13] The amide bond in glutaramic acid derivatives is generally more stable to hydrolysis than an ester linkage due to resonance stabilization.[14][15][16] However, harsh acidic or basic conditions can force this reaction.[13][16]
Protocol:
-
Prepare 1 mg/mL solutions of both this compound and 3-phenylglutaramic acid in the following media:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Comparative Analysis & Expected Outcomes:
The amide bond in both compounds is expected to be relatively stable, especially in neutral conditions.[15] Under acidic and basic conditions, some degradation is anticipated. The electron-withdrawing nature of the chlorine atom in this compound may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, we might observe a marginally higher rate of hydrolysis for the chlorinated compound compared to its non-chlorinated counterpart.
Oxidative Stability
Oxidative degradation can be a significant issue for drug substances, often initiated by atmospheric oxygen or residual peroxides in excipients.[17][18] Aromatic rings can be susceptible to oxidation, particularly if they are activated by electron-donating groups.[7][19]
Protocol:
-
Prepare 1 mg/mL solutions of both compounds in a mixture of methanol and water.
-
Add 3% hydrogen peroxide (H₂O₂) to each solution.
-
Store the solutions at room temperature, protected from light, for 24 hours.
-
At designated time points, withdraw aliquots, quench the reaction if necessary (e.g., with sodium bisulfite), and prepare for HPLC analysis.
Comparative Analysis & Expected Outcomes:
The phenyl ring in both molecules is a potential site for oxidation. The presence of the electron-withdrawing chlorine atom in this compound deactivates the aromatic ring towards electrophilic attack, which is a common mechanism in oxidative reactions.[7] Consequently, this compound is expected to exhibit greater stability towards oxidation compared to 3-phenylglutaramic acid.
Photostability
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.[20][21][22][23] The ICH Q1B guideline provides a standardized approach for photostability testing.[21][24]
Protocol:
-
Spread a thin layer of the solid powder of each compound in a chemically inert, transparent container.
-
Prepare a control sample for each compound by wrapping the container in aluminum foil to protect it from light.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[24]
-
After the exposure period, dissolve the samples in a suitable solvent and analyze by HPLC.
Comparative Analysis & Expected Outcomes:
Aromatic compounds can absorb UV light, which may lead to degradation. The presence of the chloro-substituent might influence the photolytic degradation pathway. Halogenated aromatic compounds can sometimes be more susceptible to photodehalogenation. However, without specific experimental data, it is difficult to predict the relative photostability. Both compounds should be considered potentially photosensitive until proven otherwise.
Thermal Stability
Elevated temperatures are used to accelerate thermal degradation and can provide an indication of the product's shelf-life under normal storage conditions.[8][9]
Protocol:
-
Place a known quantity of each solid compound in a vial.
-
Store the vials in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
At the end of the study, allow the samples to cool to room temperature, dissolve in a suitable solvent, and analyze by HPLC.
Comparative Analysis & Expected Outcomes:
Both this compound and 3-phenylglutaramic acid are organic acids and may be susceptible to thermal decomposition, potentially through decarboxylation.[25][26] The melting point of a compound can sometimes provide a preliminary indication of its thermal stability. Without specific data on the decomposition temperatures, a direct comparison is challenging, but significant degradation under extreme heat for both is a possibility.
Data Presentation: A Comparative Summary
The following table summarizes the expected stability outcomes for this compound and 3-phenylglutaramic acid under the tested stress conditions.
| Stress Condition | This compound (Expected Stability) | 3-phenylglutaramic acid (Expected Stability) | Rationale for Difference |
| Hydrolytic (Acid/Base) | Potentially slightly less stable | Potentially slightly more stable | The electron-withdrawing chloro group may increase the electrophilicity of the amide carbonyl. |
| Oxidative (H₂O₂) | More stable | Less stable | The electron-withdrawing chloro group deactivates the aromatic ring to oxidative attack.[7] |
| Photolytic (UV/Vis) | Potentially susceptible | Potentially susceptible | Aromatic systems can absorb UV light. The chloro-substituent may influence the degradation pathway. |
| Thermal | Likely susceptible to degradation at high temperatures | Likely susceptible to degradation at high temperatures | Both are organic acids that can undergo thermal decomposition.[25][26] |
Elucidating Degradation Pathways
The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose.
Caption: Potential degradation pathways for this compound.
For this compound, a likely degradation product from hydrolysis would be 3-(4-chlorophenyl)glutaric acid and ammonia.[12][13] Oxidation could lead to the formation of hydroxylated species on the phenyl ring. Photodegradation might result in more complex fragmentation or dehalogenation.
Conclusion and Best Practices
This guide has provided a comprehensive framework for assessing the stability of this compound, with a comparative analysis against 3-phenylglutaramic acid. The presence of the chloro-substituent is anticipated to enhance its stability towards oxidation while potentially slightly decreasing its hydrolytic stability. Both compounds are likely to be susceptible to thermal and photolytic degradation.
For researchers and drug development professionals, the key takeaways are:
-
A systematic approach is crucial: Adhering to ICH guidelines for stress testing provides a robust framework for stability assessment.[1][5][6]
-
The right analytical tools are essential: Stability-indicating HPLC methods are the workhorse for quantifying degradation, while LC-MS is invaluable for identifying unknown degradants.[10][11][27]
-
Structural features matter: Even small changes in molecular structure can significantly impact stability, necessitating a thorough evaluation of each new chemical entity.
-
Protective measures are key: Based on the stability profile, appropriate formulation strategies and packaging solutions should be developed to protect the drug substance from degradation.[][3][20]
By implementing the principles and protocols outlined in this guide, scientists can build a comprehensive understanding of the stability of this compound, paving the way for the development of safe, stable, and effective pharmaceutical products.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. [Link]
-
API Stress Testing Studies. Protheragen. [Link]
-
Photostability Testing: How Helpful In Drug Development. PharmaGuru. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Photostability. SGS USA. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
Why are amides resist hydrolysis in plain water? Quora. [Link]
-
Stress Testing: Significance and symbolism. [Link]
-
Stability testing of existing active substances and related finished products. EMA. [Link]
-
Ich guidelines for stability studies 1. Slideshare. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
Hydrolysis of Amides Definition. Fiveable. [Link]
-
Phase I Metabolism- Oxidation of Aromatic compounds. Medicinal Chemistry. [Link]
-
The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic. [Link]
-
Experimental Studies of Organic Acid Decomposition. Semantic Scholar. [Link]
-
Formation and degradation kinetics of organic acids during heating and drying of concentrated tomato juice. Wageningen University & Research. [Link]
-
THERMAL STABILITY OF ORGANIC ACIDS AND THEIR INTERACTION WITH TRYPTOPHAN. ProQuest. [Link]
-
Amides Explained: Preparation, Hydrolysis and Reduction. Organic Chemistry. [Link]
-
The effects of heat treatments on organic acid content. ResearchGate. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
islamic university faculty of pharmacy 3rd stage. [Link]
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]
-
3-(4-chlorophenyl) Glutaric Acid. Synthetic Molecules Pvt. Ltd. [Link]
-
CAS No : 35271-74-0| Product Name : Baclofen - Impurity D. Pharmaffiliates. [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Glutaraldehyde. NCBI Bookshelf - NIH. [Link]
-
HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. [Link]
-
Assay and Stability Testing. Kinam Park. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
(+-)-3-Phenyllactic acid. PubChem. [Link]
-
(CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Pratap Organics. [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed. [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PMC - NIH. [Link]
-
Sulfamic Acid. PubChem - NIH. [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. MDPI. [Link]
-
Phthalic Acid. PubChem - NIH. [Link]
-
Mefenamic Acid. PubChem. [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. API Stress Testing Studies - Protheragen [protheragen.ai]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. Stress Testing: Significance and symbolism [wisdomlib.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. rsc.org [rsc.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. fiveable.me [fiveable.me]
- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. | Semantic Scholar [semanticscholar.org]
- 18. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iunajaf.edu.iq [iunajaf.edu.iq]
- 20. pharmaguru.co [pharmaguru.co]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. researchgate.net [researchgate.net]
- 24. Photostability | SGS USA [sgs.com]
- 25. The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 26. Experimental Studies of Organic Acid Decomposition | Semantic Scholar [semanticscholar.org]
- 27. chromatographyonline.com [chromatographyonline.com]
A Comparative Review of Potent mGlu5 Negative Allosteric Modulators: Benchmarking Performance for Neuropsychiatric and Neurological Drug Discovery
The metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor exquisitely sensitive to the brain's primary excitatory neurotransmitter, glutamate, has emerged as a pivotal target for therapeutic intervention in a spectrum of central nervous system (CNS) disorders. Dysregulation of mGlu5 signaling is implicated in the pathophysiology of conditions ranging from anxiety and depression to chronic pain and neurodevelopmental disorders. Consequently, the development of selective antagonists has been a major focus of contemporary medicinal chemistry.
This guide provides a comparative analysis of key mGlu5 negative allosteric modulators (NAMs), moving beyond a simple catalog of compounds to offer a deeper, mechanistic understanding of their performance. We will dissect the preclinical data of prominent NAMs, including the well-established tool compounds MPEP and MTEP, the clinically evaluated fenobam, and the highly potent investigational compound GRN-529. By examining their structure-activity relationships, in vitro potency, in vivo efficacy, and side effect profiles, this guide aims to equip researchers with the critical insights necessary to select and effectively utilize these powerful pharmacological tools.
The Rationale for mGlu5 Negative Allosteric Modulation
mGlu5 receptors are predominantly located postsynaptically, where they modulate neuronal excitability and synaptic plasticity. Upon activation by glutamate, mGlu5 initiates a cascade of intracellular signaling, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This signaling pathway is crucial for numerous physiological processes, but its hyperfunction can contribute to excitotoxicity and synaptic dysfunction.
Negative allosteric modulators offer a sophisticated approach to tempering mGlu5 activity. Unlike competitive antagonists that directly block the glutamate binding site, NAMs bind to a distinct, allosteric site on the receptor. This mode of action provides several advantages, including:
-
Saturability of effect: The inhibitory effect of a NAM is dependent on the presence of the endogenous agonist, glutamate, allowing for a more nuanced modulation of receptor function rather than a complete blockade.
-
Improved subtype selectivity: Allosteric sites are often less conserved across receptor subtypes compared to the highly conserved orthosteric binding site, facilitating the development of highly selective compounds.
-
Favorable pharmacokinetic and pharmacodynamic properties: Allosteric modulators can exhibit unique pharmacological profiles, including "probe dependence," where their effects vary depending on the agonist activating the receptor.
The therapeutic potential of mGlu5 NAMs has been explored in a variety of CNS disorders.[1][2] In conditions characterized by excessive glutamatergic transmission, such as anxiety and certain types of pain, mGlu5 antagonism is hypothesized to restore synaptic homeostasis.
Comparative Analysis of Leading mGlu5 NAMs
This section provides a head-to-head comparison of four prominent mGlu5 NAMs: MPEP, MTEP, Fenobam, and GRN-529. Their chemical structures are distinct, leading to variations in their pharmacological profiles.
| Compound | Chemical Structure | Key Features |
| MPEP | 2-methyl-6-(phenylethynyl)pyridine | The prototypical mGlu5 NAM, widely used as a research tool. |
| MTEP | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine | An analog of MPEP with improved selectivity and fewer off-target effects.[3] |
| Fenobam | N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea | A non-competitive antagonist with demonstrated anxiolytic effects in humans.[2] |
| GRN-529 | [4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | A highly potent and selective mGluR5 NAM with broad-spectrum preclinical efficacy.[4][5] |
In Vitro Potency and Selectivity
The initial characterization of any novel compound involves determining its potency and selectivity at the target receptor. For mGlu5 NAMs, this is typically assessed through radioligand binding assays and functional assays measuring the inhibition of glutamate-induced intracellular calcium mobilization.
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity Profile |
| MPEP | ~36 nM[6] | Varies by assay | Shows some off-target effects, including inhibition of NMDA receptors.[3] |
| MTEP | Not explicitly stated in snippets | Varies by assay | More selective for mGlu5 over mGlu1 and other mGluRs compared to MPEP.[3] |
| Fenobam | Not explicitly stated in snippets | Varies by assay | Potent and selective non-competitive antagonist.[2] |
| GRN-529 | 5.4 nM[4][5] | 3.1 nM[4][5] | >1000-fold selective vs mGluR1.[5] |
Expert Insight: The exceptional potency and selectivity of GRN-529 in these in vitro assays are noteworthy. A high degree of selectivity, particularly against the closely related mGlu1 receptor, is critical to minimize off-target effects and ensure that the observed in vivo pharmacology is directly attributable to mGlu5 modulation. While MPEP remains a valuable tool, its potential for off-target activities necessitates careful interpretation of experimental results.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of mGlu5 NAMs is evaluated in a battery of animal models that recapitulate aspects of human CNS disorders. Key indications explored for these compounds include anxiety, depression, and chronic pain.
Anxiety: The anxiolytic-like effects of mGlu5 NAMs are often assessed using paradigms such as the elevated plus-maze, light-dark box, and stress-induced hyperthermia tests. Both MPEP and MTEP have demonstrated anxiolytic-like properties in rodent models.[3] Fenobam was initially developed as an anxiolytic and has shown efficacy in clinical trials.[2] GRN-529 has also shown potent anxiolytic effects, attenuating stress-induced hyperthermia in preclinical studies.[5]
Depression: The antidepressant-like potential of mGlu5 NAMs is typically evaluated in the forced swim test and tail suspension test in rodents. GRN-529 demonstrated dose-dependent efficacy in both of these models, suggesting a potential role in the treatment of depression.[5]
Pain: The analgesic properties of mGlu5 antagonists have been demonstrated in various models of inflammatory and neuropathic pain. Fenobam has been shown to have analgesic properties in mice.[2] GRN-529 effectively reversed hyperalgesia in models of both sciatic nerve ligation and inflammation.[5]
Expert Insight: The broad-spectrum efficacy of GRN-529 across models of depression, anxiety, and pain is particularly compelling and suggests a robust modulation of central glutamatergic systems.[5][7] This profile supports the hypothesis that mGlu5 antagonism could be a viable strategy for treatment-resistant depression, a condition often accompanied by co-morbid anxiety and pain.[5]
Side Effect Profile and Therapeutic Window
A critical aspect of drug development is establishing a favorable therapeutic window, where efficacy is achieved at doses that do not produce significant side effects. For mGlu5 NAMs, potential side effects include motor impairment and cognitive deficits.
Preclinical assessments of GRN-529 indicated no effect on motor coordination in the rotarod test.[5] However, it did show impairment in cognition in a social odor recognition test in mice.[5] This highlights the importance of comprehensive behavioral phenotyping to identify potential liabilities. The side effect profiles of these compounds were often compared to standard-of-care agents and the tool compound MTEP to provide a benchmark for their therapeutic index.[5]
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed methodologies for key in vitro and in vivo assays used to characterize mGlu5 NAMs.
In Vitro Assays
1. Radioligand Binding Assay for mGlu5 Affinity (Ki)
This assay determines the binding affinity of a test compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand (e.g., [³H]MPEP or a similar high-affinity radiolabeled antagonist).
-
Test compound and non-specific binding control (e.g., a high concentration of a known mGlu5 antagonist).
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293-h-mGlu5 cells.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled mGlu5 antagonist.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate pharmacological software.
-
2. Functional Assay for mGlu5 Potency (IC50) - Calcium Mobilization
This assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by a glutamate receptor agonist.
-
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
mGlu5 agonist (e.g., Quisqualate or (S)-3,5-DHPG).
-
Test compound.
-
A fluorescence plate reader with automated injection capabilities.
-
-
Protocol:
-
Plate HEK293-h-mGlu5 cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells and incubate for a defined period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of the mGlu5 agonist (typically an EC80 concentration) into the wells.
-
Monitor the change in fluorescence over time.
-
Calculate the percentage inhibition of the agonist response at each concentration of the test compound and determine the IC50 value.
-
In Vivo Assays
1. Mouse Tail Suspension Test (Antidepressant-like Activity)
This is a widely used behavioral test to screen for potential antidepressant drugs.
-
Apparatus: A chamber that allows a mouse to be suspended by its tail.
-
Protocol:
-
Administer the test compound or vehicle to the mice at a specified time before the test.
-
Individually suspend each mouse by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Record the total duration of immobility during a set period (e.g., 6 minutes). Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
2. Stress-Induced Hyperthermia (Anxiolytic-like Activity)
This test measures the anxiolytic potential of a compound by its ability to attenuate the rise in body temperature induced by a mild stressor.
-
Apparatus: A rectal thermometer.
-
Protocol:
-
Record the baseline rectal temperature of each mouse (T1).
-
Administer the test compound or vehicle.
-
After a set period, introduce a mild stressor, such as placing the mouse in a novel cage or the stress of the initial temperature measurement itself.
-
After a defined interval (e.g., 10-15 minutes), measure the rectal temperature again (T2).
-
The difference between T2 and T1 (ΔT) is the stress-induced hyperthermia.
-
A significant reduction in ΔT in the compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for evaluating mGlu5 NAMs.
Caption: Simplified mGlu5 signaling cascade and the site of action for negative allosteric modulators.
Sources
- 1. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of MPEP, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(4-Chlorophenyl)glutaramic acid
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we use. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(4-Chlorophenyl)glutaramic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on established safety data, regulatory frameworks, and field-proven best practices.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound (CAS No. 1141-23-7) is the critical first step in developing a safe disposal plan.[1] This compound is a halogenated organic acid, and its handling requires a thorough risk assessment. While comprehensive toxicological data may be limited as it is primarily for research use, the available Safety Data Sheets (SDS) for it and structurally similar compounds provide essential guidance.[1][2][3]
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. Halogenated organic compounds are a regulated class of waste.[5][6]
Data Summary Table:
| Property | Value / Classification | Source |
| Chemical Formula | C₁₁H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 241.67 g/mol | [1][2] |
| Physical State | Solid | [3] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [2][4] |
Pre-Disposal Handling and Segregation: The Foundation of Safety
Proper disposal begins long before the waste container leaves the lab. The principle of waste stream segregation is paramount to prevent dangerous chemical reactions and to facilitate compliant disposal by licensed handlers.
Causality: this compound is both a carboxylic acid and a halogenated organic compound. Mixing it with incompatible waste streams, such as strong bases (could cause neutralization reactions) or certain reactive metals, can lead to uncontrolled reactions.[7][8] Furthermore, regulations like the Resource Conservation and Recovery Act (RCRA) mandate the separation of different classes of hazardous waste.[9][10][11]
Segregation Protocol:
-
Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .
-
Select Appropriate Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be clearly labeled.
-
Labeling: The waste container label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., Irritant).[10]
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol details the procedure for handling small quantities of this compound typically generated during research activities.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield.[2][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[12] |
| Body Protection | Laboratory coat. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[2][7] |
Step 1: Container Preparation
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or as per your lab's waste management plan.[13]
-
Ensure the container is clean, dry, and in good condition.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
Step 2: Waste Transfer
-
Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Carefully transfer the solid this compound waste into the prepared container using a dedicated scoop or spatula.
-
Avoid creating dust. If the material is a fine powder, handle it with extreme care.
Step 3: Decontamination of Labware
-
Decontaminate any reusable labware (e.g., beakers, spatulas) that came into contact with the chemical.
-
Rinse the items with a suitable solvent (e.g., ethanol or acetone). This rinseate is now considered hazardous and must be collected as Halogenated Organic Liquid Waste in a separate, appropriately labeled container.
-
Do not dispose of the rinseate down the drain.[14]
Step 4: Container Sealing and Storage
-
Once waste has been added, securely close the container lid. The container must remain closed except when actively adding waste.[14]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the wipe as contaminated solid waste inside the container.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's central hazardous waste storage area.[10]
-
Ensure the storage area provides secondary containment to capture any potential leaks.[14]
Step 5: Disposal Request
-
When the container is nearly full (do not overfill) or when the project is complete, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
The following diagram illustrates the decision workflow for the disposal of this compound and associated materials.
Sources
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. epa.gov [epa.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Handling of 3-(4-Chlorophenyl)glutaramic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of chemical reagents is the cornerstone of innovative and reliable research. This guide provides essential, immediate safety and logistical information for the use of 3-(4-Chlorophenyl)glutaramic acid (CAS No. 1141-23-7), a key intermediate in the synthesis of various compounds, including Baclofen.[1] As a Senior Application Scientist, my objective is to offer a procedural, in-depth resource that not only outlines the necessary personal protective equipment (PPE) but also explains the causality behind these critical safety measures, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its properties and potential hazards is paramount. While comprehensive toxicological data for this specific compound is not extensively detailed, information from Safety Data Sheets (SDS) and analogous compounds like 3-(4-Chlorophenyl)glutaric acid allows for a robust risk assessment.[2][3]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C11H12ClNO3 | [1][4] |
| Molecular Weight | 241.67 g/mol | [1][4] |
| Physical State | Solid, White Powder | [5][6] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 494.9 °C at 760 mmHg | [1][5] |
| Density | 1.343 g/cm³ | [1][5] |
| Solubility | Slightly soluble in Methanol, Soluble in DMSO | [5][6][7] |
Identified and Inferred Hazards
Based on available data for the compound and its structural analogs, the primary hazards are:
-
Skin Irritation: Assumed to be a skin irritant, similar to related compounds which are classified as Category 2 skin irritants.[2][8] Direct contact can cause redness and discomfort.
-
Serious Eye Irritation: Direct contact with the powder is likely to cause serious eye irritation.[2][8]
-
Respiratory Tract Irritation: As a fine powder, inhalation may cause irritation to the respiratory system.[2][8]
The precautionary statements for this compound, such as "Avoid breathing dust/fume/gas/mist/vapours/spray," directly support this assessment.[5]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate the specific risks identified. The following protocol is designed to provide a comprehensive barrier against potential exposure.
Primary Engineering and Administrative Controls
Before relying solely on PPE, the first line of defense is to minimize exposure through engineering and administrative controls.
-
Engineering Control: All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne particulates.
-
Administrative Control: Designate specific areas for the storage and handling of this compound. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Mandatory PPE Ensemble
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that provide a complete seal around the eyes and conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[9]
-
Rationale: The solid, dusty nature of the compound poses a significant risk of eye contact. Standard safety glasses do not provide adequate protection from airborne particulates.[10] In situations with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to goggles.[11][12]
-
-
Hand Protection:
-
Requirement: Disposable nitrile gloves.
-
Rationale: Nitrile gloves offer good resistance to a wide range of chemicals and provide an effective barrier against solid particulates.[11] It is crucial to inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.[13]
-
-
Body Protection:
-
Requirement: A clean, buttoned laboratory coat.
-
Rationale: A lab coat protects the skin and personal clothing from contamination.[11] It should be made of a material appropriate for the laboratory work being conducted.
-
-
Foot Protection:
-
Requirement: Closed-toe and closed-heel shoes.
-
Rationale: This is a fundamental laboratory safety requirement to protect the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[13]
-
-
Respiratory Protection:
-
Requirement: Generally not required if handled within a properly functioning chemical fume hood. However, if engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[9][11]
-
Rationale: The primary route of exposure to be controlled is the inhalation of the fine powder. A fume hood is the most effective means of achieving this. Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[11]
-
Operational Plan: Step-by-Step Handling Procedures
This section provides a direct, procedural guide for the safe handling of this compound, from preparation to disposal.
Pre-Handling and Donning PPE Workflow
This workflow ensures that all safety checks are completed before any potential exposure.
Caption: Pre-handling and PPE Donning Workflow.
Weighing and Solution Preparation
-
Preparation: Perform all manipulations within a chemical fume hood. Place a weigh boat on an analytical balance.
-
Dispensing: Carefully scoop the this compound powder from its container into the weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.
-
Transfer: Gently transfer the weighed powder into the reaction vessel or beaker.
-
Dissolution: Add the desired solvent (e.g., DMSO, Methanol) slowly to the powder to minimize splashing.[6][7]
-
Cleanup: Dispose of the contaminated weigh boat and any disposable equipment into the designated solid hazardous waste container.
Doffing PPE and Decontamination
Proper removal of PPE is critical to prevent cross-contamination.
-
Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand, and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[14]
Disposal Plan: Managing Chlorinated Organic Waste
As a chlorinated organic compound, this compound and its associated waste streams require specific disposal procedures to protect personnel and the environment. Disposing of chlorinated compounds down the sanitary sewer is strictly prohibited.[15]
Waste Segregation and Disposal Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]
- 7. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 8. 3-(4-Chlorophenyl)glutaric acid - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Laboratory chemical waste [watercorporation.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
